molecular formula C11H10N2 B110993 3-Amino-2-phenylpyridine CAS No. 101601-80-3

3-Amino-2-phenylpyridine

Cat. No.: B110993
CAS No.: 101601-80-3
M. Wt: 170.21 g/mol
InChI Key: XTHJCITVHCRQRD-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHJCITVHCRQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376448
Record name 3-Amino-2-phenylpyridine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101601-80-3
Record name 3-Amino-2-phenylpyridine
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Record name 3-Amino-2-phenylpyridine
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Foundational & Exploratory

Synthesis of 3-Amino-2-phenylpyridine from 2-chloro-3-aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-2-phenylpyridine from 2-chloro-3-aminopyridine. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction optimization, detailed experimental procedures, and the underlying catalytic cycle.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the amino and phenyl groups on the pyridine ring allows for further functionalization, leading to a diverse range of compounds with potential biological activity. The synthesis of this and similar biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid reagents.

This guide focuses on the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-3-aminopyridine with phenylboronic acid. While the presence of a primary amine on the pyridine ring can sometimes inhibit the catalytic cycle through coordination with the palladium center, optimized reaction conditions can overcome this challenge, providing high yields of the desired product without the need for protecting groups.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, phenylboronic acid) and an organic halide (2-chloro-3-aminopyridine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-3-aminopyridine, forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group (the phenyl group) to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex (the phenyl and pyridyl moieties) couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction, particularly with a potentially coordinating substrate like 2-chloro-3-aminopyridine.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd_complex Ar-Pd(II)-X (L_n) OxAdd->Pd_complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd_biaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->Pd_biaryl Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product This compound (Ar-Ar') RedElim->Product ArylHalide 2-Chloro-3-aminopyridine (Ar-X) ArylHalide->OxAdd BoronicAcid Phenylboronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Presentation

The following tables summarize the reaction conditions for the synthesis of this compound and related compounds via Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for the Synthesis of this compound
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃ (1M aq.)1,4-DioxaneReflux886[1]
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018High
22-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285
33-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)Ligand specificKF1,4-Dioxane1002078

Note: The data in Table 2 is for analogous reactions and serves as a reference for potential optimization.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-chloro-3-aminopyridine based on reported successful procedures.[1]

Materials and Equipment
  • Reactants:

    • 2-Chloro-3-aminopyridine

    • Phenylboronic acid

  • Catalyst:

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Base:

    • 1 M aqueous Sodium Carbonate (Na₂CO₃) solution

  • Solvent:

    • 1,4-Dioxane (anhydrous, degassed)

  • Equipment:

    • Round-bottom flask or Schlenk tube

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants and Catalyst B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvents and Base B->C D Heat to Reflux with Stirring C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Base Addition:

    • Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane via syringe.

    • Add the 1 M aqueous sodium carbonate solution (2.0 eq) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization:

    • Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound from 2-chloro-3-aminopyridine. By employing a suitable palladium catalyst, base, and solvent system, high yields of the desired product can be achieved without the need for protection of the amino group. The protocol detailed in this guide provides a robust starting point for researchers, and further optimization of reaction conditions may lead to even greater efficiency. The accessibility of this and related biaryl compounds through such reliable synthetic methods will continue to fuel advancements in medicinal chemistry and materials science.

References

Spectroscopic Characterization of 3-Amino-2-phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-2-phenylpyridine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document details the expected spectroscopic data based on the analysis of structurally related compounds and outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and similar molecules.

Introduction

This compound, with the molecular formula C₁₁H₁₀N₂, is a substituted pyridine derivative. The presence of a phenyl group at the 2-position and an amino group at the 3-position of the pyridine ring results in a unique electronic and structural arrangement that is of interest in the development of novel pharmaceutical agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline. This guide provides an in-depth look at the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds, including 2-phenylpyridine, various aminopyridines, and other substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.20 - 7.60m-
Pyridine-H4~7.10ddJ ≈ 7.5, 4.5
Pyridine-H5~7.30ddJ ≈ 7.5, 1.5
Pyridine-H6~8.10ddJ ≈ 4.5, 1.5
Amino-NH₂3.50 - 5.00br s-

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The amino proton signal is often broad and its chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Phenyl-C (quaternary)~139
Phenyl-C (CH)127 - 129
Pyridine-C2~155
Pyridine-C3~140
Pyridine-C4~122
Pyridine-C5~125
Pyridine-C6~147

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C=C and C=N Stretch (aromatic rings)1580 - 1620Strong
N-H Bend (scissoring)1600 - 1650Medium
C-N Stretch1250 - 1350Medium-Strong
C-H Out-of-plane Bend700 - 900Strong

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π~250 - 280High
n → π~300 - 340Low to Medium

Note: The position and intensity of absorption bands are highly dependent on the solvent.

Table 5: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺170.08Molecular Ion
[M+H]⁺171.09Protonated Molecular Ion (common in ESI)

Key Fragmentation Patterns: The fragmentation of this compound in the mass spectrometer is expected to involve the loss of small neutral molecules such as HCN and NH₃, as well as cleavage of the bond between the phenyl and pyridine rings.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Instrument: UV-Vis spectrophotometer.

  • Wavelength Range: 200-800 nm.

  • Blank: Use the same solvent as used for the sample to record a baseline.

  • Record the absorbance spectrum of the sample solution.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: Mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

experimental_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity Properties Electronic Properties UV_Vis->Properties MS->Structure MS->Purity

Caption: A flowchart illustrating the typical experimental workflow for the comprehensive spectroscopic characterization of a chemical compound.

Logical Relationships in Structural Elucidation

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity IR IR Functional_Groups Functional Groups (-NH₂, C=C, C=N) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight UV_Vis UV-Vis Conjugation Electronic Conjugation (π-system) UV_Vis->Conjugation Final_Structure Confirmed Structure of This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure Conjugation->Final_Structure

Spectroscopic Profile of 3-Amino-2-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-amino-2-phenylpyridine (also known as 2-phenylpyridin-3-amine). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require detailed structural information on this compound. The guide presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its spectroscopic characteristics.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine and phenyl rings, as well as the amine group. The chemical shifts are influenced by the electronic effects of the amino group and the aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~8.10ddH-6 (Pyridine)Expected to be a doublet of doublets due to coupling with H-4 and H-5.
~7.50-7.30mPhenyl-HA complex multiplet corresponding to the five protons of the phenyl ring.
~7.20ddH-4 (Pyridine)A doublet of doublets arising from coupling with H-5 and H-6.
~7.10ddH-5 (Pyridine)A doublet of doublets from coupling to H-4 and H-6.
~4.00br s-NH₂A broad singlet; chemical shift can be concentration-dependent and may exchange with D₂O.

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentNotes
~155.0C-2 (Pyridine)Carbon bearing the phenyl group.
~145.0C-6 (Pyridine)
~140.0C-1' (Phenyl)Quaternary carbon of the phenyl ring attached to the pyridine.
~138.0C-3 (Pyridine)Carbon attached to the amino group.
~129.0 - 128.0Phenyl CHsSignals for the ortho, meta, and para carbons of the phenyl ring.
~123.0C-5 (Pyridine)
~120.0C-4 (Pyridine)

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds

  • Processing: Process the FID with a Fourier transform, followed by phase and baseline correction. An exponential line broadening of 1-2 Hz may be applied.

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme used for NMR peak assignment.

Structure of this compound
NMR Experimental Workflow

The logical flow for conducting NMR analysis is depicted in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Acquire 1H Spectrum f->g h Acquire 13C Spectrum f->h i Fourier Transform g->i h->i j Phase and Baseline Correction i->j k Peak Integration (1H) j->k l Chemical Shift Assignment k->l m Reporting l->m

NMR Experimental Workflow

Mechanism of Suzuki-Miyaura coupling for 3-Amino-2-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Mechanism for the Synthesis of 3-Amino-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide delves into the core mechanistic details of this Nobel Prize-winning reaction, with a specific focus on its application in the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry.

The Core Mechanism: A Three-Step Catalytic Cycle

The synthesis of this compound via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an aminohalopyridine (such as 3-amino-2-chloropyridine or 3-amino-2-bromopyridine) and phenylboronic acid. The reaction proceeds through a well-established catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Suzuki_Miyaura_Catalytic_Cycle General Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 3-Amino-2-halopyridine (Ar-X) ArylHalide->OxAdd PdII_Complex Pd(II) Intermediate (L₂Pd(Ar)(X)) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano Diorganopalladium(II) Complex (L₂Pd(Ar)(Ph)) Transmetalation->PdII_Diorgano BoronicAcid Phenylboronic Acid (PhB(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerated Catalyst Product This compound (Ar-Ph) RedElim->Product

General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Oxidative Addition

The catalytic cycle begins with the active Pd(0) species, typically coordinated to two phosphine ligands (L₂). This complex undergoes oxidative addition with the aminohalopyridine. During this step, the palladium atom inserts itself into the carbon-halogen bond of the pyridine ring.[1][4] This process oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) halide intermediate.[2] This is often the rate-determining step of the entire cycle.[1][2][5] The reactivity of the halide follows the order I > Br > Cl, making 3-amino-2-bromopyridine generally more reactive than its chloro- counterpart.[4][5]

Transmetalation

Transmetalation is the step where the phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium(II) center, displacing the halide.[7] This step is crucial and cannot proceed without the presence of a base.[1] The base plays a multifaceted role, and its precise mechanism has been a subject of extensive study. Two primary pathways are generally accepted:

  • The Boronate Pathway : The base (e.g., OH⁻, CO₃²⁻) reacts with the phenylboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [PhB(OH)₃]⁻).[8][9] This activated boronate species then readily transfers its phenyl group to the Pd(II) complex.[9][10]

  • The Hydroxide/Alkoxide Pathway : The base first reacts with the Pd(II)-halide complex, replacing the halide with a hydroxide or alkoxide group to form a Pd(II)-hydroxide complex.[8][9][11] This complex then undergoes transmetalation with the neutral phenylboronic acid.[9][11]

Recent studies suggest that for many common Suzuki-Miyaura reaction conditions, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is kinetically favored.[11][12][13]

Transmetalation_Pathways Mechanistic Pathways for Transmetalation cluster_0 Boronate Pathway cluster_1 Hydroxide Pathway BoronicAcid PhB(OH)₂ Boronate [PhB(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate + OH⁻ Base1 Base (OH⁻) Diorgano1 L₂Pd(Ar)(Ph) Boronate->Diorgano1 + L₂Pd(Ar)(X) Pd_Halide1 L₂Pd(Ar)(X) Pd_Halide2 L₂Pd(Ar)(X) Pd_Hydroxide L₂Pd(Ar)(OH) (Activated Palladium) Pd_Halide2->Pd_Hydroxide + OH⁻ Base2 Base (OH⁻) Diorgano2 L₂Pd(Ar)(Ph) Pd_Hydroxide->Diorgano2 + PhB(OH)₂ BoronicAcid2 PhB(OH)₂

The two primary proposed pathways for the base-mediated transmetalation step.
Reductive Elimination

In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the aminopyridyl and phenyl groups) are expelled from the palladium center, forming the final C-C bond of the this compound product.[4][7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4] For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium complex.

Experimental Protocols and Workflow

The successful synthesis of this compound requires careful selection of reagents and conditions. The primary amino group on the pyridine ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[3] Therefore, optimization is key.

General Experimental Protocol (Conventional Heating)

This protocol is a representative procedure based on common methodologies for coupling aminopyridines.[3][14][15]

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-amino-2-bromopyridine (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[14][15]

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.[14][16]

  • Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water, is commonly used.[3][14][15]

  • Reaction : Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[14]

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[3][14]

Experimental_Workflow Experimental Workflow for Synthesis start Start setup Combine Reactants: - 3-Amino-2-halopyridine - Phenylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solv_cat Add Degassed Solvent & Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture (e.g., 80-110°C) add_solv_cat->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup Aqueous Work-up: Dilute, Wash, Extract monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify char Characterize Product (NMR, MS, etc.) purify->char end End char->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Amino-2-phenylpyridine (CAS No: 101601-80-3). This pyridine derivative is a valuable building block in medicinal chemistry and materials science, recognized for its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. This document collates available data on its structural, physical, and chemical characteristics, alongside detailed experimental protocols for its synthesis and purification. The guide is intended to be a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-Phenylpyridin-3-amine, is a stable, off-white to yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a versatile intermediate in organic synthesis.

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1][2][3]
Molecular Weight 170.21 g/mol [1][2]
Appearance Off-white to yellow solid[1]
Melting Point 62-64 °C[4][5]
Boiling Point 119-121 °C at 0.35 Torr[4][5]
Predicted Density 1.133 ± 0.06 g/cm³[4][5]
Predicted pKa 5.37 ± 0.10[4][5]
Storage Conditions 0 - 8 °C, protect from light[1][4][5]
Solubility
Spectral Data

Detailed spectral data for this compound is not widely published. However, analysis of the spectra of its parent structures, 3-aminopyridine and 2-phenylpyridine, can provide an estimation of the expected spectral characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will be influenced by the electron-donating amino group and the phenyl substituent. The amino group protons would likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 3-aminopyridine in DMSO shows signals for the pyridine protons between δ 7.26 and 8.53 ppm, and the amino protons at δ 5.80 ppm.[7] The spectrum of 2-phenylpyridine in CDCl₃ shows aromatic protons in the range of δ 7.15 to 8.83 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the phenyl and pyridine rings. The chemical shifts will be indicative of the electronic environment of each carbon. For reference, the ¹³C NMR of 3-amino-2,5-diphenylpyridine in Chloroform-d shows a number of signals in the aromatic region.[9]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. The mass spectrum of the related 3-phenylpyridine shows a strong molecular ion peak at m/z 155.[10]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halopyridinamine and phenylboronic acid.[4]

Reaction Scheme:

Synthesis 2-Chloro-3-aminopyridine 2-Chloro-3-aminopyridine This compound This compound 2-Chloro-3-aminopyridine->this compound Phenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃, Toluene/Water, Reflux

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 2-Chloro-3-aminopyridine

  • Phenylboronic acid

  • Palladium (II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • 2.5 M Hydrochloric acid

  • 50% aqueous Sodium hydroxide

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl ether

Procedure:

  • In a suitable reaction vessel, dissolve palladium (II) acetate (1.00 mmol) and triphenylphosphine (4.00 mmol) in toluene (1000 mL) and stir for 15 minutes at room temperature.

  • To this solution, add phenylboronic acid (935 mmol), 2-chloro-3-aminopyridine (778 mmol), and additional toluene (500 mL).

  • Prepare a solution of sodium carbonate (1.89 mol) in water (1500 mL) and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for 18 hours.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Wash the organic layer with water (500 mL).

  • Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

  • Separate the aqueous layer and wash it with toluene (300 mL).

  • Adjust the pH of the aqueous layer to 12-13 using 50% aqueous sodium hydroxide.

  • Extract the product with methyl tert-butyl ether (500 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • Crystallize the crude product from diisopropyl ether to obtain 2-phenyl-3-aminopyridine.[4]

Purification

The primary method for the purification of this compound is recrystallization. Solvents such as a mixture of benzene and ligroin have been reported to be effective for this purpose.[4] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also a viable method for obtaining a high-purity product.

Recrystallization Workflow:

Purification A Crude this compound B Dissolve in minimum hot solvent (e.g., Benzene/Ligroin) A->B C Hot filtration (optional) B->C D Cool slowly to room temperature C->D E Induce crystallization D->E F Collect crystals by filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H I Pure this compound H->I

Figure 2: A typical workflow for the purification of this compound by recrystallization.

Analytical Methods

The purity and identity of this compound can be assessed using several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium formate) would be a good starting point.[11] Detection can be performed using a UV detector at a wavelength around 254 nm.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor reaction progress and assess purity. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Reactivity and Biological Significance

The chemical reactivity of this compound is characterized by the interplay of its three components: the pyridine ring, the amino group, and the phenyl group. The pyridine nitrogen is basic and can be protonated. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic rings can participate in electrophilic substitution reactions, although the pyridine ring is generally less reactive than the phenyl ring towards electrophiles.

The primary significance of this compound in drug development lies in its utility as a scaffold for the synthesis of more complex molecules with diverse biological activities. Derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: The aminopyridine scaffold is present in various compounds with demonstrated cytotoxic activity against cancer cell lines.[12]

  • Anti-inflammatory Agents: The structural motif is also found in molecules with anti-inflammatory properties.[1]

  • Kinase Inhibitors: The 3-aminopyrazine-2-carbonitrile scaffold, which shares similarities, is a recognized pharmacophore in kinase inhibitors, suggesting that derivatives of this compound could also target these enzymes.

Logical Relationship of its Utility:

Logical_Relationship A This compound B Versatile Chemical Scaffold A->B C Synthesis of Derivatives B->C D Anticancer Activity C->D E Anti-inflammatory Activity C->E F Kinase Inhibition C->F G Drug Discovery & Development D->G E->G F->G

References

Solubility and stability studies of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-2-phenylpyridine

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound, a versatile building block in pharmaceutical and materials science.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and data presentation formats necessary for its characterization.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2] Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[3]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic equilibrium solubility of a compound due to its reliability.[3][4]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.[3]

  • Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][5] Heating or sonication can be used initially to shorten the equilibration time.[3]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid sorption of the solute onto the filter material.[3][4]

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation: Solubility of this compound

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Molar Solubility (mol/L)Analytical Method
Purified Water25Not ApplicableDataDataHPLC-UV
Phosphate Buffer372.0DataDataHPLC-UV
Phosphate Buffer377.4DataDataHPLC-UV
Phosphate Buffer379.0DataDataHPLC-UV
Ethanol25Not ApplicableDataDataHPLC-UV
Dimethyl Sulfoxide (DMSO)25Not ApplicableDataDataHPLC-UV
Visualization: Solubility Determination Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound.

G A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Collect clear supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Determine Solubility E->F

Caption: Workflow for the shake-flask solubility method.

Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[6] These studies are a key component of regulatory submissions and help in the development of stable formulations.

Experimental Protocol: Forced Degradation

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Methodology:

  • Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[7]

  • Photostability: The solid drug substance and a solution are exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Thermal Stress: The solid compound is exposed to dry heat at an elevated temperature (e.g., 70°C).[6]

  • Analysis: Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

Data Presentation: Forced Degradation of this compound

The results of forced degradation studies should be summarized to show the extent of degradation under each stress condition.

Stress ConditionReagent/Condition DetailsDuration% Assay of Parent Compound% DegradationNo. of Degradants
Acid Hydrolysis0.1 N HCl at 60°C24 hoursDataDataData
Base Hydrolysis0.1 N NaOH at 60°C8 hoursDataDataData
Neutral HydrolysisPurified Water at 60°C24 hoursDataDataData
Oxidation3% H₂O₂ at 25°C24 hoursDataDataData
Photolytic (Solid)ICH Q1B Option 27 daysDataDataData
Photolytic (Solution)ICH Q1B Option 224 hoursDataDataData
Thermal (Solid)70°C Dry Heat7 daysDataDataData
Visualization: Forced Degradation Workflow and Potential Pathways

The general process for conducting these studies and a potential degradation pathway for a pyridine-containing molecule are visualized below.

G cluster_0 Stress Conditions A Acid Hydrolysis G Analyze samples at time points using stability-indicating method A->G B Base Hydrolysis B->G C Oxidation C->G D Photolysis D->G E Thermal E->G F This compound (API) F->A F->B F->C F->D F->E H Identify and characterize degradation products G->H I Elucidate degradation pathway H->I

Caption: General workflow for a forced degradation study.

Pyridine derivatives can undergo degradation through various mechanisms, including oxidation of the ring or modifications to the amino group.[8] For instance, the amino group could be susceptible to deamidation under hydrolytic conditions.[9][10]

G A This compound B Oxidative Stress (e.g., H₂O₂) A->B C Hydrolytic Stress (Acid/Base) A->C D N-oxide derivative B->D E Hydroxylated derivative C->E F Ring-opened products E->F

Caption: Plausible degradation pathways for this compound.

Analytical Methodologies

Accurate quantification is crucial for both solubility and stability studies. A range of analytical techniques can be employed for the analysis of this compound.[11][12]

TechniqueColumn/Mobile Phase DetailsDetectionKey Advantages
HPLC-UV Column: C18 (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[13]UV (e.g., 254 nm)Robust, widely available, suitable for routine quantification.
UPLC-MS/MS Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).Mobile Phase: Similar to HPLC, but with volatile buffers (e.g., ammonium formate).MS/MS (MRM mode)High sensitivity and selectivity, ideal for identifying and quantifying degradants at low levels.[14]
GC-MS Column: Capillary column (e.g., DB-5MS).Sample Prep: May require derivatization to increase volatility.[13]Mass SpectrometrySuitable for identifying volatile impurities and degradation products.[14]

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By employing these standard methodologies, researchers can generate the high-quality data necessary to advance their research and development objectives.

References

The Diverse Biological Activities of 3-Amino-2-phenylpyridine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the treatment of various diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and disruption of microtubule dynamics.[1][2][3]

Quantitative Anticancer Activity Data

The antiproliferative effects of various this compound derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Derivatives Against HCT-116 and MCF-7 Cell Lines [1]

CompoundTarget Cell LineIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9aHCT-116Data not available
Pyrazolo[3,4-b]pyridine derivative 9aMCF-7Data not available
Doxorubicin (Standard)HCT-116Data not available
Doxorubicin (Standard)MCF-7Data not available

Table 2: Cytotoxic Activity of (+)-nopinone-based 2-amino-3-cyanopyridines [4]

CompoundA549 (Lung Cancer) IC50 (µmol/L)MKN45 (Gastric Cancer) IC50 (µmol/L)MCF7 (Breast Cancer) IC50 (µmol/L)
4f23.7867.6153.87
4jData not availableData not availableData not available
4kData not availableData not availableData not available

Table 3: Cytotoxic Activity of 3-aminoimidazo[1,2-α]pyridine Derivatives [5]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)B16F10 (Melanoma) IC50 (µM)MEF (Normal Fibroblast) IC50 (µM)
1120.47 ± 0.1018.34 ± 1.22Data not available1.84 ± 0.83
1230.88 ± 14.444.15 ± 2.9339.20 ± 1.84Data not available
1366.48 ± 37.8748.31 ± 0.53197.06 ± 14.4232.93 ± 0.09
14Data not available44.45 ± 0.1521.75 ± 0.81Data not available
1814.81 ± 0.2010.11 ± 0.7014.39 ± 0.0416.31 ± 0.08
19≥ 20085.50 ± 18.83≥ 200Data not available

Table 4: Cytotoxic Activity of Pyridine Derivatives Against HepG-2 and MCF-7 Cell Lines [6]

CompoundHepG-2 (Liver Cancer) IC50 (µg/mL)MCF-7 (Breast Cancer) IC50 (µg/mL)
9a8.83 ± 0.30High activity
9b10.08 ± 0.66High activity
Kinase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]

Table 5: CDK2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [1]

CompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9aCDK21.630 ± 0.009
Ribociclib (Known Inhibitor)CDK2Data not available

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against various microbial pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 6: Antimicrobial Activity of 2-amino-3-cyanopyridine Derivatives [7]

CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
2cStaphylococcus aureusData not available0.039 ± 0.000
2cBacillus subtilis ATCC663311.33 ± 0.570.039 ± 0.000
2cListeria monocytogenes ATCC 1531313 ± 0Data not available
2cBacillus cereus ATCC 10876Data not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments used to evaluate the biological activity of this compound derivatives.

Cell-Based Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials: 96-well plates, this compound derivatives, cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[8]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight.[8]

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.[9]

2. LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[8][9]

  • Materials: 96-well plates, this compound derivatives, cancer cell lines, complete cell culture medium, and a commercial LDH cytotoxicity assay kit.[8]

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[9]

    • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[9]

    • LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate, as per the kit manufacturer's instructions.[8][9]

    • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).[9]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[9]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various commercially available assay kits. A common method involves the quantification of ADP produced from the kinase reaction.[1]

  • General Protocol:

    • Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

    • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain derivatives of 3-phenylpyridine have been identified as potent inhibitors of tubulin polymerization.[2][3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[2]

G A 3-Phenylpyridine Derivative C Microtubule Assembly A->C Inhibits B Tubulin B->C Polymerizes into D Disrupted Microtubule Dynamics C->D E G2/M Phase Arrest D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization by 3-phenylpyridine derivatives.

Kinase Inhibition Signaling

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.

G A Growth Factor B Receptor Tyrosine Kinase A->B Activates C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C Activates F Cell Cycle Progression & Proliferation C->F D This compound Derivative E Kinase (e.g., CDK2) D->E Inhibits E->F Promotes G Apoptosis F->G Inhibition leads to

Caption: General mechanism of kinase inhibition by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening compounds for cytotoxic activity involves a series of well-defined steps, from initial cell culture to data analysis.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Cell Line Selection & Culture C Cell Seeding in 96-well Plates A->C B Compound Solubilization & Dilution D Compound Treatment B->D C->D E Incubation (e.g., 24-72h) D->E F Addition of Assay Reagent (e.g., MTT, LDH substrate) E->F G Signal Detection (Absorbance/Fluorescence) F->G H Calculation of % Cell Viability/ Cytotoxicity G->H I Determination of IC50 Values H->I

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

Potential Therapeutic Targets of 3-Amino-2-phenylpyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 3-amino-2-phenylpyridine analogues. The unique structural characteristics of these compounds make them versatile scaffolds in the design of novel therapeutic agents for a range of diseases, including cancer, neurological disorders, and inflammatory conditions. This document summarizes key findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes relevant biological pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Analogues of 3-aminopyrazine-2-carboxamide, which share a similar structural motif with this compound, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[1]

Quantitative Data for FGFR Inhibitors
CompoundTargetIC50 (nM)Reference
18iFGFR2150[1]
18kFGFR2550[1]
18lFGFR3380[1]
Experimental Protocols

FGFR Kinase Inhibition Assay: The inhibitory activity of the compounds against FGFR1-4 was evaluated using a standard kinase assay. The protocol involves incubating the recombinant FGFR enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The phosphorylation of the substrate is then measured, typically using a luminescence-based method. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Assays: To assess the anti-proliferative activity of these compounds, cancer cell lines with known FGFR abnormalities are used. Cells are treated with varying concentrations of the compounds, and cell viability is measured after a specific incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay.

Signaling Pathway

FGFR activation triggers downstream signaling cascades, including the MAPK and AKT pathways, which are critical for cell survival and proliferation.[1] Inhibition of FGFR by this compound analogues blocks these downstream signals, leading to reduced tumor growth.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR Inhibitor This compound Analogue Inhibitor->FGFR

Caption: FGFR signaling pathway and its inhibition.

Dual Inhibition of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1)

Certain 3-phenyl substituted pyridine derivatives have been designed as dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1).[2] Both XOR and URAT1 are key players in the regulation of uric acid levels. Elevated uric acid can lead to conditions like gout.[2]

Quantitative Data for XOR/URAT1 Inhibitors
CompoundTargetIC50 (µM)Reference
I7XOR0.037 ± 0.001[2]
I7URAT1546.70 ± 32.60[2]
II15XOR0.006 ± 0.000[2]
II15URAT112.90 ± 2.30[2]
FebuxostatXOR0.008 ± 0.000[2]
BenzbromaroneURAT127.04 ± 2.55[2]
Experimental Protocols

XOR Inhibition Assay: The inhibitory activity against XOR is determined by measuring the enzyme's ability to convert xanthine to uric acid. The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

URAT1 Inhibition Assay: URAT1 inhibitory activity is assessed using a cell-based assay. Cells overexpressing the URAT1 transporter are incubated with a radiolabeled uric acid substrate in the presence of the test compounds. The amount of uric acid transported into the cells is then quantified to determine the inhibitory effect.

Logical Relationship

Dual inhibition of XOR and URAT1 provides a synergistic approach to lowering uric acid levels by both reducing its production and increasing its excretion.

Uric_Acid_Regulation Xanthine Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid XOR Excretion Uric Acid Excretion Uric_Acid->Excretion URAT1 (reabsorption) XOR XOR URAT1 URAT1 Inhibitor 3-Phenylpyridine Analogue Inhibitor->XOR Inhibitor->URAT1

Caption: Dual inhibition of XOR and URAT1.

Adenosine A1 Receptor (A1AR) Ligands

Amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine derivatives, which are structurally related to this compound, have been explored as ligands for adenosine receptors, particularly the A1 subtype.[3][4] Adenosine receptors are G-protein coupled receptors involved in various physiological processes, and A1AR agonists are being investigated for conditions like epilepsy.[3]

Quantitative Data for A1AR Ligands
CompoundTargetKi (nM)Reference
6crA1 AR0.076[3]
7crA1 AR61.9[3]
Experimental Protocols

Radioligand Binding Assay: The binding affinity of the compounds to adenosine receptors is determined using a competitive radioligand binding assay. Membranes from cells expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1AR) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the Ki value.

Signaling Pathway

Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have various downstream effects, including the modulation of ion channel activity.

A1AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1AR A1AR AC Adenylyl Cyclase A1AR->AC ATP ATP cAMP cAMP ATP->cAMP AC Ligand Amino-3,5-dicyanopyridine Analogue Ligand->A1AR

Caption: A1AR signaling pathway.

Other Potential Targets

The versatile scaffold of this compound and its analogues has been explored for activity against other therapeutic targets as well:

  • Mitogen- and stress-activated protein kinase 1 (MSK1): Arylpyridin-2-yl guanidine derivatives have been investigated as novel MSK1 inhibitors for potential application in asthma.[5]

  • Renin: Conformationally restricted phenylalanine isosteres based on a 3-amino-4-phenyl-2-piperidone core have been synthesized as renin inhibitors for hypertension.[6]

  • Epidermal Growth Factor Receptor (EGFR): Novel pyrimidine and 3-cyanopyridine based compounds have been designed and evaluated as monocyclic EGFR tyrosine kinase inhibitors for cancer therapy.[7]

Conclusion

The this compound scaffold and its analogues represent a promising class of compounds with the potential to modulate a wide range of therapeutic targets. The data presented in this guide highlights their activity against key proteins involved in cancer, metabolic disorders, and neurological conditions. Further research and development in this area are warranted to explore the full therapeutic potential of these versatile molecules.

References

The Versatile Scaffold: 3-Amino-2-phenylpyridine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of paramount importance in this pursuit. Among these, the 3-amino-2-phenylpyridine core has emerged as a versatile and valuable building block for the design and synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of a reactive amino group and the conformational flexibility imparted by the phenyl ring, allow for extensive chemical modifications to fine-tune pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of this compound derivatives, with a focus on their role in the development of kinase inhibitors and other therapeutic agents.

Synthesis of the this compound Core

The primary and most widely employed method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the coupling of a 3-amino-2-halopyridine with phenylboronic acid. The most common starting material is 2-chloro-3-aminopyridine due to its commercial availability and reactivity.

A general synthetic workflow for the preparation of this compound is depicted below:

G cluster_synthesis Synthesis of this compound start Starting Materials: 2-Chloro-3-aminopyridine Phenylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction 1. Add reagents workup Aqueous Work-up (Extraction & Washing) reaction->workup 2. Reaction completion purification Purification (Crystallization or Chromatography) workup->purification 3. Isolate crude product product This compound purification->product 4. Obtain pure product

A general workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a detailed methodology for the synthesis of this compound.[1]

Materials:

  • 2-Chloro-3-aminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • 2.5 M Hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl ether

Procedure:

  • To a solution of toluene (1000 mL) in a suitable reaction vessel, add palladium acetate (224.5 mg, 1.00 mmol) and triphenylphosphine (1.05 g, 4.00 mmol). Stir the mixture for 15 minutes at room temperature.

  • Add phenylboronic acid (114 g, 935 mmol), 2-chloro-3-aminopyridine (100 g, 778 mmol), and additional toluene (500 mL) to the reaction mixture.

  • Prepare a solution of sodium carbonate (200 g, 1.89 mol) in water (1500 mL) and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain for 18 hours.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Wash the organic layer with water (500 mL).

  • Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

  • Separate the aqueous layer and wash it with toluene (300 mL).

  • Adjust the pH of the aqueous layer to 12-13 using a 50% aqueous sodium hydroxide solution.

  • Extract the product with methyl tert-butyl ether (500 mL).

  • Combine the organic layers and concentrate under reduced pressure.

  • The crude product is then purified by crystallization from diisopropyl ether to yield 2-phenyl-3-aminopyridine.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents, most notably as kinase inhibitors for the treatment of cancer and other diseases. The amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

AKT Inhibitors: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. The this compound scaffold has been utilized to develop allosteric inhibitors of AKT kinases.

A notable example is ARQ 092, which incorporates a modified this compound core within a more complex imidazo[4,5-b]pyridine structure. This compound has demonstrated potent and selective inhibition of all three AKT isoforms.

G cluster_akt_pathway Simplified PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound -based Inhibitor (e.g., ARQ 092) Inhibitor->AKT Allosterically Inhibits

Inhibition of the AKT signaling pathway by a this compound derivative.

ALK2 Inhibitors: Activin receptor-like kinase 2 (ALK2) is a BMP type I receptor kinase. Activating mutations in the ALK2 gene are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. The this compound scaffold has been explored for the development of ALK2 inhibitors.

Structure-activity relationship (SAR) studies on a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors have provided valuable insights for optimizing potency and selectivity.

G cluster_alk2_pathway Simplified BMP/ALK2 Signaling Pathway in FOP BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 ALK2 ALK2 (mutant) BMPR2->ALK2 Activates SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Binds to Complex SMAD Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription (Osteogenesis) Nucleus->Gene Inhibitor This compound -based Inhibitor Inhibitor->ALK2 Inhibits

Inhibition of the ALK2 signaling pathway by a this compound derivative.
Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridin-2-yl Derivatives against AKT Kinases

CompoundAKT1 IC₅₀ (nM)AKT2 IC₅₀ (nM)AKT3 IC₅₀ (nM)
ARQ 092 51516

Data extracted from a study on allosteric AKT inhibitors.

Table 2: Inhibitory Activity of 3,5-Diaryl-2-aminopyridine Derivatives against ALK2

CompoundALK2 IC₅₀ (nM)ALK5 IC₅₀ (nM)
K02288 1.3>10,000
Compound 10 (LDN-214117) 3.6>10,000
Compound 14 6420
Compound 15 4280

Data from a structure-activity relationship study of ALK2 inhibitors.[2]

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (General Protocol using ADP-Glo™):

This protocol is a general guideline for determining the in vitro potency of a compound against a specific kinase.

G cluster_kinase_assay Kinase Inhibition Assay Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound reaction_setup Set up Kinase Reaction (in multi-well plate) start->reaction_setup incubation1 Incubate at RT reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent (depletes remaining ATP) incubation1->adp_glo incubation2 Incubate at RT adp_glo->incubation2 detection_reagent Add Kinase Detection Reagent (converts ADP to ATP) incubation2->detection_reagent incubation3 Incubate at RT detection_reagent->incubation3 readout Measure Luminescence (proportional to ADP produced) incubation3->readout

A typical workflow for an in vitro kinase inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate kinase buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.

Cell Viability (MTT) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with its amenability to diverse chemical modifications, has enabled the development of a wide range of bioactive molecules. The successful application of this scaffold in the design of potent and selective kinase inhibitors, particularly for challenging targets like AKT and ALK2, highlights its significant potential in oncology and rare diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the this compound core in the discovery of novel therapeutics. The versatility of this scaffold suggests that its application will continue to expand into other therapeutic areas, further solidifying its importance in the landscape of modern drug discovery.

References

CAS number and molecular structure of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-2-phenylpyridine

Compound Identification and Structure

CAS Number: 101601-80-3[1][2][3][4][5]

Molecular Formula: C₁₁H₁₀N₂[1][2][3][5][6]

Molecular Structure: this compound is an organic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This structure makes it a valuable intermediate in various fields, including pharmaceutical development and organic synthesis.[3] The amino group enhances its reactivity, allowing it to be a key building block for more complex bioactive molecules.[3]

Synonyms: 2-Phenyl-pyridin-3-ylamine, 2-Phenyl-3-pyridinamine[3][7]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing key data for laboratory and research applications.

PropertyValueSource(s)
Molecular Weight 170.21 - 170.22 g/mol [1][2][3][5]
Appearance Off-white to yellow solid[3]
Melting Point 62-64 °C[4][6]
Boiling Point 119-121 °C (at 0.35 Torr)[4][6]
Density (Predicted) 1.133 ± 0.06 g/cm³[4][6]
pKa (Predicted) 5.37 ± 0.10[4]
Purity ≥ 97-99% (by HPLC or GC)[1][3]
Storage Conditions 0 - 8 °C, protect from light[3][4]

Applications in Research and Development

This compound is a versatile compound with significant applications in several areas of chemical research:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals.[3] Researchers have utilized this compound in developing molecules with potential anti-inflammatory and anti-cancer properties.[3]

  • Organic Synthesis: Its ability to participate in a variety of chemical reactions, such as coupling and substitution, makes it a versatile building block for creating more complex molecules.[3]

  • Materials Science: The compound is also explored in the development of advanced materials, including functionalized polymers, that may possess specific electronic or optical properties.[3]

Experimental Protocols: Proposed Synthesis

While a specific protocol for this compound was not detailed in the provided search results, a plausible and highly relevant synthetic route can be adapted from established methodologies for similar heterocyclic amines, such as the Buchwald-Hartwig amination. The following is a proposed experimental protocol based on the synthesis of a structurally related aminopyridazine.[8]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize this compound from 3-Chloro-2-phenylpyridine.

Materials and Reagents:

  • 3-Chloro-2-phenylpyridine (starting material)

  • Benzophenone imine (ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu) (base)

  • Toluene (anhydrous solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloro-2-phenylpyridine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine.[8]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir for approximately 1 hour to hydrolyze the intermediate imine.[8]

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with ethyl acetate.[8]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

  • Characterization: Analyze the purified this compound using ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.[8]

Logical and Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

Synthesis_Workflow Workflow for Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - 3-Chloro-2-phenylpyridine - Pd(OAc)₂ & Xantphos - NaOtBu B Add Anhydrous Toluene & Benzophenone Imine A->B Under Inert Atm. C Heat to 100-110°C (12-24 hours) B->C D Monitor by TLC C->D E Cool & Hydrolyze (1 M HCl) C->E Upon Completion D->C If incomplete F Neutralize & Extract (NaHCO₃, Ethyl Acetate) E->F G Dry & Concentrate F->G H Purify via Flash Chromatography G->H I Characterize Product: - NMR - IR - Mass Spec H->I

References

Reactivity of the Amino Group in 3-Amino-2-phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Amino-2-phenylpyridine, a key building block in medicinal chemistry and materials science. The document elucidates the electronic and steric factors governing the nucleophilicity of the amino group, detailing its participation in a range of pivotal chemical transformations including acylation, alkylation, diazotization, and cross-coupling reactions. This guide furnishes detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic design and execution of synthetic routes involving this versatile scaffold.

Introduction

This compound is a significant heterocyclic intermediate, valued for its role in the synthesis of a variety of biologically active molecules and functional materials.[1] The reactivity of this compound is primarily dictated by the interplay between the pyridine ring, the exocyclic amino group, and the ortho-positioned phenyl substituent. Understanding the nuances of the amino group's reactivity is paramount for its effective utilization in complex synthetic endeavors. This guide aims to provide a detailed exploration of these reactive properties.

Physicochemical Properties and Electronic Effects

The reactivity of the amino group in this compound is intrinsically linked to its basicity and the electronic environment of the molecule.

Basicity and pKa

The predicted pKa of this compound is approximately 5.37.[2] This value likely corresponds to the protonation of the pyridine ring nitrogen, which is generally more basic than the exocyclic amino group in aminopyridines. The lone pair of electrons on the amino nitrogen can be delocalized into the pyridine ring, reducing its basicity compared to aliphatic amines. In acidic media, the pyridine nitrogen will be preferentially protonated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂[1]
Molecular Weight170.21 g/mol [1]
AppearanceOff-white to yellow solid[1]
Melting Point62-64 °C[2]
Boiling Point119-121 °C (0.35 Torr)[2]
Predicted pKa5.37 ± 0.10[2]
Electronic and Steric Effects of Substituents

The reactivity of the amino group is modulated by two key substituents: the pyridine ring and the ortho-phenyl group.

  • Pyridine Ring: The pyridine ring is an electron-withdrawing group, which reduces the electron density on the amino nitrogen through resonance and inductive effects. This deactivation makes the amino group less nucleophilic than in aniline.

  • Ortho-Phenyl Group: The phenyl group at the 2-position introduces significant steric hindrance around the amino group. This "ortho effect" can impede the approach of bulky electrophiles, influencing the regioselectivity and rate of reactions.[3] Electronically, the phenyl group is generally considered to be inductively withdrawing (-I) and can have a resonance donating (+M) effect, though the steric hindrance often forces it out of plane with the pyridine ring, diminishing resonance effects.

Chemical Reactivity and Key Transformations

The amino group of this compound serves as a versatile handle for a variety of chemical modifications.

N-Acylation

N-acylation of the amino group is a fundamental transformation to introduce amide functionalities, which are prevalent in many pharmaceutical compounds. The reaction typically proceeds by treating this compound with an acylating agent in the presence of a base.

Table 2: Representative N-Acylation Reactions of Aminopyridines

Acylating AgentBaseSolventProductYieldReference (Analogous)
Benzoyl ChloridePyridineDichloromethaneN-(2-phenylpyridin-3-yl)benzamideGood[4]
Acetic AnhydrideNoneWaterN-(2-phenylpyridin-3-yl)acetamideExcellent[5]
Carboxylic Acid/EDCDMAPDichloromethaneN-Acyl-3-amino-2-phenylpyridineGoodGeneral Procedure

Experimental Protocol: N-Benzoylation of this compound (General Procedure)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the stirred solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product A This compound E Mix and Stir (0 °C to RT) A->E B Acylating Agent (e.g., Benzoyl Chloride) B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F Aqueous Quench E->F G Extraction F->G H Washing G->H I Drying & Concentration H->I J Recrystallization or Column Chromatography I->J K N-Acylated Product J->K reductive_amination_pathway A This compound D Iminium Ion Intermediate A->D + B Aldehyde/Ketone B->D C [H] E N-Alkylated Product C->E D->E + diazotization_sandmeyer A This compound B Diazonium Salt Intermediate A->B NaNO₂, H⁺ 0-5 °C C 3-Functionalized-2-phenylpyridine B->C CuX (Sandmeyer) or other nucleophiles

References

Synthesis of Novel Bioactive Derivatives from 3-Amino-2-phenylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-phenylpyridine is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of a diverse range of heterocyclic derivatives. This technical guide provides a comprehensive overview of synthetic strategies to access novel pyridopyrimidine and triazolopyridine derivatives from this core structure. Detailed experimental protocols for key synthetic transformations are presented, alongside a summary of the biological activities of analogous compounds, particularly as kinase inhibitors. Furthermore, this guide visualizes critical signaling pathways associated with these biological targets and outlines general experimental workflows to aid in the design and execution of synthetic routes.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, and its functionalization continues to be a fertile area of research. This compound, in particular, possesses a unique arrangement of functional groups—a nucleophilic amino group and an adjacent phenyl ring—that can be exploited to construct complex fused heterocyclic systems. These resulting structures, such as pyridopyrimidines and triazolopyridines, are of significant interest due to their demonstrated biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the synthetic pathways to these valuable derivatives and explores their potential therapeutic applications.

Synthetic Methodologies and Experimental Protocols

The primary amino group and the adjacent pyridine nitrogen of this compound are key to its reactivity, allowing for cyclocondensation reactions with various electrophilic reagents to form fused heterocyclic systems.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The fusion of a pyrimidine ring to the pyridine core of this compound can be achieved through reactions with dicarbonyl compounds or their equivalents. A general approach involves the cyclocondensation with reagents like ethyl cyanoacetate or malononitrile, often followed by further cyclization steps.[2]

Experimental Protocol: General Synthesis of 2-Amino-pyridopyrimidine Derivatives

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add an equimolar amount of an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.0 mmol).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (2-3 drops).

  • The reaction mixture is then heated under reflux for 4-8 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol/DMF) to afford the purified pyridopyrimidine derivative.

Synthesis of[2][4][5]Triazolo[4,3-a]pyridine Derivatives

Triazolopyridines can be synthesized from this compound through a multi-step sequence that typically involves the formation of a hydrazino intermediate followed by cyclization.

Experimental Protocol: General Synthesis of Triazolopyridine Derivatives

  • Hydrazine Formation: this compound is first converted to a 2-hydrazinopyridine derivative. This can be achieved through diazotization followed by reduction.

  • Acylation: The resulting hydrazinopyridine is then acylated with a carboxylic acid or its derivative (e.g., acid chloride or anhydride) in a solvent like pyridine or dichloromethane.

  • Cyclization: The acylated hydrazinopyridine is cyclized to the triazolopyridine by heating in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. Alternatively, milder conditions using a modified Mitsunobu reaction have been reported for analogous compounds.[3]

Quantitative Data Presentation

Due to the limited availability of specific experimental data for derivatives of this compound in the reviewed literature, the following tables present representative data for analogous pyridopyrimidine and triazolopyridine structures to illustrate typical yields and spectral characteristics.

Table 1: Representative Data for Substituted Pyridopyrimidine Derivatives

Compound IDR GroupYield (%)M.P. (°C)1H NMR (δ, ppm)Ref
A 4-chlorophenyl75245-2478.33 (s, 1H, pyrimidine-H), 7.4-7.8 (m, Ar-H)[2]
B 4-methoxyphenyl82230-2328.30 (s, 1H, pyrimidine-H), 7.0-7.7 (m, Ar-H), 3.85 (s, 3H, OCH₃)[2]
C 2,4-dichlorophenyl71260-2628.35 (s, 1H, pyrimidine-H), 7.3-7.9 (m, Ar-H)[2]

Table 2: Representative Data for Substituted Triazolopyridine Derivatives

Compound IDR GroupYield (%)M.P. (°C)1H NMR (δ, ppm)Ref
D Phenyl73188-1908.10 (d, 1H), 7.3-7.8 (m, Ar-H)[4]
E 4-chlorophenyl78205-2078.12 (d, 1H), 7.4-7.9 (m, Ar-H)[4]
F 4-methoxyphenyl85195-1978.08 (d, 1H), 7.0-7.7 (m, Ar-H), 3.88 (s, 3H, OCH₃)[4]

Biological Activities and Signaling Pathways

Derivatives of this compound, particularly pyridopyrimidines, have shown promise as inhibitors of several protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Pim-1 kinase.

EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[2] Inhibition of EGFR is a key strategy in cancer therapy.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus CDK2_Signaling_Pathway CDK2 Signaling in Cell Cycle CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Activates Transcription CDK2 CDK2 CyclinE->CDK2 Binds CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylates PIM1_Signaling_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT JAK->STAT Phosphorylate Pim1 Pim-1 STAT->Pim1 Induce Transcription Bad Bad Pim1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Pyridopyrimidine_Workflow Workflow for Pyridopyrimidine Synthesis Start This compound Reaction Cyclocondensation (Reflux) Start->Reaction Reagents Active Methylene Compound (e.g., Malononitrile) + Base Catalyst Reagents->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product Pyridopyrimidine Derivative Purification->Product Analysis Characterization (NMR, IR, MS, M.P.) Product->Analysis Triazolopyridine_Workflow Workflow for Triazolopyridine Synthesis Start This compound Step1 Diazotization & Reduction Start->Step1 Intermediate1 2-Hydrazino-3-phenylpyridine Step1->Intermediate1 Step2 Acylation with R-COOH or derivative Intermediate1->Step2 Intermediate2 Acylated Hydrazinopyridine Step2->Intermediate2 Step3 Dehydrative Cyclization (e.g., POCl₃, heat) Intermediate2->Step3 Workup Quenching, Extraction, Purification Step3->Workup Product Triazolopyridine Derivative Workup->Product Analysis Characterization (NMR, IR, MS, M.P.) Product->Analysis

References

Methodological & Application

Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-Amino-2-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-aminopyridine and phenylboronic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering a high-yield pathway to the target compound. This document includes a comprehensive, step-by-step procedure, a summary of reaction parameters, and a visual representation of the experimental workflow.

Introduction

Derivatives of aminopyridine are prevalent scaffolds in numerous biologically active compounds. The introduction of a phenyl group at the 2-position of the 3-aminopyridine core can significantly influence the pharmacological properties of these molecules. The synthesis of this compound is therefore of considerable interest for the development of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It is often favored due to the stability and low toxicity of the boronic acid reagents and its tolerance for a wide range of functional groups.[2][4]

Proposed Synthesis Scheme

The synthesis of this compound is proposed to proceed via a palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-3-aminopyridine with phenylboronic acid in the presence of a suitable palladium catalyst and base.

Figure 1. Proposed reaction scheme for the synthesis of this compound.

Reaction Scheme

(Note: This is a placeholder image. A proper chemical drawing should be inserted here.)

Data Presentation

The following table summarizes the key reactants and proposed reaction conditions for the synthesis of this compound.

Table 1: Summary of Reactants and Proposed Reaction Conditions

ParameterValue
Starting Material2-Chloro-3-aminopyridine
Coupling PartnerPhenylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
BasePotassium Carbonate (K₂CO₃)
Solvent1,4-Dioxane / Water (4:1)
Temperature90-100 °C
Reaction Time12-24 hours
Proposed Yield80-95%

Experimental Protocol

Materials:

  • 2-Chloro-3-aminopyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture (4:1 ratio) via syringe. Then, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

G Experimental Workflow for the Synthesis of this compound A Reaction Setup: - 2-Chloro-3-aminopyridine - Phenylboronic acid - K2CO3 B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvents (1,4-Dioxane/Water) B->C D Add Pd(PPh3)4 Catalyst C->D E Heat to 90-100 °C (12-24 h) D->E F Reaction Monitoring (TLC/LC-MS) E->F G Work-up: - Cool to RT - Dilute with Ethyl Acetate F->G Reaction Complete H Filtration through Celite G->H I Extraction and Washing H->I J Drying and Concentration I->J K Purification by Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Potassium carbonate is a mild base; avoid contact with skin and eyes.

  • 1,4-Dioxane is flammable and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The proposed Suzuki-Miyaura cross-coupling protocol offers an efficient and reliable method for the synthesis of this compound. This application note provides a comprehensive guide for researchers, enabling the synthesis of this important scaffold for further investigation in drug discovery and materials science. While the protocol is based on well-established chemical principles, optimization of reaction conditions may be necessary for specific laboratory conditions and scales.

References

Application Notes and Protocols: 3-Amino-2-phenylpyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and synthesis of potent and selective kinase inhibitors. Its inherent structural features allow for key interactions within the ATP-binding site of various kinases, making it a valuable starting point for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. These application notes provide an overview of the use of this compound and its analogs in the development of kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Kinase Targets and Inhibitor Activities

Derivatives of the this compound core and related aminopyridine structures have demonstrated significant inhibitory activity against several important kinase targets. The following tables summarize the quantitative data for various compounds, highlighting their potency and selectivity.

Table 1: Inhibitory Activity of 2-Aminopyridine Derivatives against ALK2 Kinase[1][2]
Compound IDR2 GroupThermal Shift (ΔTm, °C)ALK2 IC50 (nM)ALK5 IC50 (nM)Cell-based BMP6 IC50 (nM)Cell-based TGF-β1 IC50 (nM)
15 3,4,5-trimethoxyphenyl13.71.11062.52800
10 (LDN-214117) 2-methylpyridine10.93.412321>10000

Data extracted from a study on the structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors.[1]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against CDK2[3]
Compound IDStructureCDK2 IC50 (µM)
Derivative 1 (Structure not specified)0.08
Derivative 2 (Structure not specified)0.12
Ribociclib (Control) Known CDK inhibitor0.05

This data highlights the potential of the 3-phenylpyridine scaffold in developing potent CDK2 inhibitors.[2]

Table 3: Inhibitory Activity of 3-Aminopyrid-2-one Derivatives against Itk[4]
Compound IDKi (nM)
7v 7

This compound was identified through structure-based design, starting from a 3-aminopyrid-2-one fragment.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the context and application of these inhibitors. The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows.

ALK2_Signaling_Pathway cluster_receptors cluster_smads BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Phosphorylates SMAD SMAD1/5/8 ALK2->SMAD Phosphorylates pSMAD p-SMAD1/5/8 SMAD4 SMAD4 pSMAD->SMAD4 Binds Complex SMAD Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 2-Aminopyridine Inhibitor Inhibitor->ALK2 Inhibits

Simplified BMP/ALK2 Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start Starting Materials (e.g., this compound derivative) Reaction Chemical Synthesis (e.g., Coupling Reaction) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Biological Screening (Kinase Assay) Characterization->Screening Data Data Analysis (IC50/Ki Determination) Screening->Data

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation.

SAR_Logic Scaffold This compound Scaffold Modification Systematic Chemical Modification Scaffold->Modification Library Compound Library Modification->Library Assay Biological Assay Library->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Modification Guides further optimization

Logical Relationship in Structure-Activity Relationship (SAR) Studies.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound-based kinase inhibitors. Researchers should adapt these methods based on the specific target compound and assay requirements.

Protocol 1: General Synthesis of Diaryl-2-aminopyridine Derivatives

This protocol is based on synthetic schemes for ALK2 inhibitors and can be adapted for other diaryl aminopyridine derivatives.[4][5]

Materials:

  • Substituted 2-aminopyridine

  • Substituted aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Procedure:

  • To a reaction flask, add the substituted 2-aminopyridine (1 equivalent), aryl boronic acid (1.2-1.5 equivalents), and base (2-3 equivalents).

  • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, usually 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the desired diaryl-2-aminopyridine derivative.

  • Confirm the structure of the final compound using NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the inhibitory activity of a compound against a target kinase.[2]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound at various concentrations

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent for quantifying kinase activity)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO and then dilute further in the kinase assay buffer.

  • In a microplate, add the kinase enzyme to each well.

  • Add the diluted inhibitor compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the reaction for the optimal time at the optimal temperature (e.g., 30-60 minutes at 30 °C or 37 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the detection signal to develop.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

These protocols and data provide a foundational resource for the exploration and development of this compound derivatives as potent and selective kinase inhibitors. Further optimization and adaptation of these methods will be necessary based on the specific kinase target and desired therapeutic application.

References

Application of 3-Amino-2-phenylpyridine in Multi-Component Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-phenylpyridine is a versatile building block in synthetic organic chemistry, particularly valued for its application in multi-component reactions (MCRs). Its unique structural arrangement, featuring a nucleophilic amino group ortho to a phenyl substituent on a pyridine ring, makes it an ideal candidate for the construction of complex nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and potential for creating novel functional materials.

This document provides detailed application notes and protocols for the use of this compound in the Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize biologically active imidazo[1,2-a]pyridine derivatives.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation of a 2-aminoazine (such as this compound), an aldehyde, and an isocyanide to afford substituted 3-aminoimidazo[1,2-a]azines.[1][2] This reaction is highly valued for its efficiency, atom economy, and the ability to generate molecular diversity from readily available starting materials.[3][4] The resulting imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous medicinally important compounds, including anticancer agents.[5][6][7]

Reaction Scheme & Mechanism

The reaction proceeds through a series of steps, initiated by the condensation of the 2-aminopyridine with an aldehyde to form a Schiff base. Subsequent protonation of the Schiff base activates it for nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. An intramolecular 5-exo-dig cyclization followed by tautomerization yields the final imidazo[1,2-a]pyridine product.[2]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product This compound This compound Schiff_Base Schiff Base Formation This compound->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Protonation Protonation Schiff_Base->Protonation + H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonation->Nitrilium_Ion + Isocyanide Cyclization Intramolecular Cyclization Nitrilium_Ion->Cyclization 5-exo-dig Imidazopyridine Imidazo[1,2-a]pyridine Derivative Cyclization->Imidazopyridine Tautomerization

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Application in Anticancer Drug Discovery

The imidazo[1,2-a]pyridine scaffold synthesized via the GBB reaction has been extensively investigated for its anticancer properties.[4][5][6] Derivatives have shown significant cytotoxic activity against various cancer cell lines. The substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, introduced by the aldehyde and isocyanide components respectively, play a crucial role in modulating the biological activity.[8]

Quantitative Data Summary

The following tables summarize representative yields for the GBB reaction with various substituted 2-aminopyridines and the anticancer activity of the resulting imidazo[1,2-a]pyridine derivatives. While specific data for this compound is not extensively reported, the data for analogous 2-substituted aminopyridines provides a strong indication of the expected outcomes.

Table 1: Representative Yields of Imidazo[1,2-a]pyridines via GBB Reaction

2-Aminopyridine DerivativeAldehydeIsocyanideCatalyst/SolventYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid / H₂O86[3]
2-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acid / H₂O80[3]
2-AminopyridineBenzaldehydetert-Butyl isocyanideGd(OTf)₃ / MeOH (MW)High[9]
2-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl82[10]
Substituted 2-AminopyridinesJulolidine-9-carbaldehydeVariousYb(OTf)₃ / DCM/MeOH (MW)61-98[9]

Table 2: Anticancer Activity (IC₅₀) of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
IP-5HCC1937 (Breast Cancer)45[6][7]
IP-6HCC1937 (Breast Cancer)47.7[6][7]
IP-7HCC1937 (Breast Cancer)79.6[6][7]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridines derived from 2-aminopyridines. These can be adapted for reactions using this compound.

Protocol 1: General Procedure for the GBB Three-Component Reaction

This protocol is based on a phenylboronic acid-catalyzed reaction in water, which represents a green and efficient method.[3]

GBB_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification Start Start Mix Mix this compound, Aldehyde, Isocyanide, and Phenylboronic acid in H₂O Start->Mix Sonicate Sonicate at room temperature (42 kHz ± 6%) for 4h Mix->Sonicate Monitor Monitor reaction by TLC Sonicate->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Reaction Complete Purify Purify by Flash Chromatography Extract->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize End End Characterize->End Final Product

References

Application Notes and Protocols for Suzuki Coupling with 3-amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the Suzuki-Miyaura cross-coupling reaction of 3-amino-2-chloropyridine with various arylboronic acids. The protocols and data presented are collated from established methodologies for similar substrates and are intended to serve as a robust starting point for reaction optimization and application in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] 3-amino-2-chloropyridine is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the introduction of diverse aryl groups, leading to the generation of novel molecular scaffolds for drug discovery. The presence of the primary amine and the pyridine nitrogen can present challenges, such as catalyst inhibition; therefore, careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide (3-amino-2-chloropyridine), transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst. The presence of a base is essential for the activation of the organoboron compound to facilitate the transmetalation step.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aminopyridines and chloropyridines with arylboronic acids, providing a reference for expected outcomes and starting points for optimization.

Table 1: Catalyst Systems and Conditions for Suzuki Coupling of (Amino)pyridines

EntryPalladium SourceLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
1PdCl₂(PPh₃)₂PPh₃aq. Na₂CO₃1,4-DioxaneReflux886 (for 3-amino-2-chloropyridine)[3]
2Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10018>90 (for similar aminopyridines)[4]
3Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-75[5]
4Pd₂(dba)₃XPhosNaOtBuToluene100-110-High (general for aminopyridines)[4]
5Pd₂(dba)₃P(t-Bu)₃KFTHF50OvernightModerate (for chloropyrimidines)[6]

Table 2: Reagent Stoichiometry and Equivalents

ReagentTypical EquivalentsRole
3-amino-2-chloropyridine1.0Starting Material
Arylboronic Acid1.1 - 1.5Coupling Partner
Palladium Catalyst0.02 - 0.05 (2-5 mol%)Catalyst
Ligand0.04 - 0.10 (4-10 mol%)Stabilizes and activates the catalyst
Base2.0 - 3.0Activates the boronic acid

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of 3-amino-2-chloropyridine with an arylboronic acid. Protocol 1 is based on a reported successful reaction, while Protocol 2 offers an alternative using a more modern catalyst system that may provide higher yields or milder conditions.

Protocol 1: Standard Conditions with PdCl₂(PPh₃)₂

This protocol is adapted from established conditions shown to be effective for the Suzuki coupling of 3-amino-2-chloropyridine.[3]

Materials:

  • 3-amino-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • 1 M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-amino-2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the 1 M aqueous sodium carbonate solution (2 mL, 2.0 mmol).

  • Reaction: Place the flask in a preheated oil bath at reflux (approximately 101 °C for 1,4-dioxane) and stir the reaction mixture vigorously for 8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-amino-2-arylpyridine.

Protocol 2: Optimized Conditions with a Buchwald Ligand

This protocol utilizes a more active catalyst system that is often effective for challenging Suzuki couplings of heteroaryl chlorides.[4]

Materials:

  • 3-amino-2-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 mixture)

  • Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-amino-2-chloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 18 hours.

  • Workup: After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_legend Legend Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)(Ar')Ln OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArX Ar-X = 3-amino-2-chloropyridine ArBOH2 Ar'-B(OH)₂ = Arylboronic Acid ArAr Ar-Ar' = Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - 3-amino-2-chloropyridine - Arylboronic Acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_solvent Add Degassed Solvent inert->add_solvent react Heat and Stir (Reflux or 100°C) add_solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react workup Aqueous Workup (Extraction & Washing) monitor->workup incomplete Incomplete complete Complete pos_complete pos_complete pos_incomplete pos_incomplete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end pos_complete->workup Complete pos_incomplete->react Incomplete

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for 3-Amino-2-phenylpyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-phenylpyridine scaffold represents a versatile class of bidentate ligands, integrating both a pyridine ring and an amino group, making it a compelling candidate for coordinating with various transition metals. This structure is particularly relevant in the design of catalysts for a range of organic transformations, including cross-coupling reactions and C-H bond activation/functionalization. The nitrogen atoms of the pyridine and the amino group can chelate to a metal center, forming stable complexes that facilitate catalytic turnovers.

Overview of Catalytic Applications

Transition metal complexes bearing aminopyridine-type ligands have demonstrated significant utility in several key areas of catalysis. While specific data for this compound is emerging, the broader class of N-aryl-2-aminopyridines and related structures have been extensively studied, providing a strong basis for its potential applications.

  • C-H Bond Activation and Functionalization : The pyridyl group in N-aryl-2-aminopyridines is a well-established directing group for C-H activation.[1][2] This allows for the selective functionalization of C-H bonds ortho to the directing group on the phenyl ring. Metals such as palladium, rhodium, and ruthenium are commonly employed for these transformations, leading to the formation of new C-C, C-N, and C-O bonds.[1][2][3][4]

  • Cross-Coupling Reactions : Palladium catalysts are frequently used with nitrogen-containing ligands for cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.

  • Polymerization Reactions : Iron(II) complexes with amino-pyridine ligands have been utilized as catalysts for Atom Transfer Radical Polymerization (ATRP).[7][8] These systems can polymerize vinyl monomers like styrene, with the ligand structure influencing the catalytic activity.[7][8]

The following sections provide detailed protocols and data for representative catalytic systems where this compound or its close analogs are employed as ligands.

Quantitative Data Summary

The following tables summarize quantitative data from studies on catalytic systems employing aminopyridine and phenylpyridine ligands.

Table 1: Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP) of Styrene

Ligand/ComplexCatalyst SystemMonomerkobs (h-1)Reference
[2-[(2,6-Me2-C6H3)NHCH(t-Bu)]C5H4N]FeCl2Complex (1)Styrene0.31[7][8]
[2-[(2,6-Me2-C6H3)NHCH(Et)]C5H4N]FeCl2Complex (2)Styrene0.10[7][8]

Table 2: Palladium-Catalyzed Annulation of N-Aryl-2-aminopyridines with Alkynes

N-Aryl-2-aminopyridineAlkyneCatalyst SystemOxidantYield (%)Reference
N-phenyl-2-aminopyridineDiphenylacetylenePd(MeCN)2Cl2 (4 mol%)CuCl2 (1.2 equiv), O285[1][2]
N-(4-methylphenyl)-2-aminopyridineDiphenylacetylenePd(MeCN)2Cl2 (4 mol%)CuCl2 (1.2 equiv), O282[1][2]
N-(4-methoxyphenyl)-2-aminopyridineDiphenylacetylenePd(MeCN)2Cl2 (4 mol%)CuCl2 (1.2 equiv), O278[1][2]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C-H Activation/Annulation

This protocol is based on the synthesis of N-(2-pyridyl)indoles through the annulation of N-aryl-2-aminopyridines and internal alkynes.[1][2]

Materials:

  • N-aryl-2-aminopyridine derivative (e.g., N-phenyl-2-aminopyridine) (1.0 equiv)

  • Internal alkyne (e.g., diphenylacetylene) (2.0 equiv)

  • Palladium(II) catalyst (e.g., Pd(MeCN)2Cl2) (4 mol%)

  • Oxidant (e.g., CuCl2) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxygen balloon

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the N-aryl-2-aminopyridine (1.0 equiv), the internal alkyne (2.0 equiv), Pd(MeCN)2Cl2 (0.04 equiv), and CuCl2 (1.2 equiv).

  • Evacuate and backfill the tube with oxygen (using a balloon) three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 120 °C) for the required time (e.g., 24 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(2-pyridyl)indole product.

Protocol 2: General Procedure for Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

This protocol is a generalized procedure based on the use of amino-pyridine iron(II) complexes for the polymerization of styrene.[7][8]

Materials:

  • Amino-pyridine iron(II) complex (e.g., [2-[(2,6-Me2-C6H3)NHCH(R)]C5H4N]FeCl2) (1.0 equiv)

  • Styrene (monomer) (e.g., 200 equiv)

  • Initiator (e.g., ethyl α-bromoisobutyrate) (1.0 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the amino-pyridine iron(II) complex (1.0 equiv) and the initiator (1.0 equiv).

  • Add anhydrous, degassed toluene via syringe.

  • Add the degassed styrene monomer (200 equiv) to the flask.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 120 °C) and stir.

  • Monitor the polymerization progress over time by taking aliquots from the reaction mixture and analyzing the monomer conversion (e.g., by 1H NMR) and polymer molecular weight (e.g., by GPC).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and precipitate the polymer by adding it to a non-solvent (e.g., methanol).

  • Isolate the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Visualized Mechanisms and Workflows

Diagram 1: Catalytic Cycle for Pd-Catalyzed C-H Activation/Annulation

G A Pd(II) Precatalyst B [L-Pd(II)] Complex (Coordination) A->B + Ligand (I) C Palladacycle Intermediate (C-H Activation) B->C - HX D Alkyne Insertion C->D + Alkyne (J) E Seven-Membered Palladacycle D->E F Reductive Elimination E->F G Pd(0) Species F->G + Product (K) G->A + Oxidant (L) H Oxidation I N-Aryl-2-aminopyridine (Ligand) I->B J Alkyne J->D K Annulated Product L Oxidant (e.g., CuCl2) L->H

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines.

Diagram 2: Experimental Workflow for Catalyst Screening

G A 1. Reagent Preparation B Prepare stock solutions of: - Ligand (this compound) - Metal Precursor (e.g., Pd(OAc)2) - Substrates (Aryl halide, Boronic acid) A->B C 2. Reaction Setup A->C D In an inert atmosphere glovebox: - Dispense metal precursor and ligand to reaction vials - Add substrates, base, and solvent C->D E 3. Reaction Execution C->E F - Seal vials and place in a heated shaker block - Run reaction at specified temperature and time E->F G 4. Quenching and Analysis E->G H - Cool reactions to room temperature - Add internal standard - Take aliquot for LC-MS or GC-MS analysis G->H I 5. Data Evaluation G->I J - Calculate yield and turnover number (TON) - Compare ligand performance I->J

Caption: High-throughput workflow for screening this compound in cross-coupling reactions.

References

In Vitro Assays for Testing the Biological Activity of 3-Amino-2-phenylpyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a selection of common in vitro assays to evaluate the biological activity of 3-Amino-2-phenylpyridine derivatives. These compounds are a class of heterocyclic molecules with significant potential in drug discovery, particularly in oncology and immunology. The following sections offer step-by-step methodologies for key experiments, guidance on data presentation, and visualizations of relevant signaling pathways and experimental workflows.

Overview of Biological Activities and In Vitro Screening

This compound derivatives have been investigated for a range of biological activities, primarily as inhibitors of protein kinases that are crucial for cell signaling and proliferation.[1] Dysregulation of these kinases is a hallmark of many diseases, including cancer. Therefore, a primary focus of in vitro testing is to assess the cytotoxic effects of these derivatives on cancer cell lines and to determine their inhibitory activity against specific kinase targets.

Key areas for in vitro screening include:

  • Cytotoxicity Assays: To determine the concentration at which the compounds are toxic to cancer cells.

  • Enzyme Inhibition Assays: To measure the direct inhibitory effect of the compounds on specific enzymes, such as protein kinases.

  • Receptor Binding Assays: To evaluate the affinity of the compounds for specific cellular receptors.

  • Gene and Protein Expression Analysis: To understand the molecular mechanisms by which the compounds exert their effects.

Data Presentation: Quantitative Analysis of Biological Activity

Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different this compound derivatives. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are common metrics.

Table 1: Cytotoxicity of this compound and Related Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 1 HeLa (Cervical Cancer)MTT9.72 ± 0.9[2]
HepG-2 (Liver Cancer)MTT17.52 ± 1.5[2]
MCF-7 (Breast Cancer)MTT3.98 ± 0.2[2]
Compound 2 HeLa (Cervical Cancer)MTT12.15 ± 1.1[2]
HepG-2 (Liver Cancer)MTT8.43 ± 0.7[2]
MCF-7 (Breast Cancer)MTT6.21 ± 0.5[2]
Compound 7 HeLa (Cervical Cancer)MTT9.72 ± 0.9[2]
HepG-2 (Liver Cancer)MTT11.34 ± 1.0[2]
MCF-7 (Breast Cancer)MTT7.88 ± 0.6[2]
Imidazo[1,2-α]pyridine 12 HT-29 (Colon Cancer)Not Specified4.15 ± 2.93[3]
Imidazo[1,2-α]pyridine 18 MCF-7 (Breast Cancer)Not Specified14.81 ± 0.20[3]
B16F10 (Melanoma)Not Specified14.39 ± 0.04[3]

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives

Compound IDKinase TargetAssay TypeIC50 (µM)Reference
Compound 1 EGFR (Wild-Type)In Vitro Kinase Assay0.093 ± 0.003[2]
EGFR (T790M Mutant)In Vitro Kinase Assay0.174 ± 0.006[2]
Compound 2 EGFR (Wild-Type)In Vitro Kinase Assay0.212 ± 0.007[2]
Pyrazolo[3,4-b]pyridine derivative 9a CDK2Not Specified1.630 ± 0.009[1]
Pyrazolo[3,4-b]pyridine derivative 9c CDK2Not Specified0.042 ± 0.001[1]

Experimental Protocols

This section provides detailed protocols for key in vitro assays.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Materials:

    • This compound derivatives

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Materials:

    • This compound derivatives

    • Cancer cell lines

    • Complete cell culture medium

    • LDH assay kit (containing substrate, cofactor, and dye solutions)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

    • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit to each well.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Enzyme Inhibition Assays

This protocol describes a general method for measuring the inhibition of a specific kinase by the test compounds.

  • Materials:

    • This compound derivatives

    • Recombinant human kinase (e.g., EGFR, VEGFR-2, CDK2)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well or 96-well plates

    • Luminometer

  • Protocol:

    • Compound Preparation: Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

    • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate. Include a vehicle control (DMSO) and a no-enzyme control.

    • Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Detection: Stop the kinase reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This often involves quantifying the amount of ADP produced.

    • Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials:

    • This compound derivatives

    • Cell membranes expressing the target receptor (e.g., Adenosine A1)

    • Radiolabeled ligand (e.g., [³H]DPCPX)

    • Unlabeled competitor (for non-specific binding)

    • Assay buffer

    • 96-well filter plates

    • Scintillation counter

  • Protocol:

    • Compound and Reagent Preparation: Prepare serial dilutions of the this compound derivatives. Prepare the radiolabeled ligand at a concentration near its Kd.

    • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand, and the test compounds at various concentrations. Include wells for total binding (no competitor) and non-specific binding (with an excess of unlabeled competitor).

    • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer to separate bound from free radioligand.

    • Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding by the test compounds and calculate the Ki value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds and Activates pRb pRb CDK2->pRb Phosphorylates S_Phase_Progression S Phase Progression CDK2->S_Phase_Progression Promotes CyclinA Cyclin A CyclinA->CDK2 Binds and Activates E2F E2F pRb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

Caption: CDK2 in Cell Cycle Regulation and Point of Inhibition.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for the MTT Cytotoxicity Assay.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Compounds, Kinase, Substrate, and ATP Start->Prepare_Reagents Add_Compounds Add Compounds to Plate Prepare_Reagents->Add_Compounds Add_Kinase_Substrate Add Kinase and Substrate Add_Compounds->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence/Fluorescence Stop_Reaction->Read_Signal Analyze_Data Analyze Data (Calculate IC50) Read_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

References

Application Notes and Protocols for High-Throughput Screening of 3-Amino-2-phenylpyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-amino-2-phenylpyridine libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which is amenable to diverse substitutions, allowing for the fine-tuning of biological activity. Derivatives of the broader aminopyridine and phenylpyridine families have demonstrated potential as anticancer agents, kinase inhibitors, and modulators of other key cellular processes. These notes are intended to serve as a robust framework for initiating the evaluation of this compound libraries as potential therapeutic agents.

Data Presentation: Anticancer Activity of Aminopyridine Derivatives

The following tables summarize the in vitro cytotoxic activity of a library of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against a panel of human cancer cell lines. This data is critical for understanding the structure-activity relationship (SAR) and for hit validation and lead optimization in a high-throughput screening campaign.

Table 1: In Vitro Cytotoxic Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [1]

Compound IDA549 IC₅₀ (nM)H460 IC₅₀ (nM)HT-29 IC₅₀ (nM)SMMC-7721 IC₅₀ (nM)
10 >10002.31.21.5
11 850.950.881.1
14 350.550.750.98
16 650.420.680.85
17 480.350.710.81
26 280.280.690.79
27 220.230.650.77
29 981.10.951.2
30 750.880.811.0
31 550.650.780.92

Table 2: Comparative Activity of Most Promising Compound 27 and a Reference Compound [1]

CompoundA549 IC₅₀ (µM)H460 IC₅₀ (µM)HT-29 IC₅₀ (µM)SMMC-7721 IC₅₀ (µM)
27 0.0220.000230.000650.00077
MX-58151 0.0580.0190.701.53

Mandatory Visualizations

A generalized workflow for a high-throughput screening campaign is depicted below, outlining the major stages from initial assay development to hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Pilot Screen & Validation cluster_2 Phase 3: Full Library Screen cluster_3 Phase 4: Hit Confirmation & Follow-up AssayDev Assay Development (e.g., Biochemical or Cell-Based) Miniaturization Miniaturization to 384- or 1536-well format AssayDev->Miniaturization PilotScreen Pilot Screen (~1,000 compounds) Miniaturization->PilotScreen Z_Factor Z'-factor Calculation (>0.5) PilotScreen->Z_Factor FullHTS Primary HTS of This compound Library Z_Factor->FullHTS HitConfirmation Hit Confirmation (Dose-Response) FullHTS->HitConfirmation SAR Structure-Activity Relationship (SAR) Analysis HitConfirmation->SAR

High-Throughput Screening Workflow

Derivatives of phenylpyridines have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] The simplified signaling pathway below illustrates the role of CDK2 in the G1/S phase transition and how its inhibition can lead to cell cycle arrest.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 pRb_p pRb-P CyclinE_CDK2->pRb_p hyper- phosphorylates E2F_active E2F S_phase_genes S-Phase Gene Transcription E2F_active->S_phase_genes activates DNA_synthesis DNA Synthesis S_phase_genes->DNA_synthesis Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits

Simplified CDK2 Signaling Pathway in Cell Cycle Progression

Experimental Protocols

Primary High-Throughput Screening: Cell Viability Assay (Resazurin-Based)

This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. The resazurin (AlamarBlue) assay is a robust method that measures the metabolic activity of viable cells.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • This compound library dissolved in DMSO

  • Resazurin sodium salt solution

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Prepare a suspension of the desired cancer cell line in complete culture medium at a pre-determined optimal density.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition:

    • Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells of the cell plates, resulting in a final volume of 50 µL per well.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Readout:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the negative (DMSO) controls.

    • Identify "hits" as compounds that reduce cell viability below a predetermined threshold (e.g., >50% inhibition).

Secondary Assay: CDK2 Kinase Activity Assay (Luminescence-Based)

This protocol is used to confirm whether the primary hits inhibit the activity of CDK2 kinase, a potential target. This assay measures the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant Human CDK2/Cyclin A2 enzyme

  • Kinase substrate peptide (e.g., a peptide containing the Rb phosphorylation sequence)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • Validated hit compounds from the primary screen

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Positive control (known CDK2 inhibitor, e.g., Ribociclib)

  • Negative control (DMSO)

  • 384-well white-walled, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the hit compounds in the kinase assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the assay buffer, the test compound dilutions, and the CDK2/Cyclin A2 enzyme.

    • Include a positive control (enzyme with a known inhibitor) and a negative control (enzyme with DMSO).

  • Reaction Initiation:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step addition to first deplete remaining ATP and then convert ADP to ATP for the luciferase reaction.

    • Incubate as required by the assay kit.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value for the active compounds by fitting the data to a dose-response curve.

Orthogonal Assay: Tubulin Polymerization Assay (Turbidity-Based)

This protocol serves as an alternative or confirmatory assay to investigate if hit compounds act by inhibiting tubulin polymerization, another common mechanism for anticancer agents.

Materials and Reagents:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Hit compounds from the primary screen

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • On ice, prepare a tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

    • Prepare serial dilutions of test compounds and controls in the tubulin polymerization mix. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Procedure:

    • Pre-warm the microplate reader to 37°C.

    • Add the compound dilutions to the wells of a pre-warmed 96-well plate.

    • To initiate the reaction, add cold tubulin solution to each well.

    • Immediately place the plate in the 37°C microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls.

    • Calculate the IC₅₀ value for compounds that inhibit polymerization.

References

The Emerging Role of 3-Amino-2-phenylpyridine Scaffolds in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The 3-amino-2-phenylpyridine scaffold is a promising heterocyclic structure in the development of novel anti-cancer agents. Its derivatives have demonstrated significant potential in targeting various cancer-related signaling pathways and exhibiting potent cytotoxic activity against a range of cancer cell lines. These notes provide an overview of the applications of this scaffold and its analogs, along with detailed protocols for relevant experimental procedures. While direct research on this compound is emerging, the data from structurally similar aminopyridine and aminopyrazine derivatives offer valuable insights into its potential mechanisms and applications.[1][2]

I. Quantitative Data Summary

The anti-cancer activity of various aminopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a comparative view of their potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-aminoimidazole[1,2-α]pyridines Compound 12 (C-2 nitro, C-3 p-chlorophenyl)HT-29 (Colon)4.15 ± 2.93--
Compound 18HT-29 (Colon)10.11 ± 0.70--
Compound 11HT-29 (Colon)18.34 ± 1.22--
Compound 18MCF-7 (Breast)14.81 ± 0.20--
Compound 11MCF-7 (Breast)20.47 ± 0.10--
Compound 12MCF-7 (Breast)30.88 ± 14.44--
Compound 18 (C-2 2,4 difluorophenyl, C-3 p-chlorophenyl amine)B16F10 (Melanoma)14.39 ± 0.04--
Compound 14 (C-2 tolyl, C-3 p-chlorophenyl amine)B16F10 (Melanoma)21.75 ± 0.81--
Pyrazolo[3,4-b]pyridines Derivative ExampleHCT-116 (Colon)-Doxorubicin-
Derivative ExampleMCF-7 (Breast)-Doxorubicin-
Thieno[2,3-b]pyridines Compound 11dMCF-7 (Breast)5.95Doxorubicin8.48
Compound 11dHCT-116 (Colon)6.09Doxorubicin8.15
2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines Compound 27A549 (Lung)0.022MX-581510.058
Compound 27H460 (Lung)0.00023MX-581510.019
Compound 27HT-29 (Colon)0.00065MX-581510.70
Compound 27SMMC-7721 (Hepatoma)0.00077MX-581511.53

II. Mechanism of Action and Signaling Pathways

Derivatives of the aminopyridine scaffold have been shown to inhibit several key signaling pathways implicated in cancer progression. These include Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 2 (CDK2), and Ribonucleotide Reductase (RNR).[1][3][4] The inhibition of these pathways disrupts cell cycle progression, DNA synthesis and repair, and tumor angiogenesis.

A. Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a known driver in various cancers.[1] Aminopyrazine derivatives, which are structurally related to aminopyridines, have been investigated as FGFR inhibitors.[1]

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling cascade by a this compound derivative.

B. Ribonucleotide Reductase (RNR) Inhibition

3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a related compound, acts as a ribonucleotide reductase inhibitor.[4] It disrupts the iron-stabilized radical in the small subunits of RNR, which is essential for the production of deoxyribonucleotides for DNA synthesis and repair.[4]

RNR_Inhibition RNR Ribonucleotide Reductase (RNR) dNDPs Deoxyribonucleoside Diphosphates (dNDPs) RNR->dNDPs NDPs Ribonucleoside Diphosphates (NDPs) NDPs->RNR DNAsynthesis DNA Synthesis & Repair dNDPs->DNAsynthesis Inhibitor This compound Derivative Inhibitor->RNR

Caption: Mechanism of RNR inhibition by a this compound derivative.

III. Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of this compound derivatives as anti-cancer agents.

A. General Synthesis of 3-aminoimidazole[1,2-α]pyridine Derivatives

A common method for the synthesis of related 3-aminoimidazole[1,2-α]pyridine compounds is the one-pot Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR).[5][6]

Materials:

  • 2-aminopyridine or 2-aminopyrazine

  • Appropriate aldehyde

  • Isocyanide

  • Catalyst (e.g., Sc(OTf)3)

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) and the aldehyde (1 mmol) in methanol (5 mL), add the isocyanide (1 mmol) and a catalytic amount of Sc(OTf)3.

  • Stir the reaction mixture at a specified temperature (e.g., 50 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate).

  • Characterize the final product using NMR and mass spectrometry.

GBB_3CR_Workflow cluster_reactants Reactants Aminopyridine 2-Aminopyridine Reaction One-pot Reaction (Methanol, Catalyst, 50°C) Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction TLC Monitor by TLC Reaction->TLC Workup Concentration TLC->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: Workflow for the Groebke-Blackburn-Bienayme three-component reaction.

B. In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Assay)

This assay is used to determine the number of viable cells after treatment with the synthesized compounds.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10) and a normal cell line (e.g., MEF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Synthesized compounds dissolved in DMSO

  • Trypan blue solution (0.4%)

  • Hemocytometer

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: After incubation, detach the cells using trypsin-EDTA.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer under a microscope.

  • Calculation: Calculate the percentage of viable cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Cytotoxicity_Assay_Workflow Seed Seed Cells in 96-well Plates Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Stain Stain with Trypan Blue Harvest->Stain Count Count Viable/Non-viable Cells Stain->Count Calculate Calculate IC50 Count->Calculate

Caption: Workflow for the in vitro cytotoxicity assay.

IV. Conclusion

The this compound scaffold and its analogs represent a promising area of research for the development of novel anti-cancer agents. The available data on related compounds suggest that this chemical class has the potential to target key oncogenic signaling pathways and exhibit potent cytotoxicity against a variety of cancer cell types. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore their therapeutic potential. The protocols and data presented here provide a foundation for researchers to advance the development of this promising class of compounds.

References

Application Notes and Protocols for Fluorescent Probes Based on the 3-Amino-2-phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-Amino-2-phenylpyridine scaffold is a versatile heterocyclic structure that has garnered significant interest in the development of novel fluorescent probes. Its derivatives are utilized in a wide array of applications, including cellular imaging, pH sensing, and the detection of metal ions. The core structure allows for extensive chemical modification, enabling the fine-tuning of photophysical properties such as excitation and emission wavelengths, quantum yield, and Stokes shift. This adaptability makes this compound derivatives valuable tools for researchers in biology, chemistry, and drug development. These probes often operate through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), which allows for the design of "turn-on" or ratiometric sensors that respond to specific analytes or environmental changes.

This document provides detailed protocols for the synthesis and application of fluorescent probes based on a closely related and representative 2-amino-6-phenylpyridine scaffold, offering insights into the methodologies applicable to this compound derivatives.

Quantitative Data of Representative Aminopyridine-Based Fluorescent Probes

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes the key quantitative data for a series of diethyl 2-(substituted-amino)-6-phenylpyridine-3,4-dicarboxylate probes, which serve as excellent examples of the performance of this class of compounds.

Probe (Substituent)Absorption (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.34[1]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.44[1]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate2704800.31[1]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate2704850.27[1]
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate270480-[1]

Experimental Protocols

Protocol 1: Synthesis of a Representative Aminopyridine-Based Fluorescent Probe

This protocol details the synthesis of Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate, a highly fluorescent aminopyridine derivative.[1]

Materials:

  • [Rh(COD)Cl]₂ (catalyst)

  • 2,2'-bipyridine (ligand)

  • Vinyl azide

  • Isonitrile

  • Alkyne

  • 1,4-Dioxane (solvent)

  • Standard glassware for organic synthesis (Schlenk flask)

  • Magnetic stirrer and heating plate

  • Chromatography supplies for purification

Procedure:

  • In a 5 mL Schlenk tube, dissolve [Rh(COD)Cl]₂ (0.005 mmol) and 2,2'-bpy (0.01 mmol) in 1,4-dioxane (2 mL).

  • Add the corresponding vinyl azide (0.2 mmol), isonitrile (0.2 mmol), and alkyne (0.3 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[1]

Synthesis Workflow:

start Start reagents Prepare Reagents: [Rh(COD)Cl]₂, 2,2'-bpy, Vinyl Azide, Isonitrile, Alkyne, 1,4-Dioxane start->reagents reaction Reaction Setup: Combine reagents in a Schlenk tube. Stir at 80 °C for 12h. reagents->reaction workup Workup: Cool to room temperature. Concentrate under vacuum. reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, HRMS purification->characterization end End Product characterization->end

General synthesis workflow for aminopyridine probes.
Protocol 2: Application in "Click-and-Probing" for Protein Labeling

This protocol describes a general procedure for using an azide-functionalized aminopyridine probe for labeling proteins like Bovine Serum Albumin (BSA) via a click reaction. This demonstrates the utility of these scaffolds in bioconjugation.

Materials:

  • Azide-functionalized aminopyridine probe

  • Bovine Serum Albumin (BSA)

  • Alkyne-modified BSA (if the probe has an azide) or Azide-modified BSA (if the probe has an alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

  • Microcentrifuge tubes

Procedure:

  • Probe Preparation: Prepare a stock solution of the azide-functionalized aminopyridine probe in a suitable solvent (e.g., DMSO).

  • Protein Solution: Prepare a solution of alkyne-modified BSA in PBS buffer (pH 7.4).

  • Click Reaction:

    • In a microcentrifuge tube, mix the alkyne-modified BSA solution with the azide-functionalized probe.

    • Add freshly prepared solutions of CuSO₄ and sodium ascorbate to catalyze the click reaction.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours), protected from light.

  • Removal of Unreacted Probe: Purify the labeled protein from the unreacted probe using a suitable method, such as size-exclusion chromatography or dialysis.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the purified, labeled BSA using a fluorescence spectrophotometer.

    • An increase in fluorescence intensity upon "clicking" indicates successful labeling of the protein.

"Click-and-Probing" Workflow:

start Start reagents Prepare Reagents: Azide-Probe, Alkyne-BSA, CuSO₄, Sodium Ascorbate, PBS start->reagents reaction Click Reaction: Mix reagents and incubate. reagents->reaction purification Purification: Remove unreacted probe (e.g., Dialysis) reaction->purification analysis Fluorescence Analysis: Measure emission spectrum of labeled BSA. purification->analysis end Labeled Protein analysis->end

Workflow for "Click-and-Probing" protein labeling.
Protocol 3: General Procedure for Cellular Imaging

This protocol provides a general guideline for using aminopyridine-based fluorescent probes for cellular imaging. Optimization for specific probes and cell lines is recommended.

Materials:

  • Aminopyridine-based fluorescent probe

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to an appropriate confluency (e.g., 70-80%) on glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM). Dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Cellular Imaging Workflow:

start Start cell_culture Cell Culture: Plate cells on glass-bottom dishes. start->cell_culture probe_prep Probe Preparation: Dilute probe stock solution in culture medium. cell_culture->probe_prep staining Cell Staining: Incubate cells with probe. probe_prep->staining washing Washing: Remove unbound probe with PBS. staining->washing imaging Fluorescence Microscopy: Image stained cells. washing->imaging end End imaging->end

General workflow for cellular imaging with fluorescent probes.

Signaling Pathway / Mechanism of Action

The fluorescence of aminopyridine-based probes can be modulated by various mechanisms depending on their specific design. For instance, in pH sensing, the protonation or deprotonation of the pyridine nitrogen or the amino group can alter the electronic properties of the fluorophore, leading to a change in fluorescence. In the case of metal ion sensing, the chelation of a metal ion by the aminopyridine scaffold and potentially other coordinating groups can restrict intramolecular rotations or alter the electronic state, resulting in fluorescence enhancement or quenching.

Hypothetical pH Sensing Mechanism:

probe Aminopyridine Probe (Low Fluorescence) protonated_probe Protonated Probe (High Fluorescence) probe->protonated_probe Protonation proton H⁺ (Acidic Condition) proton->probe protonated_probe->probe Deprotonation deprotonation Deprotonation (Basic Condition)

Hypothetical signaling pathway for a pH-sensitive probe.

References

Application Notes and Protocols: 3-Amino-2-phenylpyridine in Materials Science and Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpyridine is a versatile heterocyclic building block increasingly recognized for its utility in the synthesis of advanced materials for optoelectronic applications, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Its inherent electronic properties and reactive amino group make it an ideal precursor for the development of hole-transporting materials (HTMs) and emissive materials. This document provides an overview of its applications, detailed experimental protocols for the synthesis of derivative materials, and their characterization for use in OLEDs.

While this compound is not typically used in its pristine form within OLED device stacks, its derivatives are crucial components. The phenylpyridine moiety is a classic ligand in highly efficient phosphorescent emitters, particularly iridium(III) complexes. Furthermore, the amino group serves as a convenient handle for synthetic modifications, allowing for the construction of larger, conjugated molecules suitable for hole transport layers.

Application in Hole Transporting Materials (HTMs)

The development of efficient and stable Hole Transporting Materials (HTMs) is critical for the performance of OLEDs. The triphenylamine-based structures are a well-established class of HTMs due to their excellent hole mobility and thermal stability. This compound can be envisioned as a core building block in the synthesis of novel HTMs, where the amino group can be functionalized to introduce triphenylamine or other hole-transporting moieties. The pyridine nitrogen can also play a role in modulating the electronic properties and morphology of the resulting material.

Application in Emissive Materials

The 2-phenylpyridine scaffold is a cornerstone of phosphorescent OLEDs (PhOLEDs). Cyclometalated iridium(III) complexes featuring phenylpyridine ligands are renowned for their high quantum efficiencies. This compound can be utilized as a starting material to synthesize functionalized 2-phenylpyridine ligands. The amino group allows for the introduction of various substituents to tune the emission color, solubility, and thermal stability of the final iridium complex.

Experimental Protocols

The following protocols describe the synthesis of a key precursor, a 2-phenylpyridine derivative from this compound, and a general procedure for the fabrication of an OLED device.

Protocol 1: Synthesis of a Brominated 2-Phenylpyridine Derivative from this compound (A Hypothetical Example for Derivatization)

This protocol outlines a hypothetical synthetic route to a brominated derivative of 2-phenylpyridine, a common intermediate for further cross-coupling reactions to build more complex OLED materials.

Materials:

  • This compound

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrobromic acid (HBr, 48%)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.2 eq) to the cooled solution while stirring. Continue stirring at 0 °C for 30 minutes.

  • In a separate flask, dissolve Copper(II) Bromide (1.5 eq) in a minimal amount of acetonitrile.

  • Sandmeyer Reaction: Slowly add the diazotized solution to the CuBr₂ solution. The reaction mixture may evolve nitrogen gas.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 3-bromo-2-phenylpyridine.

Protocol 2: General Fabrication of a Multilayer OLED

This protocol describes a general method for the fabrication of a small molecule OLED using thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host and dopant (e.g., a derivative of this compound as the dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers by thermal evaporation:

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): Co-evaporate the host and dopant materials at a specific ratio.

    • Electron Transport Layer (ETL)

  • Cathode Deposition: Deposit the Electron Injection Layer (EIL) followed by the aluminum cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the fabricated devices using a glass lid and a UV-curable epoxy resin in a nitrogen-filled glovebox to protect them from atmospheric moisture and oxygen.

Data Presentation

The performance of OLEDs is characterized by several key parameters. The following tables provide a template for summarizing the photophysical properties of a hypothetical emissive material derived from this compound and the performance of an OLED device incorporating it.

Table 1: Photophysical Properties of a Hypothetical Emissive Dopant (Derivative of this compound)

PropertyValueUnit
Absorption Peak (λ_abs)350nm
Emission Peak (λ_em)520nm
Photoluminescence Quantum Yield (PLQY)85%
Highest Occupied Molecular Orbital (HOMO)-5.4eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.8eV
Triplet Energy (T₁)2.4eV

Table 2: Performance of a Hypothetical Green Phosphorescent OLED

ParameterValueUnit
Turn-on Voltage (at 1 cd/m²)3.2V
Maximum Luminance (L_max)25,000cd/m²
Maximum Current Efficiency (CE_max)60cd/A
Maximum Power Efficiency (PE_max)55lm/W
Maximum External Quantum Efficiency (EQE_max)20%
CIE Coordinates (x, y)(0.32, 0.61)

Visualization of Experimental Workflows

Synthesis of a this compound Derivative

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product start This compound diazotization Diazotization (tert-Butyl nitrite, Acetonitrile, 0 °C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr₂) diazotization->sandmeyer workup Aqueous Work-up (NaHCO₃, DCM) sandmeyer->workup purification Column Chromatography workup->purification product 3-Bromo-2-phenylpyridine (OLED Material Precursor) purification->product

Caption: Synthetic workflow for a brominated 2-phenylpyridine derivative.

OLED Fabrication Process

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_cathode Cathode Deposition cluster_final Final Steps cleaning ITO Substrate Cleaning treatment UV-Ozone/Plasma Treatment cleaning->treatment hil Hole Injection Layer (HIL) treatment->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host + Dopant) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Aluminum Cathode eil->cathode encapsulation Device Encapsulation cathode->encapsulation testing Device Characterization encapsulation->testing

Caption: Workflow for the fabrication of a multilayer OLED.

Application Notes and Protocols for the Derivatization of 3-Amino-2-phenylpyridine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-phenylpyridine serves as a versatile scaffold in medicinal chemistry due to its structural resemblance to numerous biologically active compounds. The presence of a reactive primary amino group and the ability to modify both the pyridine and phenyl rings allow for extensive derivatization. These modifications are crucial for exploring the structure-activity relationships (SAR) of novel compounds, aiming to optimize potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the derivatization of this compound via N-acylation and Suzuki-Miyaura cross-coupling, along with methodologies for evaluating the biological activity of the resulting derivatives, particularly as potential kinase inhibitors.

Data Presentation: Structure-Activity Relationships of Analogous Compounds

While specific SAR data for a broad range of this compound derivatives is proprietary or not widely published, the following tables summarize quantitative data for structurally related aminopyridine and phenylpyridine analogs. This information provides valuable insights into the potential effects of substitutions on biological activity.

Disclaimer: The data presented below is for structurally related compounds and should be used as a reference for guiding the design and synthesis of novel this compound derivatives.

Table 1: Kinase Inhibitory Activity of Structurally Similar Pyridinyl-Amide Derivatives

Compound IDR Group (Modification on Amino Group)Kinase TargetIC50 (µM)
A-1 BenzoylPDGFR0.3
A-2 4-MethylbenzoylPDGFR0.2
A-3 4-MethoxybenzoylPDGFR0.5
A-4 4-ChlorobenzoylPDGFR0.25
B-1 CyclopropanecarboxamideTYK20.01
B-2 Acetyl-azetidine-carboxamideTYK2> 1.0

Data adapted from studies on N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides and TYK2 inhibitors.[1][2]

Table 2: Antiproliferative Activity of Structurally Similar Pyridine Derivatives against Cancer Cell Lines

Compound IDR Group (Modification on Phenyl Ring)Cell LineIC50 (µM)
C-1 4-MethylA549 (Lung)2.479 (Reference)
C-2 4-ChloroA549 (Lung)0.229
C-3 3,4-DichloroA549 (Lung)0.452
D-1 -HHT-29 (Colon)> 100
D-2 4-NitrophenylHT-29 (Colon)4.15
D-3 4-TolylB16F10 (Melanoma)21.75

Data adapted from studies on pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and imidazo[1,2-a]pyridine compounds.[3][4]

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, EDC.HCl) if starting from a carboxylic acid

  • Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (e.g., Pyridine, 1.2 eq) to the stirred solution.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Alternative for carboxylic acids: If using a carboxylic acid, pre-activate it with a coupling agent like HATU or EDC/HOBt according to the manufacturer's protocol before adding it to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Wash the combined organic layers with 1M HCl (to remove unreacted amine), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol outlines the synthesis of biaryl derivatives, assuming a halogen (e.g., Bromo) has been installed on either the pyridine or phenyl ring of the this compound scaffold.

Materials:

  • Halogenated this compound derivative (e.g., 3-Amino-5-bromo-2-phenylpyridine) (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry round-bottom flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting halide).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired biaryl product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase and its specific substrate peptide

  • ATP

  • Synthesized inhibitor compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.

Protocol 4: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic or antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value.[3][5]

Visualizations

Experimental and Logical Workflows

Derivatization_SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation Start This compound Reaction1 N-Acylation (Amide Formation) Start->Reaction1 Reaction2 Halogenation followed by Suzuki Coupling Start->Reaction2 Library Library of Derivatives Reaction1->Library Reaction2->Library Assay1 In Vitro Kinase Assay Library->Assay1 Assay2 Cell Viability Assay (e.g., MTT) Library->Assay2 Data IC50 Values Assay1->Data Assay2->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Optimization SAR->Lead

Workflow for Derivatization and SAR Studies.
Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT Proliferation Cell Proliferation & Migration Src->Proliferation Raf Raf PKC->Raf Survival Cell Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 Signaling Pathway.

Adenosine_Receptor_Signaling Adenosine Adenosine (or Derivative) A2A_R A2A Receptor (Gs-coupled) Adenosine->A2A_R Binds A1_R A1 Receptor (Gi-coupled) Adenosine->A1_R Binds AC Adenylyl Cyclase A2A_R->AC Activates A1_R->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inflammation, Neurotransmission) PKA->Response

Simplified Adenosine Receptor Signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common challenges encountered during the synthesis of 3-Amino-2-phenylpyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing common synthetic routes such as Suzuki-Miyaura cross-coupling.

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is showing low to no conversion. What are the possible causes and solutions?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue. Here are the primary factors to investigate:

  • Poor Quality of Starting Materials: Ensure that 2-chloro-3-aminopyridine and phenylboronic acid are pure. Impurities can poison the catalyst. Consider recrystallizing or purifying the starting materials if their purity is questionable. Solvents should be dry and degassed to prevent side reactions.[1]

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Use a fresh, high-quality catalyst and ligand, and ensure they have been stored under an inert atmosphere.[1] A catalyst screening to identify the optimal palladium source and ligand for your specific substrate may be beneficial.

  • Incorrect Reaction Temperature: The reaction temperature is crucial. If it's too low, the reaction may not proceed; if it's too high, it can lead to catalyst decomposition and byproduct formation.[1] Optimization of the reaction temperature is often necessary.

  • Presence of Water: Anhydrous conditions are critical, as water can lead to the deboronation of the boronic acid, creating benzene as a byproduct and reducing the yield of the desired product.[1]

  • Improper Base: The choice and amount of base are critical. Sodium carbonate is commonly used, but other bases like potassium phosphate or cesium carbonate might be more effective depending on the specific substrates and catalyst system.

Q2: I am observing significant byproduct formation in my reaction mixture. What are the common side products and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce the yield of this compound. Common byproducts include:

  • Homocoupling of Boronic Acid: The formation of biphenyl from the self-coupling of phenylboronic acid is a common side reaction.[1] This can be minimized by:

    • Decreasing the catalyst loading.

    • Ensuring a strictly inert atmosphere to exclude oxygen, which can promote homocoupling.[1]

    • Using a slight excess (1.1-1.5 equivalents) of the boronic acid, as a large excess can lead to purification challenges.[1]

  • Dehalogenation of the Starting Material: The starting 2-chloro-3-aminopyridine can be reduced to 3-aminopyridine. This can be influenced by the catalyst system and the presence of impurities.

  • Protodeboronation: Phenylboronic acid can be converted to benzene, especially in the presence of water or at elevated temperatures.[1] Using anhydrous solvents and carefully controlling the temperature can mitigate this.

Q3: The purification of this compound is proving to be difficult. What strategies can I employ for effective purification?

A3: Purification challenges often arise from the presence of closely related impurities or the physical properties of the product itself.

  • Product is Highly Soluble in Work-up Solvents: If the product is lost during the aqueous work-up due to its solubility, minimize the volume of the solvent used. Perform extractions with a larger number of smaller volume portions to improve recovery.[1]

  • Difficult Chromatographic Separation: If byproducts are difficult to separate by column chromatography, consider the following:

    • Solvent System Optimization: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to improve separation.

    • Alternative Purification Methods: Recrystallization can be a highly effective method for purifying solid products. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

    • Acid-Base Extraction: As an amine, this compound can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, based on a literature procedure.[2]

ParameterValue
Starting Materials 2-Chloro-3-aminopyridine, Phenylboronic acid
Catalyst Palladium(II) acetate
Ligand Triphenylphosphine
Base Sodium carbonate
Solvent Toluene/Water
Reaction Temperature Reflux
Reaction Time 18 hours
Yield 97% (crystallized product)
Purity Not explicitly stated, but crystallization implies high purity.

Experimental Protocol

Synthesis of this compound via Suzuki-Miyaura Coupling [2]

This protocol describes the synthesis of 2-phenyl-3-aminopyridine from 3-amino-2-chloropyridine and phenylboronic acid.

Materials:

  • 2-Chloro-3-aminopyridine (100 g, 778 mmol)

  • Phenylboronic acid (114 g, 935 mmol)

  • Palladium(II) acetate (224.5 mg, 1.00 mmol)

  • Triphenylphosphine (1.05 g, 4.00 mmol)

  • Sodium carbonate (200 g, 1.89 mol)

  • Toluene (1500 mL)

  • Water (1500 mL)

  • 2.5 M Hydrochloric acid (aqueous)

  • 50% Sodium hydroxide (aqueous)

  • Methyl tert-butyl ether

  • Diisopropyl ether

Procedure:

  • To a solution of palladium(II) acetate (224.5 mg, 1.00 mmol) and triphenylphosphine (1.05 g, 4.00 mmol) in toluene (1000 mL), stir for 15 minutes at room temperature.

  • Add phenylboronic acid (114 g, 935 mmol), 2-chloro-3-aminopyridine (100 g, 778 mmol), and additional toluene (500 mL) to the reaction mixture.

  • Add a solution of sodium carbonate (200 g, 1.89 mol) in water (1500 mL).

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • Cool the reaction to room temperature and separate the organic and aqueous layers.

  • Wash the organic layer with water (500 mL).

  • Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

  • Separate the aqueous layer and wash with toluene (300 mL).

  • Adjust the pH of the aqueous layer to 12-13 using 50% aqueous sodium hydroxide.

  • Extract the product with methyl tert-butyl ether (500 mL).

  • Combine the organic layers, concentrate under reduced pressure, and crystallize the product from diisopropyl ether to obtain 2-phenyl-3-aminopyridine (128 g, 97% yield).

Visualizations

experimental_workflow A 1. Catalyst Preparation (Pd(OAc)2 + PPh3 in Toluene) B 2. Addition of Reactants (2-Cl-3-NH2-Py, PhB(OH)2, Toluene) A->B Stir 15 min C 3. Addition of Base (Aqueous Na2CO3) B->C D 4. Reaction (Reflux, 18h) C->D E 5. Work-up (Phase separation, washing) D->E F 6. Acid-Base Extraction (HCl wash, basification with NaOH) E->F G 7. Product Extraction & Isolation (MTBE extraction, concentration) F->G H 8. Purification (Crystallization from Diisopropyl Ether) G->H I Final Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Reaction q1 Check Starting Material Purity? start->q1 s1 Purify/Recrystallize Starting Materials q1->s1 No q2 Check Catalyst Activity? q1->q2 Yes s1->q2 s2 Use Fresh Catalyst/Ligand Ensure Inert Atmosphere q2->s2 No q3 Optimize Reaction Temperature? q2->q3 Yes s2->q3 s3 Systematically Vary Temperature q3->s3 No q4 Check for Water Contamination? q3->q4 Yes s3->q4 s4 Use Anhydrous Solvents q4->s4 Yes end Improved Yield q4->end No s4->end

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving the challenging 3-amino-2-chloropyridine substrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 3-amino-2-chloropyridine considered challenging?

A1: The Suzuki coupling of 3-amino-2-chloropyridine presents several challenges. The C-Cl bond is less reactive than C-Br or C-I bonds, making the initial oxidative addition step to the palladium catalyst more difficult and often requiring higher temperatures or more active catalysts.[1][2] Additionally, the presence of the primary amine and the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, which can deactivate the catalyst and halt the reaction.[3][4][5]

Q2: My reaction has failed or shows no conversion of the starting material. What are the first steps to troubleshoot?

A2: If you observe no reaction, consider the following critical factors:

  • Catalyst Activity: The active Pd(0) species may not have formed or has been deactivated. For a less reactive aryl chloride, standard ligands like triphenylphosphine (PPh₃) may be insufficient.[1] Highly active catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the C-Cl bond.[1][3][6]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1][7] Ensure your reaction vessel and solvents have been thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][6]

  • Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[6][8] If the base is too weak or insoluble in the reaction medium, the reaction will not proceed. For challenging couplings with aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1][6]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can reduce the yield of your desired product. The most common include:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by excess water and strong bases.[5][6] To minimize this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, or try running the reaction under anhydrous conditions.[5][6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[6][9] Thoroughly degassing the reaction is the most effective way to prevent homocoupling.[6][7]

  • Dehalogenation: This involves the replacement of the chlorine atom on the pyridine ring with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[9] Optimizing the reaction time to avoid prolonged heating after completion can help reduce this side reaction.[5]

Q4: How do I select the optimal catalyst, base, and solvent for this specific substrate?

A4: The optimal conditions are highly substrate-dependent, but a good starting point can be derived from literature on similar heteroaryl chlorides.

  • Catalyst/Ligand: For electron-rich, sterically hindered, or unreactive aryl chlorides like 2-chloropyridines, highly active catalysts are required. Systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) are recommended.[1][3][6] A study by Buchwald reported a 99% yield for the coupling of 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid using a highly active Pd-phosphine catalyst.[3]

  • Base: Potassium phosphate (K₃PO₄) is a frequently effective and recommended base for challenging Suzuki couplings involving heteroaryl chlorides.[4][6][10] Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be screened.[4][6]

  • Solvent: Aprotic polar solvents are commonly used. Toluene, 1,4-dioxane, and THF are excellent choices.[6][11] Often, a mixture with water (e.g., dioxane/water 4:1) is used to help dissolve the inorganic base.[4][10]

Troubleshooting and Optimization Guide

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of aminopyridines, which can serve as a guide for initial optimization.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
13-amino-2-chloropyridinePd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene1001899[3]
25-bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5%)-K₃PO₄ (2.0)Dioxane/H₂O85-951270-90[10]
32-amino-5-bromopyrazinePdCl₂(PPh₃)₂ (5%)-Na₂CO₃ (2.0)DioxaneReflux869[12]
46-bromopyridin-3-aminePd(PPh₃)₄ (5%)-K₂CO₃ (3.0)Dioxane/H₂O1001285[4]
52-chloropyridine(6-Dipp)Pd(cinn)Cl (0.5%)-NaHCO₃ (2.0)H₂O1000.595[13]

Note: Yields are highly dependent on the specific boronic acid used as the coupling partner.

Visualization of Key Processes

The following diagrams illustrate the fundamental catalytic cycle, a troubleshooting workflow, and a decision tree for selecting reaction components.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar' L₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd ArB R²-B(OR)₂ (Boronic Acid/Ester) ArB->Trans Base Base Base->Trans Activates Boron

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Caption: A workflow diagram for troubleshooting low yields.

Component_Selection Decision Tree for Selecting Reaction Components start Optimizing for 3-amino-2-chloropyridine catalyst Catalyst & Ligand Selection start->catalyst base Base Selection start->base solvent Solvent Selection start->solvent boron Boron Source start->boron cat_rec Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) with Pd(OAc)₂ or Pd₂(dba)₃. catalyst->cat_rec base_rec Start with K₃PO₄ or Cs₂CO₃. Screen others (e.g., K₂CO₃) if necessary. base->base_rec solvent_rec Use Aprotic Solvents: Toluene, 1,4-Dioxane, or THF. Consider aqueous mixture (4:1) to dissolve base. solvent->solvent_rec boron_rec If Protodeboronation occurs, switch from Boronic Acid to Pinacol Ester or MIDA Boronate. boron->boron_rec

Caption: Decision tree for selecting key reaction components.

Experimental Protocols

General Protocol for Suzuki Coupling of 3-amino-2-chloropyridine

This generalized procedure is a starting point and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.

Materials:

  • 3-amino-2-chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[4][6]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6]

  • Standard glassware for air-sensitive reactions (e.g., Schlenk tube or flask)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 3-amino-2-chloropyridine, the arylboronic acid, and the base.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4][6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand to the reaction vessel.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1][4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Technical Support Center: Synthesis of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 3-Amino-2-phenylpyridine. The following information is designed to help identify and resolve common issues encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halopyridine, typically 3-amino-2-chloropyridine or 3-amino-2-bromopyridine, with phenylboronic acid in the presence of a palladium catalyst and a base.

Q2: What are the primary challenges associated with the Suzuki-Miyaura coupling for this compound synthesis?

A2: The primary challenges stem from the electronic properties of the 3-aminopyridine scaffold. The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the carbon-halogen bond towards oxidative addition.[1] Poor solubility of starting materials and the formation of byproducts are also common hurdles.[2]

Q3: What are the most common byproducts observed in this synthesis?

A3: The most frequently encountered byproducts in the Suzuki-Miyaura synthesis of this compound are:

  • Homocoupling product: Biphenyl, formed from the self-coupling of phenylboronic acid.

  • Protodeboronation product: Benzene, resulting from the hydrolysis of phenylboronic acid.[1]

  • Dehalogenated starting material: 3-Aminopyridine, formed by the reduction of the starting halopyridine.[1]

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproduct formation requires careful optimization of reaction conditions. Key strategies include:

  • For Homocoupling: Use a minimal effective catalyst loading and ensure a strictly inert atmosphere to exclude oxygen.[3]

  • For Protodeboronation: Employ anhydrous solvents and consider using phenylboronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[1]

  • For Dehalogenation: Use high-purity, dry solvents and avoid potential sources of hydrides. Optimizing the reaction time to be just sufficient for product formation can also help.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides a systematic approach to resolving them.

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using more robust Buchwald G3 precatalysts or employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are effective for heteroaryl couplings.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]
Inappropriate Base The choice of base is critical. Screen different bases; weaker bases such as K₂CO₃ or Cs₂CO₃ are often effective. The base's strength and solubility can significantly impact the reaction outcome.
Poor Solubility Ensure that the starting materials are adequately soluble in the chosen solvent system. If solubility is an issue, consider a different solvent or a solvent mixture.
Suboptimal Temperature The reaction temperature may be too low for the oxidative addition to occur efficiently. Incrementally increase the temperature by 10-20 °C and monitor the reaction progress.
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent catalyst deactivation.[3]
Problem 2: High Levels of Byproduct Formation
Byproduct Observed Possible Cause Recommended Solution
Biphenyl (Homocoupling) High catalyst loading; presence of oxygen.Decrease the catalyst loading to the minimum effective amount. Ensure the reaction is performed under a strictly inert atmosphere.[3]
Benzene (Protodeboronation) Presence of water; inappropriate base.Use anhydrous solvents and reagents. Consider substituting phenylboronic acid with a more stable pinacol ester.[1] A milder base might also reduce the rate of protodeboronation.[1]
3-Aminopyridine (Dehalogenation) Presence of hydride sources; prolonged reaction time.Ensure solvents are pure and free from hydride impurities. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to reaction conditions.[1]
Multiple Byproducts Reaction temperature is too high; incorrect stoichiometry.High temperatures can promote various side reactions and decomposition.[3] Lower the temperature and potentially increase the reaction time. Carefully control the stoichiometry; a large excess of phenylboronic acid can lead to purification difficulties.[3]

Quantitative Data Summary

The following table presents hypothetical, yet representative, data on the impact of different reaction conditions on the yield of this compound and the formation of major byproducts.

Catalyst System Base Solvent Temp (°C) Yield of this compound (%) Biphenyl (%) Benzene (%) 3-Aminopyridine (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1006515105
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane11085552
Pd(dppf)Cl₂K₃PO₄DME/H₂O9078874
Pd(OAc)₂ / XPhosK₂CO₃THF8082683

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., SPhos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a flame-dried Schlenk flask, add 3-amino-2-chloropyridine, phenylboronic acid, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization to obtain this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_low_yield Troubleshoot Low Yield cluster_byproducts Troubleshoot Byproducts start Start Synthesis check_reaction Reaction Complete? start->check_reaction low_yield Low or No Yield check_reaction->low_yield No high_byproducts High Byproducts check_reaction->high_byproducts Yes, but impure purification Proceed to Purification check_reaction->purification Yes, clean catalyst Check Catalyst/Ligand low_yield->catalyst homocoupling Reduce Catalyst Loading Exclude O2 high_byproducts->homocoupling protodeboronation Use Anhydrous Conditions Consider Boronic Ester high_byproducts->protodeboronation dehalogenation Optimize Reaction Time Use Pure Solvents high_byproducts->dehalogenation end Pure Product purification->end base Screen Bases catalyst->base temp Optimize Temperature base->temp inert Ensure Inert Atmosphere temp->inert inert->start homocoupling->start protodeboronation->start dehalogenation->start

Caption: A logical workflow to diagnose and resolve common issues in the synthesis of this compound.

Byproduct_Formation_Factors Factors Influencing Byproduct Formation high_temp High Temperature byproduct_homocoupling Homocoupling (Biphenyl) high_temp->byproduct_homocoupling decomposition Decomposition high_temp->decomposition oxygen Presence of O2 inactive_catalyst Catalyst Deactivation oxygen->inactive_catalyst oxygen->byproduct_homocoupling water Presence of H2O water->inactive_catalyst byproduct_protodeboronation Protodeboronation (Benzene) water->byproduct_protodeboronation excess_boronic Excess Boronic Acid excess_boronic->byproduct_homocoupling byproduct_dehalogenation Dehalogenation (3-Aminopyridine) inactive_catalyst->byproduct_dehalogenation

Caption: Relationship between reaction conditions and common byproduct formation in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-phenylpyridine, a crucial building block in pharmaceutical and materials science research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yield method for synthesizing this compound?

A1: The Suzuki-Miyaura coupling is a widely employed and efficient method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction involves the reaction of a halopyridinamine with phenylboronic acid.[2] A particularly successful protocol involves the coupling of 2-chloro-3-aminopyridine with phenylboronic acid, which has been reported to achieve yields as high as 97%.[2]

Q2: What are the critical factors influencing the yield of the Suzuki-Miyaura coupling for this synthesis?

A2: Several factors are crucial for maximizing the yield and purity of this compound in a Suzuki-Miyaura coupling:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. A common and effective system is palladium(II) acetate with triphenylphosphine.[2][3]

  • Base: The selection and stoichiometry of the base are important for the catalytic cycle. Sodium carbonate is a frequently used base in this reaction.[2]

  • Solvent System: A biphasic solvent system, such as toluene and water, is often used to facilitate the reaction.[2][3]

  • Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[2]

  • Inert Atmosphere: As with many cross-coupling reactions, maintaining an inert atmosphere (e.g., using argon or nitrogen) is important to prevent degradation of the catalyst and reagents.[4]

Q3: What are some common side reactions or impurities observed in this synthesis?

A3: While the Suzuki-Miyaura coupling is generally efficient, several side reactions can lead to impurities and reduced yields:

  • Homocoupling of Phenylboronic Acid: This side reaction forms biphenyl, a common impurity in Suzuki-Miyaura reactions.[4]

  • Dehalogenation of the Starting Material: The chloro-aminopyridine starting material can be reduced, leading to the formation of 3-aminopyridine.[4]

  • Protodeboronation of Phenylboronic Acid: The phenylboronic acid can react with water or other protic sources to form benzene, reducing the amount of boronic acid available for the cross-coupling.

  • Oxidative Degradation: The catalyst or other reagents can be sensitive to oxygen, leading to the formation of undesired byproducts.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions (e.g., under an inert atmosphere).
Poor quality of reagentsUse high-purity starting materials (2-chloro-3-aminopyridine and phenylboronic acid). Purify starting materials if necessary.
Insufficient heatingEnsure the reaction mixture reaches and maintains the reflux temperature.
Presence of oxygenThoroughly degas the solvent and purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[4]
High Levels of Biphenyl Impurity Catalyst loading is too highReduce the amount of palladium catalyst used.
Presence of oxygenImprove the inert atmosphere conditions.[4]
Excess phenylboronic acidUse a stoichiometry closer to 1:1 for the coupling partners, though a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common.
Difficult Purification Co-elution of product and triphenylphosphine oxideOptimize the solvent system for column chromatography. Consider using a different phosphine ligand that results in a more easily separable oxide.
Product is lost during workupDuring the acidic wash, ensure the pH is low enough to fully protonate the product and bring it into the aqueous layer. During the basic extraction, ensure the pH is high enough to deprotonate the product for extraction into the organic layer.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a high-yield synthesis procedure.[2]

Materials:

  • 2-Chloro-3-aminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • 2.5 M Hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl ether

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in toluene and stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add phenylboronic acid, 2-chloro-3-aminopyridine, and additional toluene.

  • Addition of Base: Add a solution of sodium carbonate in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 18 hours.

  • Workup:

    • Cool the reaction to room temperature and separate the organic and aqueous layers.

    • Wash the organic layer with water.

    • Acidify the organic layer with 2.5 M aqueous hydrochloric acid to extract the product into the aqueous phase.

    • Separate the aqueous layer and wash it with toluene.

    • Adjust the pH of the aqueous layer to 12-13 using 50% aqueous sodium hydroxide.

    • Extract the product with methyl tert-butyl ether.

  • Purification: Combine the organic extracts, concentrate under reduced pressure, and crystallize the product from diisopropyl ether to obtain this compound.

Quantitative Data Summary

Starting MaterialReagentCatalystBaseSolventReaction TimeYieldReference
2-Chloro-3-aminopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene / Water18 h97%[2]

Visualizations

Suzuki_Miyaura_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Catalyst_Preparation Catalyst Preparation (Pd(OAc)₂ + PPh₃ in Toluene) Reagent_Mixing Reagent Mixing (Add Halopyridine & Boronic Acid) Catalyst_Preparation->Reagent_Mixing Base_Addition Base Addition (Aqueous Na₂CO₃) Reagent_Mixing->Base_Addition Heating Heating to Reflux (18 hours) Base_Addition->Heating Extraction Aqueous Workup (Acid/Base Extraction) Heating->Extraction Purification Purification (Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Troubleshooting_Yield Start Low Yield of This compound Check_Reagents Check Purity of Starting Materials & Reagents Start->Check_Reagents Check_Catalyst Verify Catalyst Activity (Use fresh catalyst) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas solvents, purge with Ar/N₂) Start->Check_Atmosphere Check_Conditions Optimize Reaction Conditions (Temperature, Time) Start->Check_Conditions Impure_Reagents Impure Reagents? (Purify or use new batch) Check_Reagents->Impure_Reagents Inactive_Catalyst Inactive Catalyst? (Replace catalyst/ligand) Check_Catalyst->Inactive_Catalyst Oxygen_Present Oxygen Present? (Improve inerting technique) Check_Atmosphere->Oxygen_Present Suboptimal_Conditions Suboptimal Conditions? (Adjust temperature/time) Check_Conditions->Suboptimal_Conditions

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Amination of 2-Phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the palladium-catalyzed amination of 2-phenylpyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this crucial C-N bond formation reaction. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a halo-2-phenylpyridine is resulting in low to no product yield. What are the primary factors to investigate?

A1: Low or no conversion in the amination of 2-phenylpyridine derivatives is a common issue and can often be attributed to several factors. The primary suspects are the catalyst system's integrity, the reaction conditions, and the inherent properties of the substrate itself.

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For challenging substrates like 2-halopyridines, bulky and electron-rich ligands are often necessary to promote the desired catalytic activity.

  • Base Selection: The strength and solubility of the base are crucial for the deprotonation of the amine and the subsequent steps in the catalytic cycle.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction, while excessive heat may cause catalyst decomposition.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, and failure to maintain an inert atmosphere can lead to catalyst deactivation.

  • Substrate-Related Inhibition: The pyridine nitrogen in the 2-phenylpyridine substrate can coordinate to the palladium center, leading to catalyst inhibition.[1][2]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with a hydrogen atom) as a side product. How can this be minimized?

A2: Hydrodehalogenation is a frequent side reaction in palladium-catalyzed aminations, especially with electron-deficient heteroaryl halides. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this:

  • Optimize the Ligand: Employ bulky, electron-rich ligands that accelerate the rate of C-N reductive elimination relative to competing side reactions.

  • Control the Base: The choice of base can influence the extent of hydrodehalogenation. In some cases, a weaker base or a different counterion may be beneficial.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as water can be a proton source for this side reaction.

Q3: Can the 2-phenylpyridine substrate itself inhibit the palladium catalyst?

A3: Yes, this is a key challenge with this class of substrates. The nitrogen atom of the pyridine ring in 2-phenylpyridine can act as a ligand and coordinate to the palladium center.[1][2] This coordination can compete with the desired phosphine ligand, leading to the formation of inactive or less active catalytic species and ultimately inhibiting the catalytic cycle. The use of bulky phosphine ligands can often mitigate this issue by sterically discouraging the coordination of the pyridine substrate.

Troubleshooting Guide

Issue 1: Low or No Conversion

If you are experiencing low or no conversion of your starting material, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the problem.

Troubleshooting_Workflow cluster_Catalyst Catalyst System Checks cluster_Conditions Reaction Condition Checks cluster_Reagents Reagent Quality Checks Start Low/No Conversion Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Catalyst_Active Is the Pd source active? (Use a reliable precatalyst) Check_Catalyst->Catalyst_Active Check_Reagents 3. Assess Reagent Quality Check_Conditions->Check_Reagents Conditions OK Temp_Optimal Is the temperature optimal? (Typically 80-120 °C) Check_Conditions->Temp_Optimal Solution Optimized Reaction Check_Reagents->Solution Reagents OK Solvent_Dry Is the solvent anhydrous and degassed? Check_Reagents->Solvent_Dry Ligand_Appropriate Is the ligand appropriate? (Bulky, electron-rich) Catalyst_Active->Ligand_Appropriate Ratio_Correct Is the Pd:Ligand ratio correct? (Typically 1:1 to 1:2) Ligand_Appropriate->Ratio_Correct Inert_Atmosphere Is the atmosphere inert? (Degas solvents, use Schlenk line) Temp_Optimal->Inert_Atmosphere Base_Correct Is the base appropriate and dry? (NaOtBu, K3PO4, etc.) Inert_Atmosphere->Base_Correct Amine_Pure Is the amine pure? Solvent_Dry->Amine_Pure Halide_Pure Is the halo-2-phenylpyridine pure? Amine_Pure->Halide_Pure Catalyst_Inhibition Active_Catalyst Active Catalyst (L)nPd(0) Inactive_Complex Inactive Substrate Complex [(2-PhPy)Pd(L)n] Active_Catalyst->Inactive_Complex Inhibitory Pathway (Coordination of 2-PhPy) Desired_Cycle Desired Catalytic Cycle Active_Catalyst->Desired_Cycle Productive Pathway Inhibition Catalyst Inhibition Inactive_Complex->Inhibition Solution Solutions Inhibition->Solution Bulky_Ligand Use Bulky Ligands (e.g., Buchwald or ferrocene-based ligands) Solution->Bulky_Ligand Higher_Temp Increase Reaction Temperature Solution->Higher_Temp Precatalyst Use a Precatalyst Solution->Precatalyst Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(L_n)-X OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido Ar-Pd(II)(L_n)-NR'R'' Amine_Coord->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Product Ar-NR'R'' Red_Elim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

References

Technical Support Center: Purification of 3-Amino-2-phenylpyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the purification of 3-Amino-2-phenylpyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying this compound and its derivatives are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can originate from starting materials, side reactions, or degradation. If synthesized via a Suzuki-Miyaura coupling, potential impurities include:

  • Unreacted starting materials: Such as 3-amino-2-halopyridine and phenylboronic acid.

  • Homocoupling products: Biphenyl, formed from the self-coupling of phenylboronic acid.

  • Dehalogenated starting material: 3-aminopyridine.

  • Catalyst residues: Palladium and phosphine ligands.

Q3: How do I choose the best purification technique for my sample?

The selection of the optimal purification method depends on several factors:

  • For solid products with moderate purity: Recrystallization is often the most straightforward and scalable method.

  • For complex mixtures or to remove closely related impurities: Column chromatography offers the best separation.

  • To remove acidic or basic impurities: Acid-base extraction is a simple and effective technique.

Below is a decision-making workflow to guide your choice:

Purification_Decision_Tree start Crude this compound Sample is_solid Is the sample a solid? start->is_solid acid_base_extraction Consider Acid-Base Extraction (if acidic/basic impurities are present) start->acid_base_extraction is_high_purity Is the purity >80%? is_solid->is_high_purity Yes liquid_sample Is the sample a liquid or oil? is_solid->liquid_sample No recrystallization Recrystallization is_high_purity->recrystallization Yes column_chromatography Column Chromatography is_high_purity->column_chromatography No liquid_sample->column_chromatography

Figure 1: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not crystallize upon cooling.

  • Cause: The solution is not supersaturated. This can be due to using too much solvent or the compound having high solubility even at low temperatures.

  • Solution:

    • Evaporate some solvent: Gently heat the solution to reduce the solvent volume and then allow it to cool again.

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a small crystal of pure this compound to the solution.

    • Cool to a lower temperature: Use an ice-salt bath or a freezer to achieve lower temperatures.

    • Change the solvent system: If the compound remains soluble, a different solvent or a multi-solvent system may be necessary.

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Impurities can also sometimes cause oiling out.

  • Solution:

    • Reheat the solution: Add a small amount of additional solvent and reheat until the oil redissolves.

    • Slow cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Use a lower-boiling point solvent: Select a solvent with a boiling point below the melting point of your compound (Melting point of this compound is 62-64°C).

    • Trituration: If an oil persists, cool it to a solid and then attempt to recrystallize from a different solvent.

Issue 3: Low recovery of the purified product.

  • Cause:

    • Using too much solvent during dissolution.

    • Incomplete crystallization.

    • Washing the crystals with a solvent at room temperature.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Maximize crystallization time: Allow sufficient time for the solution to cool and for crystals to form.

    • Use ice-cold solvent for washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.

    • Recover a second crop: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Cause:

    • Inappropriate eluent system.

    • Column overloading.

    • Column channeling or cracking.

  • Solution:

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf of the desired compound between 0.2-0.4).

    • Reduce the amount of sample: Do not overload the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

    • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Issue 2: The compound streaks on the column.

  • Cause: The compound is highly polar and is interacting strongly with the acidic silica gel. The amino group of this compound can cause streaking.

  • Solution:

    • Add a basic modifier to the eluent: Add a small amount (0.1-1%) of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using neutral or basic alumina, or a deactivated silica gel.

Issue 3: The compound does not elute from the column.

  • Cause: The eluent is not polar enough to move the compound down the column.

  • Solution:

    • Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent in your eluent system.

    • Add a strong polar solvent: If necessary, a small amount of methanol can be added to the eluent to elute highly polar compounds.

Acid-Base Extraction

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Cause: Vigorous shaking, especially with chlorinated solvents, or the presence of surfactants.

  • Solution:

    • Allow the mixture to stand: Sometimes the emulsion will break on its own if left undisturbed.

    • Add brine: Add a saturated aqueous solution of NaCl to increase the ionic strength of the aqueous phase.

    • Gentle swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Filter the mixture through a pad of Celite or glass wool.

Issue 2: Poor recovery of the product after extraction.

  • Cause:

    • Incorrect pH of the aqueous layer.

    • Insufficient extraction with the organic solvent.

    • The product has some solubility in the aqueous phase.

  • Solution:

    • Check the pH: Ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine or sufficiently basic (pH > 12) to deprotonate any acidic impurities and regenerate the free amine.

    • Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.

    • Back-extraction: If the product has some water solubility, a back-extraction of the aqueous layer with fresh organic solvent may be necessary.

Experimental Protocols

Recrystallization of this compound

This protocol is based on a reported procedure for the purification of this compound.[1]

Materials:

  • Crude this compound

  • Benzene

  • Light petroleum (b.p. 40-60 °C) or Hexanes

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot benzene solution, slowly add light petroleum (or hexanes) until the solution becomes slightly turbid. Reheat the solution gently until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold light petroleum (or hexanes).

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 9:1 hexanes:ethyl acetate, and gradually increase the polarity). Triethylamine (0.1-1%) can be added to the eluent to prevent streaking.

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Hexanes/ Ethyl Acetate Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Figure 2: General workflow for column chromatography purification.

HPLC Method for Purity Analysis

A general HPLC method for the analysis of aminopyridines can be adapted for this compound.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 275 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.

Quantitative Data Summary

Purification MethodTypical Purity AchievedNotes
Recrystallization>98%Highly dependent on the solvent system and the nature of impurities. Multiple recrystallizations may be necessary.
Column Chromatography>99%Can achieve very high purity by effectively removing closely related impurities.
Acid-Base ExtractionVariableEffective for removing acidic or basic impurities, but may not remove neutral impurities. Often used as a preliminary purification step.

Table 1: Estimated Purity Levels for Different Purification Techniques.

References

Side reactions to consider in the synthesis of aminophenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions and challenges encountered during the synthesis of aminophenylpyridines.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize an aminophenylpyridine via Buchwald-Hartwig amination of a chloropyridine, but I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

A1: Hydrodehalogenation is a prevalent side reaction in the Buchwald-Hartwig amination of less reactive aryl chlorides, such as chloropyridines. This occurs when the reductive elimination of the desired aminophenylpyridine is slow, allowing for competing pathways like β-hydride elimination to dominate. To suppress this side reaction, several factors in your experimental setup should be carefully controlled.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination, which outcompetes the hydrodehalogenation pathway. Ligands such as XPhos, SPhos, and RuPhos are designed to promote the desired C-N bond formation.[1]

  • Base Purity and Strength: Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). Ensure the base is of high purity and anhydrous, as trace amounts of hydroxides or water can promote hydrodehalogenation.[1]

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst, leading to side reactions.[1]

  • Amine Stoichiometry: Employing a slight excess of the amine coupling partner (typically 1.2-1.5 equivalents) can help to favor the desired amination reaction.[1]

Q2: My Suzuki-Miyaura coupling to synthesize an aminophenylpyridine is suffering from low yield due to the formation of homocoupled byproducts. What are the primary causes and how can I prevent this?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, where two molecules of the boronic acid derivative react with each other. This side reaction is often promoted by the presence of oxygen and can significantly reduce the yield of the desired aminophenylpyridine.

Troubleshooting Homocoupling:

  • Rigorous Deoxygenation: Oxygen is a major culprit in promoting homocoupling. It is crucial to thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period (30-60 minutes) or, for more sensitive reactions, by performing several freeze-pump-thaw cycles.[2]

  • Controlled Reagent Addition: A slow, controlled addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the homocoupling side reaction.

  • Appropriate Base Selection: The choice of base can influence the extent of homocoupling. Inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in Suzuki couplings of nitrogen-containing heterocycles.

  • Catalyst and Ligand System: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it more competitive against homocoupling.

Q3: I am struggling with the purification of my target aminophenylpyridine. What are the common impurities and how can I remove them?

A3: Common impurities in the synthesis of aminophenylpyridines include unreacted starting materials, homocoupled byproducts, hydrodehalogenated starting materials, and phosphine oxides (formed from the phosphine ligand). The purification strategy will depend on the nature of these impurities.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying aminophenylpyridines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Acid-Base Extraction: Aminophenylpyridines are basic and can be separated from neutral impurities (like homocoupled products and phosphine oxides) by an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The aminophenylpyridine will move to the aqueous layer, which can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product.

  • Recrystallization: If the aminophenylpyridine is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

Data Presentation

The choice of phosphine ligand can significantly impact the yield of the desired product and the extent of side reactions. The following tables provide a summary of the performance of different ligands in related C-N and C-C coupling reactions.

Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of Bromobenzene with Various Amines

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024

Note: This data is for a model system and serves to illustrate the significant impact of ligand choice on reaction efficiency. Similar trends are expected in the synthesis of aminophenylpyridines.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrodehalogenation in the Buchwald-Hartwig Amination of a Chloropyridine

  • Glassware Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the chloropyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Then, add the amine (1.2-1.5 equiv.) and the strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aminophenylboronic Acid with a Pyridyl Halide

  • Inert Atmosphere Setup: Assemble and flame-dry all glassware under vacuum, then backfill with an inert gas (Argon or Nitrogen).

  • Reagent Preparation: In a Schlenk flask, combine the pyridyl halide (1.0 equiv.), the aminophenylboronic acid or its ester derivative (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Amination cluster_main Main Catalytic Cycle cluster_side Side Reaction Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'NH₂ -HX Amido_Complex Ar-Pd(II)(NHR')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Beta_Hydride_Elimination β-Hydride Elimination Amido_Complex->Beta_Hydride_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aminophenylpyridine (Ar-NHR') Reductive_Elimination->Product Side_Product Hydrodehalogenated Arene + Imine Beta_Hydride_Elimination->Side_Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination and the competing β-hydride elimination side reaction.

Suzuki_Coupling_Troubleshooting Start Low Yield in Suzuki Coupling Check_Conversion Low Conversion? Start->Check_Conversion Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products No Catalyst_Activity Inactive Catalyst? Check_Conversion->Catalyst_Activity Yes Homocoupling Homocoupling Observed? Check_Side_Products->Homocoupling Yes Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Catalyst_Activity->Optimize_Conditions No Check_Catalyst Use Fresh Catalyst/Ligand Catalyst_Activity->Check_Catalyst Yes Improve_Deoxygenation Improve Deoxygenation (Inert Gas, Freeze-Pump-Thaw) Homocoupling->Improve_Deoxygenation Yes Use_Anhydrous Use Anhydrous Conditions (Dry Solvents/Reagents) Protodeboronation->Use_Anhydrous Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling for aminophenylpyridine synthesis.

References

Technical Support Center: Efficient Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the Suzuki-Miyaura cross-coupling of aminopyridines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of aminopyridines, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Inadequate degassing can also lead to catalyst deactivation.[1]1. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern G3 pre-catalysts can provide a more active and stable catalytic species.[1] 4. Ensure Inert Atmosphere: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.[1][3]
Suboptimal Base: The strength and type of base can significantly impact the reaction outcome.[1]Screen Bases: Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] K₃PO₄ is also commonly used.[4][5][6] The choice of base is highly interdependent with the solvent.[2]
Poor Substrate Quality/Reactivity: The electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards oxidative addition.[1] Aryl chlorides are generally less reactive than bromides or iodides.[5][7]Check Starting Materials: Ensure the purity of your aminopyridine halide and boronic acid/ester. For Aryl Chlorides: Higher reaction temperatures (80-110 °C) and highly active catalyst systems with bulky, electron-donating ligands are often required.[5]
Poor Solubility: Starting materials or intermediates may have poor solubility in the chosen solvent, hindering reaction kinetics.[2][8]Solvent Screening: Test different solvents or solvent mixtures. Common choices include n-butanol, dioxane, or mixtures like toluene/ethanol/water.[4] For substrates with poor solubility, solvents like DMF may be considered, though greener alternatives are encouraged.[8][9]
Common Side Reactions Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene, often promoted by aqueous conditions.[1][3]1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis.[1][10] 2. Anhydrous Conditions: If feasible, conduct the reaction under anhydrous conditions.[1] 3. Weaker Base: A milder base might reduce the rate of protodeboronation.[1]
Homocoupling: Coupling of two boronic acid molecules, often facilitated by oxygen.[1][3]Rigorous Degassing: Thoroughly degas the reaction mixture to remove oxygen.[1][3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.[1][3]
Dehalogenation: Replacement of the halide on the aminopyridine with a hydrogen atom, potentially caused by hydride sources.[1][3]Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not a source of hydrides.[1] Optimizing the base and solvent can also mitigate this side reaction.[3]

Catalyst and Ligand Selection for Aminopyridine Suzuki Coupling

The choice of catalyst and ligand is critical for overcoming the challenges associated with aminopyridine substrates.[1][6] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and can minimize catalyst inhibition by the amino group.[1][3]

Catalyst System (Pd Source / Ligand)Substrate TypeTypical ConditionsNotes
Pd₂(dba)₃ / XPhos Bromo-aminopyridinesBase: K₃PO₄, Solvent: n-butanol, Temp: 120 °CA common and effective system for Suzuki couplings.[4]
Pd(OAc)₂ / SPhos Chloro-aminopyridinesBase: K₃PO₄, Solvent: 1,4-dioxaneA high-yielding system for more challenging aryl chlorides.[5]
Pd(PPh₃)₄ Bromo-aminopyridinesBase: K₃PO₄, Solvent: 1,4-Dioxane/H₂OA classic Pd(0) source that can reduce homocoupling side reactions.[3][6]
PdCl₂(dppf) General AminopyridinesVariesA robust pre-catalyst, though it may require higher temperatures.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with an unprotected aminopyridine failing or giving low yields?

A1: Low yields with unprotected aminopyridines are common and often stem from the substrate itself. The lone pairs of electrons on the pyridine and amino nitrogens can coordinate to the palladium catalyst, causing inhibition or deactivation.[1][2] Additionally, the electron-donating amino group can reduce the reactivity of the carbon-halide bond.[1] Success hinges on selecting the right catalyst system, particularly a bulky and electron-rich ligand, along with optimizing the base and solvent.[1]

Q2: Can I perform a Suzuki coupling on an aminopyridine without protecting the amino group?

A2: Yes, it is often possible to perform Suzuki couplings on unprotected aminopyridines.[1] Modern catalyst systems, especially those using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), have shown great success in coupling these challenging substrates by minimizing catalyst inhibition.[1][11] However, for particularly difficult substrates or for process scale-up, N-protection (e.g., as an acetamide) might be a more robust strategy to ensure reproducibility and high yields.[1]

Q3: How do I choose the optimal base and solvent?

A3: The choice of base and solvent is highly interdependent.[2] For aminopyridine Suzuki couplings, common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][4][12] Solvents frequently used are n-butanol, 1,4-dioxane, or aqueous mixtures with toluene or ethanol.[4] It is crucial to use anhydrous solvents when working with moisture-sensitive reagents to prevent side reactions like protodeboronation.[1][4] Some reactions with bases like K₃PO₄ under anhydrous conditions may require a small, controlled amount of water to function effectively.[5][13]

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction stalls, consider the following:

  • Catalyst/Ligand: Ensure you are using a fresh and active catalyst and ligand.

  • Temperature: The reaction may require higher temperatures, especially for less reactive halides like chlorides.[5]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it simply requires more time.

  • Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[4]

Q5: What are the key steps in the Suzuki-Miyaura catalytic cycle?

A5: The generally accepted mechanism involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aminopyridine. This is often the rate-determining step.[14]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[15][16]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminopyridine:

  • To a dry reaction vessel, add the bromo-aminopyridine (1.0 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), and K₃PO₄ (3.0 equiv).[4]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add anhydrous, degassed n-butanol via syringe.[4][5]

  • Heat the reaction mixture to 120 °C and stir vigorously.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[6]

Visual Guides

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Evaluate Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand loading Increase Catalyst Loading catalyst->loading temp Optimize Temperature conditions->temp base_solvent Screen Base & Solvent conditions->base_solvent purity Purify Starting Materials & Use Anhydrous Solvents reagents->purity success Improved Yield ligand->success loading->success temp->success base_solvent->success purity->success

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_intermediate R-Pd(II)L_n-X ox_add->pd_intermediate transmetal Transmetalation (Base Activated) pd_intermediate->transmetal pd_intermediate2 R-Pd(II)L_n-R' transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product R-R' (Product) red_elim->product sub_in Aminopyridine-X sub_in->ox_add boronic_in R'-B(OR)₂ boronic_in->transmetal

Caption: Generalized Suzuki-Miyaura catalytic cycle.

References

Minimizing homocoupling in the synthesis of 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-2-phenylpyridine, with a focus on minimizing homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective synthetic routes for this compound are palladium-catalyzed cross-coupling reactions. The two main approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a halopyridine (typically 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine) with phenylboronic acid. This is often the preferred method due to the commercial availability and stability of the reagents.

  • Buchwald-Hartwig Amination: This is an alternative approach where this compound could be synthesized by coupling 2-phenyl-3-halopyridine with an ammonia equivalent. However, this route is less commonly reported for this specific molecule.

Q2: What is homocoupling and why is it a problem in the synthesis of this compound?

A2: Homocoupling is a significant side reaction in cross-coupling methodologies where two identical molecules couple with each other. In the context of synthesizing this compound via Suzuki-Miyaura coupling, this can lead to the formation of:

  • Biphenyl: From the self-coupling of two phenylboronic acid molecules.

  • Bipyridine derivatives: From the coupling of two molecules of the halopyridine starting material.

These byproducts reduce the yield of the desired this compound and can complicate the purification process.

Q3: What are the main causes of homocoupling?

A3: The primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions are:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.

  • Inefficient Reduction of Pd(II) Precatalysts: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be slow or incomplete, leading to residual Pd(II) that can facilitate homocoupling.

  • Sub-optimal Reaction Conditions: Factors such as the choice of ligand, base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling reactions.

Q4: How can I minimize homocoupling during the synthesis?

A4: Several strategies can be employed to suppress homocoupling:

  • Rigorous Degassing: Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to minimize the presence of oxygen.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species that promote homocoupling.

  • Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can stabilize the palladium catalyst and favor the desired cross-coupling pathway.

  • Slow Addition of Boronic Acid: Adding the phenylboronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Slight Excess of the Halopyridine: This can help to ensure that the palladium catalyst preferentially reacts with the halopyridine via oxidative addition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of this compound Inactive catalyst.- Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more active precatalyst, such as a Buchwald G3 or G4 precatalyst.
Low reaction temperature.- Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential catalyst decomposition at higher temperatures.
Inappropriate base or solvent.- Screen different bases. For challenging couplings of chloropyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective. - Ensure the solvent is anhydrous and properly degassed. Toluene, dioxane, and DMF are commonly used.
Significant formation of biphenyl (homocoupling byproduct) Presence of oxygen.- Ensure all solvents and the reaction setup are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
Use of a Pd(II) precatalyst.- Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.
Sub-optimal ligand.- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the cross-coupling reaction relative to homocoupling.
Formation of bipyridine homocoupling byproduct High concentration of the halopyridine starting material.- Consider a slower addition of the halopyridine to the reaction mixture.
Catalyst system favors homocoupling of the halide.- Screen different catalyst/ligand combinations. Some systems may have a higher propensity for this side reaction.
Protodeboronation of phenylboronic acid (formation of benzene) Presence of water and/or certain bases.- Use anhydrous solvents and reagents. - While some water can be beneficial in Suzuki couplings, excessive amounts can lead to protodeboronation. - Consider using a boronic ester (e.g., pinacol ester) which is more stable towards protodeboronation.
Dehalogenation of the starting 2-chloro-3-aminopyridine Presence of a hydrogen source and a reducing environment.- Ensure the absence of adventitious water or other proton sources. - Optimize the reaction conditions (catalyst, ligand, base) to favor the cross-coupling pathway over the reduction pathway.

Experimental Protocols

Protocol 1: High-Yield Suzuki-Miyaura Coupling of 2-Chloro-3-aminopyridine with Phenylboronic Acid

This protocol is based on a reported high-yield synthesis of this compound.[1]

Materials:

  • 2-Chloro-3-aminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Hydrochloric acid (2.5 M aqueous solution)

  • Sodium hydroxide (50% aqueous solution)

  • Methyl tert-butyl ether (MTBE)

  • Diisopropyl ether

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, dissolve palladium(II) acetate (1.00 mmol) and triphenylphosphine (4.00 mmol) in toluene (1000 mL) and stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add phenylboronic acid (935 mmol), 2-chloro-3-aminopyridine (778 mmol), and additional toluene (500 mL).

  • Base Addition: Prepare a solution of sodium carbonate (1.89 mol) in water (1500 mL) and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

    • Wash the organic layer with water (500 mL).

    • Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

    • Separate the aqueous layer and wash it with toluene (300 mL).

    • Adjust the pH of the aqueous layer to 12-13 using a 50% aqueous sodium hydroxide solution.

    • Extract the product with methyl tert-butyl ether (500 mL).

  • Purification: Combine the organic layers and concentrate under reduced pressure. The target product, this compound, can be obtained by crystallization from diisopropyl ether.

Expected Yield: Up to 97%.[1]

Protocol 2: Buchwald-Hartwig Amination (Proposed)

This is a proposed protocol based on general procedures for the Buchwald-Hartwig amination of heteroaryl chlorides. Optimization may be required.

Materials:

  • 2-Phenyl-3-chloropyridine (if available) or 2-Phenyl-3-bromopyridine

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable Buchwald ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-phenyl-3-halopyridine (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the ammonia source (e.g., benzophenone imine, 1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (if using benzophenone imine):

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines

EntryHalopyridineBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-Chloro-3-aminopyridinePhenylboronic acidPd(OAc)₂ (0.13)PPh₃ (0.5)Na₂CO₃Toluene/H₂OReflux1897[1]
22-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O150 (MW)0.1757.6[2][3]
33-BromopyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃DMF/H₂O150 (MW)0.1790.0[2][3]
42-Chloro-3-aminopyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1001899[4]

Note: The data in this table is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. It serves to illustrate the range of conditions and outcomes.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'B(OH)₂ Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (this compound) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_catalyst Check Catalyst Activity (Fresh Catalyst/Ligand) start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp screen_base_solvent Screen Base and Solvent increase_temp->screen_base_solvent check_homocoupling Analyze for Homocoupling (Biphenyl, Bipyridine) screen_base_solvent->check_homocoupling degas Improve Degassing Protocol check_homocoupling->degas Yes optimize_ligand Optimize Ligand check_homocoupling->optimize_ligand No use_pd0 Switch to Pd(0) Precatalyst degas->use_pd0 use_pd0->optimize_ligand success Improved Yield optimize_ligand->success

Caption: A troubleshooting workflow for addressing low yields in the synthesis.

Logical Relationship of Factors Affecting Homocoupling

Homocoupling_Factors Homocoupling Increased Homocoupling Oxygen Presence of Oxygen PdII High [Pd(II)] Oxygen->PdII PdII->Homocoupling SlowCrossCoupling Slow Cross-Coupling Rate SlowCrossCoupling->Homocoupling InadequateDegassing Inadequate Degassing InadequateDegassing->Oxygen PdIIPrecatalyst Use of Pd(II) Precatalyst PdIIPrecatalyst->PdII SuboptimalLigand Suboptimal Ligand SuboptimalLigand->SlowCrossCoupling

Caption: Key factors that contribute to increased homocoupling byproducts.

References

Addressing low reactivity of 2-chloropyridines in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 2-chloropyridines in cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cross-coupling reaction with a 2-chloropyridine is showing low to no conversion. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the crucial oxidative addition step in the catalytic cycle difficult.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2]

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides.[1][3] For Buchwald-Hartwig aminations, consider using palladium precatalysts (e.g., G3 or G4 palladacycles) for more efficient formation of the active Pd(0) species.[4] In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary for challenging substrates.[4]

  • Optimize the Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for activating the amine in Buchwald-Hartwig reactions.[3][4]

    • Recommendation: Screen a variety of bases. For Suzuki reactions, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is a common and powerful choice.[4] If your substrate is base-sensitive, weaker bases can be trialed, but this may require a more active catalyst and higher temperatures.[4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[3]

    • Recommendation: Increase the reaction temperature, typically within the range of 80-120 °C.[1][5] Microwave irradiation can be a very effective tool to rapidly reach and sustain high temperatures, often leading to significantly reduced reaction times and improved yields.[1][6]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated through oxidation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas like argon or nitrogen.[1] The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.[1]

Q2: I'm observing significant side products in my Suzuki-Miyaura coupling with a 2-chloropyridine. How can I minimize these?

A2: The two most common side reactions in Suzuki-Miyaura couplings with pyridylboronic acids are protodeboronation and homocoupling.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions.[2][3]

    • Solutions:

      • Consider using anhydrous conditions if possible.[2]

      • Switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, as these are less prone to this side reaction.[3]

      • Avoid excessively high temperatures and prolonged reaction times.[6]

  • Homocoupling: This involves the self-coupling of the boronic acid to form a bipyridine byproduct, which can be promoted by the presence of oxygen.[3]

    • Solutions:

      • Ensure the reaction is thoroughly degassed to remove oxygen.[3]

      • Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.[6]

      • Employing a Pd(0) source or an efficient precatalyst system can help minimize this side reaction.[3]

Q3: My Buchwald-Hartwig amination of a 2-chloropyridine is resulting in a lot of hydrodehalogenation. What causes this and how can it be prevented?

A3: Hydrodehalogenation is the replacement of the chlorine atom with a hydrogen atom, effectively reducing the starting material.[4] This side reaction often becomes competitive when the desired reductive elimination of the aminated product is slow.[4]

Solutions:

  • Ligand Choice: The choice of ligand is crucial. Highly active, bulky, electron-rich ligands can promote the desired C-N bond formation and reductive elimination, outcompeting the hydrodehalogenation pathway.[4]

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help drive the reaction towards the desired product.[4]

  • Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dry, as water can be a proton source for this side reaction.[4]

Q4: Are there alternatives to palladium catalysis for the cross-coupling of 2-chloropyridines?

A4: Yes, nickel-based catalytic systems have emerged as a powerful alternative for the cross-coupling of 2-chloropyridines, particularly for reactions that are challenging with palladium. Nickel catalysts can be effective for cross-electrophile couplings, for example, between 2-chloropyridines and alkyl bromides.[7][8] While some nickel systems have shown poor reactivity for Suzuki-Miyaura couplings of 2-chloropyridine due to the formation of stable, inactive dimeric nickel species, they can be effective for Kumada-Tamao-Corriu reactions with more nucleophilic Grignard reagents.[9]

Data Summary

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridines
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>852-3

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions. Data compiled from literature for similar substrates.[10]

Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield
BaseTypical Yield (%)
K₃PO₄Often provides high yields, especially with challenging substrates.
Cs₂CO₃A strong base, frequently effective.
K₂CO₃A common choice, but may be less effective for less reactive chlorides.
Na₂CO₃Another common inorganic base.

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.[3]

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[5]

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)[10]

  • Ligand (if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[5]

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine, arylboronic acid, and base.[5]

  • Add the palladium catalyst (and ligand, if separate).[3]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[5]

  • Add the degassed solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 2-24 hours).[5][6]

  • Monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine

This protocol is a starting point and requires optimization for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)[4]

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-3 mol%)[5]

  • Phosphine ligand (e.g., RuPhos, Xantphos, 1.2-4 mol%)[5]

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.[5]

  • Add the 2-chloropyridine and the amine.[5]

  • Add the anhydrous, degassed solvent.[5]

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 12-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[5]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)-Cl(L_n) Pd0->PdII_complex Ar-Cl OxAdd Oxidative Addition (Often Rate-Limiting for Ar-Cl) PdII_Ar_Ar Ar-Pd(II)-Ar'(L_n) PdII_complex->PdII_Ar_Ar [Ar'B(OR)₂(OH)]⁻ Transmetalation Transmetalation PdII_Ar_Ar->Pd0 Product Ar-Ar' PdII_Ar_Ar->Product RedElim Reductive Elimination ArCl 2-Chloropyridine (Ar-Cl) Boronic Ar'B(OR)₂ Boronate [Ar'B(OR)₂(OH)]⁻ Boronic->Boronate + Base Base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.[1]

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Temp Is the reaction temperature sufficient? Catalyst->Temp No Catalyst_Sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Catalyst_Sol Yes Base Is the base effective? Temp->Base No Temp_Sol Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Temp_Sol Yes Inert Is the system properly degassed? Base->Inert No Base_Sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Base->Base_Sol Yes Success Re-run Optimized Reaction Inert->Success No Inert_Sol Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). Inert->Inert_Sol Yes Catalyst_Sol->Temp Temp_Sol->Base Base_Sol->Inert Inert_Sol->Success

Caption: A workflow diagram for troubleshooting low yields in 2-chloropyridine cross-coupling.[1]

References

Impact of solvent and base selection on 3-Amino-2-phenylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3-Amino-2-phenylpyridine, with a specific focus on the critical impact of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3-amino-2-halopyridine (typically 3-amino-2-chloropyridine or 3-amino-2-bromopyridine) with phenylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: How does the choice of solvent affect the reaction yield and rate?

Solvent selection is critical and can dramatically influence reaction outcomes. The ideal solvent must solubilize the reactants and the catalyst system to a sufficient degree. Biphasic solvent systems, particularly those containing water, are often effective.[1][2]

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used.[1] They are effective at solubilizing the aryl halide and the palladium catalyst complex.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can also be used and may be beneficial for less reactive substrates due to its high polarity and boiling point.

  • Aqueous Mixtures: The addition of water to organic solvents (e.g., Toluene/Water, Dioxane/Water, THF/Water) is a common strategy. Water can help dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.[2][3][4] However, the amount of water can be a critical parameter to optimize.[4][5]

Q3: Which base should I choose for the synthesis of this compound?

The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle, including the activation of the organoboron species. The choice of base can significantly impact the reaction's efficiency.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most frequently used and are often highly effective, especially in aqueous solvent mixtures.[1][6] K₃PO₄ is a stronger base and can be effective for coupling less reactive chlorides.[5] Na₂CO₃ has been reported as a highly effective base in aqueous media for similar couplings.[6][7]

  • Organic Bases: Organic bases like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are generally less effective for Suzuki couplings compared to inorganic bases, particularly in aqueous systems.[7][8]

  • Hydroxides: Strong bases like NaOH or KOH can be used, but they may promote side reactions, such as the decomposition of the boronic acid.[7]

Q4: Can the free amino group on the pyridine ring interfere with the reaction?

Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[9] This is a known challenge when working with aminopyridines. To mitigate this, the use of sterically bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) is often recommended. These ligands can promote the desired catalytic activity while minimizing catalyst inhibition by the amino group.[5][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium catalyst may have degraded or the ligand is unsuitable. For 2-chloropyridine substrates, a highly active catalyst system is needed.[5] 2. Poor Solubility: Reactants or base may not be sufficiently soluble in the chosen solvent.[5] 3. Suboptimal Base: The base may be too weak to facilitate transmetalation effectively.1. Use a fresh, high-quality palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos). 2. Switch to a different solvent system. Consider a dioxane/water or toluene/water mixture to improve the solubility of the inorganic base.[2][4] 3. Screen different bases. If using a carbonate, try a stronger base like K₃PO₄.[5]
Significant Byproduct Formation 1. Protodeboronation: The phenylboronic acid is being converted to benzene. This is often exacerbated by high temperatures and excessive water.[5][9] 2. Dehalogenation: The starting 3-amino-2-halopyridine is being converted to 3-aminopyridine.[5][9][10] 3. Homocoupling: Phenylboronic acid is coupling with itself to form biphenyl. This can be caused by the presence of oxygen.[9]1. Use fresh phenylboronic acid. Consider using a pinacol ester of the boronic acid, which is more stable.[9] Optimize the amount of water and avoid prolonged reaction times at high temperatures. 2. Screen different bases and solvents. This side reaction is often condition-dependent.[9] 3. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[9]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. The amino group on the substrate can contribute to this.[9] 2. Insufficient Base: The base may be fully consumed before the reaction is complete.1. Increase the catalyst and/or ligand loading. Consider a more robust ligand. 2. Increase the equivalents of the base used (typically 2-3 equivalents are recommended).

Data on Solvent and Base Selection

The following tables summarize the general effects of different solvents and bases on Suzuki-Miyaura couplings of halo-pyridines, which can be extrapolated to the synthesis of this compound.

Table 1: Impact of Solvent on Reaction Performance

Solvent SystemTypical Temperature (°C)AdvantagesDisadvantages
Toluene / Water80 - 110Good for a wide range of substrates; biphasic nature helps dissolve inorganic bases.Requires higher temperatures.
1,4-Dioxane / Water80 - 100Excellent solvent for many catalyst systems; often gives high yields.[5]Can be difficult to remove completely; peroxide formation risk.
THF / Water65 - 70Lower boiling point allows for milder reaction conditions.May not be suitable for less reactive substrates requiring higher temperatures.
DMF100 - 150High polarity can aid in solubilizing reactants and accelerate reactions with challenging substrates.[11]High boiling point makes removal difficult; can decompose at high temperatures.

Table 2: Impact of Base on Reaction Performance

BaseStrengthAdvantagesCommon Issues
K₂CO₃ModerateWidely used, effective, and inexpensive. Works well in aqueous mixtures.[11]May not be strong enough for less reactive chlorides.
Na₂CO₃ModerateSimilar to K₂CO₃; reported to be highly effective in some aqueous systems.[6][7]-
K₃PO₄StrongVery effective for challenging substrates like aryl chlorides due to its higher basicity.[5]Can be hygroscopic.
Cs₂CO₃StrongHighly effective and often gives superior results, but is significantly more expensive.Cost can be prohibitive for large-scale synthesis.
TEA (Triethylamine)Weak (Organic)Soluble in organic solvents.Generally less effective than inorganic bases for Suzuki couplings.[7]

Experimental Protocols

General Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 3-Amino-2-chloropyridine (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Equipment:

  • Flame-dried reaction flask or vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed vial for heating

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried reaction flask containing a magnetic stir bar, add 3-amino-2-chloropyridine, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (Pd(OAc)₂) and the SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at 90-100 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants (3-Amino-2-chloropyridine, Phenylboronic Acid, Base) inert 2. Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst 3. Add Catalyst System (Pd Precursor + Ligand) inert->catalyst solvent 4. Add Degassed Solvent System catalyst->solvent heat 5. Heat and Stir (e.g., 90-100 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool and Quench (Add EtOAc / Water) monitor->quench extract 8. Extract and Dry Organic Layer quench->extract purify 9. Purify (Column Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_inputs Reaction Inputs cluster_factors Key Factors Influenced cluster_outcomes Reaction Outcomes Solvent Solvent Choice (e.g., Dioxane/H2O) Solubility Reactant & Base Solubility Solvent->Solubility Catalyst_Stability Catalyst Stability Solvent->Catalyst_Stability Base Base Selection (e.g., K3PO4) Base->Solubility Transmetalation Rate of Transmetalation Base->Transmetalation Yield Yield Solubility->Yield Time Reaction Time Solubility->Time Transmetalation->Yield Transmetalation->Time Catalyst_Stability->Yield Purity Purity (Side Reactions) Catalyst_Stability->Purity

Caption: Impact of solvent and base selection on reaction outcomes.

References

Technical Support Center: Overcoming Catalyst Inhibition by Amino-Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical strategies, troubleshooting advice, and detailed protocols to address the common challenge of catalyst inhibition by the amino group in pyridine substrates during transition metal-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: Why are amino-substituted pyridine substrates so challenging in transition metal catalysis?

A1: The primary difficulty stems from the Lewis basic nitrogen atoms present in both the pyridine ring and the amino group.[1][2] These nitrogen atoms can coordinate strongly to the transition metal center (e.g., palladium), acting as a poison that blocks the active sites required for the catalytic cycle.[1][2][3] This coordination can lead to the formation of inactive catalyst species, slowing down or completely halting the desired reaction.[4] 2-halopyridines are particularly difficult substrates because the proximity of the ring nitrogen to the reaction site enhances this poisoning effect.[1]

Q2: What are the common symptoms of catalyst inhibition in my reaction?

A2: Several observable issues can indicate catalyst inhibition:

  • Low or No Conversion: The most direct sign is the failure of the starting material to convert to the desired product.[1]

  • Catalyst Decomposition: The formation of palladium black or other metal aggregates suggests that the active catalyst is falling out of the catalytic cycle and decomposing.[1]

  • Inconsistent Reaction Times: Reactions may start but then stall, leading to variable and often incomplete conversions.[5]

  • Formation of Side Products: Inefficient catalysis can promote side reactions such as dehalogenation (replacement of a halide with hydrogen) or homocoupling of reagents.[1]

Q3: How does the choice of ligand impact catalyst inhibition by pyridine substrates?

A3: The ligand is critical for preventing catalyst deactivation.[1] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands work in two main ways:

  • They sterically hinder the coordination of the pyridine nitrogen to the metal center.[1]

  • They increase the electron density on the metal, which promotes the desired catalytic steps and can weaken the inhibitory metal-pyridine bond.[1] Additionally, novel bifunctional ligands have been designed to override the intrinsic reactivity and direct the catalyst to the desired position, even in the presence of strongly coordinating groups.[6][7]

Q4: Can I use a protecting group strategy for the amino group?

A4: Yes, protecting the amino group is a viable strategy. By temporarily converting the amino group into a less nucleophilic and less coordinating functional group, such as a carbamate, its inhibitory effect can be significantly reduced.[8][9] Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz).[9] These groups can be installed before the catalytic reaction and removed afterward under relatively mild conditions.[9]

Q5: What reaction parameters are most critical to optimize?

A5: Besides ligand selection, optimizing the following reaction conditions is crucial:

  • Base: The choice of base can significantly influence reaction outcomes. It's recommended to screen a range of bases, such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1]

  • Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier, but excessive heat can lead to catalyst or substrate decomposition.[1][5]

  • Solvent and Atmosphere: Using anhydrous solvents under an inert atmosphere (nitrogen or argon) is critical.[1][5] This prevents side reactions like protodeboronation (in Suzuki coupling) and minimizes oxygen-promoted homocoupling.[1]

Troubleshooting Guide

Issue 1: Low or No Product Conversion

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine/Amino Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] 4. Protect the Amino Group: Introduce a protecting group like Boc to reduce the basicity of the amino group.
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide substrate.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments, monitoring for decomposition.[1]
Poor Transmetalation (e.g., in Suzuki Coupling) 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ to find one that facilitates the transfer of the organometallic reagent.[1]

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Possible CauseTroubleshooting Steps
Slow Catalysis Leading to Agglomeration 1. Optimize Ligand and Base: The combination of ligand and base can influence the rate of the catalytic cycle. A faster cycle reduces the lifetime of the unstable active Pd(0) species, preventing agglomeration.[1] 2. Use an Effective Pre-catalyst: A pre-catalyst that rapidly forms the active species can minimize the time Pd(0) is vulnerable to decomposition.[1]

Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Possible CauseTroubleshooting Steps
Oxygen in Reaction Mixture (promotes homocoupling) 1. Degas Solvents and Reagents: Thoroughly degas the reaction mixture to remove dissolved oxygen using techniques like freeze-pump-thaw cycles or sparging with an inert gas.[1][4]
Protodeboronation (in Suzuki coupling) 1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as trace water can lead to the undesired replacement of the boronic acid group with hydrogen.[1][5]
Sub-optimal Reaction Conditions 1. Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation over the desired cross-coupling.[1] 2. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus side reactions.[1]

Data Presentation: Summary of Mitigation Strategies

StrategyMechanism of ActionKey Considerations
Bulky, Electron-Rich Ligands Sterically shields the metal center from coordination by the pyridine/amino nitrogen; increases electron density on the metal to promote catalysis.[1]Often the first and most effective strategy to try. Examples: XPhos, SPhos, P(t-Bu)₃.
Protecting Groups (e.g., Boc) Temporarily converts the amino group into a non-coordinating carbamate, eliminating its inhibitory effect.[9]Requires additional synthesis steps (protection and deprotection). Ensure the protecting group is stable to the reaction conditions.
Use of Pre-catalysts Ensures efficient and rapid generation of the active Pd(0) species, minimizing opportunities for deactivation.[1]Can be more expensive but often leads to more reproducible results.
Reaction Condition Optimization Fine-tunes the kinetics of the catalytic cycle to favor the desired reaction pathway over deactivation and side reactions.Involves screening bases, solvents, and temperature. Crucial for maximizing yield and minimizing byproducts.[1]
Increased Catalyst Loading Compensates for catalyst loss due to poisoning by providing a higher concentration of active species.[1]Not atom-economical and can increase costs and complicate purification. Generally used as a last resort.

Visualizations

G1 Catalyst Metal Catalyst (e.g., Pd) Substrate Aryl-X Catalyst->Substrate Desired Coordination Blocked Inhibited Complex Pyridine Amino-Pyridine Pyridine->Catalyst Inhibitory Coordination G2 start Reaction Fails (Low Conversion / Stalled) check_poisoning Hypothesis: Catalyst Poisoning? start->check_poisoning strategy_ligand Strategy 1: Change Ligand (e.g., use bulky XPhos) check_poisoning->strategy_ligand Yes check_side_products Side Products Observed? check_poisoning->check_side_products No strategy_conditions Strategy 2: Optimize Conditions (Screen Base/Temp) strategy_ligand->strategy_conditions strategy_protect Strategy 3: Use Protecting Group (e.g., Boc-protect amine) strategy_conditions->strategy_protect success Successful Reaction strategy_protect->success check_side_products->strategy_ligand No optimize_degas Action: Improve Degassing & Use Anhydrous Solvents check_side_products->optimize_degas Yes optimize_degas->strategy_ligand G3 main Overcoming Amino-Pyridine Catalyst Inhibition ligand Ligand Modification main->ligand protect Substrate Modification main->protect conditions Process Optimization main->conditions l1 Use Bulky & Electron-Rich Ligands ligand->l1 l2 Employ Bifunctional Ligands ligand->l2 p1 Protect Amino Group (e.g., Boc, Cbz) protect->p1 p2 Protect Pyridine-N (e.g., with Borane) protect->p2 c1 Screen Bases & Solvents conditions->c1 c2 Optimize Temperature conditions->c2 c3 Use Pre-Catalysts conditions->c3 c4 Ensure Inert Atmosphere conditions->c4

References

Validation & Comparative

A Comparative Analysis of 3-Amino-2-phenylpyridine and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, aminophenylpyridines represent a class of heterocyclic compounds with significant potential. Their structural versatility, arising from the varied substitution patterns of the amino and phenyl groups on the pyridine ring, gives rise to a spectrum of physicochemical and biological properties. This guide provides a comprehensive comparative analysis of 3-Amino-2-phenylpyridine and its key isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Isomeric Differences

The position of the amino and phenyl substituents on the pyridine core profoundly influences the fundamental physicochemical characteristics of these molecules. Properties such as melting point, boiling point, and pKa are critical determinants of a compound's solubility, absorption, and interaction with biological targets. A summary of the available data for this compound and its isomers is presented below.

IsomerStructureMelting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound this compound62-64[1]119-121 @ 0.35 Torr[1]5.37 ± 0.10[1]
2-Amino-3-phenylpyridine 2-Amino-3-phenylpyridineData Not AvailableData Not AvailableData Not Available
4-Amino-2-phenylpyridine 4-Amino-2-phenylpyridineData Not AvailableData Not AvailableData Not Available
5-Amino-2-phenylpyridine 5-Amino-2-phenylpyridineData Not AvailableData Not AvailableData Not Available
6-Amino-2-phenylpyridine 6-Amino-2-phenylpyridineData Not AvailableData Not AvailableData Not Available
2-Amino-4-phenylpyridine 2-Amino-4-phenylpyridineData Not AvailableData Not AvailableData Not Available
3-Amino-4-phenylpyridine 3-Amino-4-phenylpyridineLight yellow solid[2]Data Not AvailableData Not Available

Spectroscopic Characterization

The structural identity and purity of aminophenylpyridine isomers are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive, directly comparative dataset is not available, representative data for some isomers have been reported.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the protons and carbon atoms, providing a unique fingerprint for each isomer.

  • 3-Amino-2,5-diphenylpyridine: 13C NMR spectral data is available and can be accessed through spectral databases.[3]

  • 2-Phenylpyridine (parent compound): 1H NMR (400 MHz, CDCl₃) δ 8.83 – 8.60 (m, 1H), 8.11 – 7.91 (m, 2H), 7.84 – 7.65 (m, 2H), 7.55 – 7.48 (m, 2H), 7.47 – 7.40 (m, 1H), 7.37 – 7.15 (m, 1H). 13C NMR (101 MHz, CDCl₃) δ 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6.[4]

  • 3-Phenylpyridine (parent compound): 1H, 13C, and 15N NMR studies of its complexes with various metals have been reported.[5]

  • 4-Phenylpyridine (parent compound): 1H NMR spectra have been documented.[6]

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying key functional groups. For aminophenylpyridines, characteristic bands for N-H stretching of the amino group and C=N/C=C stretching of the pyridine and phenyl rings are expected. For instance, in 2-amino-3,5-dibromopyridine, N-H stretching vibrations are observed, and the formation of dimers via N-H···N hydrogen bonding has been identified.[7]

Synthesis of Aminophenylpyridine Isomers

The synthesis of aminophenylpyridines often involves cross-coupling reactions to form the C-C bond between the pyridine and phenyl rings, followed by the introduction or modification of the amino group. The Suzuki-Miyaura coupling is a widely employed method.

A general workflow for the synthesis of aminophenylpyridines is depicted below:

Synthesis_Workflow Start Halogenated Pyridine Coupling Suzuki-Miyaura Coupling Start->Coupling Boronic_Acid Phenylboronic Acid Boronic_Acid->Coupling Catalyst Palladium Catalyst (e.g., Pd(OAc)₂/PPh₃) Catalyst->Coupling Base Base (e.g., Na₂CO₃) Base->Coupling Intermediate Phenylpyridine Coupling->Intermediate Amination Amination/ Functional Group Interconversion Intermediate->Amination Product Aminophenylpyridine Isomer Amination->Product Cytotoxicity_Assay_Workflow Start Cell Seeding (96-well plate) Treatment Compound Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Assay Viability Assay (e.g., MTT, XTT) Incubation->Assay Measurement Absorbance Measurement Assay->Measurement Analysis Data Analysis (IC₅₀ determination) Measurement->Analysis

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of key therapeutic targets, particularly in the realm of oncology. We present a detailed analysis of their performance against various cancer cell lines and specific kinases, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways.

Comparative Biological Activity of this compound and Related Derivatives

The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. The following tables summarize the in vitro inhibitory activities of various analogs against prominent cancer cell lines and key protein kinases.

Table 1: Anticancer Activity of this compound and Related Derivatives
Compound IDCore StructureR1 (Pyridine Ring)R2 (Phenyl Ring)Cell LineIC50 (µM)Reference
9a 3-Cyano-2-substituted pyridine-CN-NH-CO-PhHCT-1167.12[1]
9a 3-Cyano-2-substituted pyridine-CN-NH-CO-PhRKO8.22[1]
9b 3-Cyano-2-substituted pyridine-CN-NH-CO-(p-CH3)-PhRKO9.95[1]
7c 3-Cyano-2-substituted pyridine-CN-NH-CO-(p-Cl)-PhSK-OV-35.12[1]
4-CP.P Pyrano[3,2-c]pyridine-4-Cl-PhMCF-760[2]
P.P Pyrano[3,2-c]pyridine-PhenylMCF-7100[2]
3-NP.P Pyrano[3,2-c]pyridine-3-NO2-PhMCF-7140[2]
TPM.P Pyrano[3,2-c]pyridine-2,4,6-trimethyl-PhMCF-7180[2]
Compound 12 3-Aminoimidazo[1,2-α]pyridine2-(p-NO2-Ph)3-(p-Cl-Ph)HT-294.15[3]
Compound 18 3-Aminoimidazo[1,2-α]pyridine2-(indole)3-(p-Cl-Ph)HT-2910.11[3]
Compound 18 3-Aminoimidazo[1,2-α]pyridine2-(indole)3-(p-Cl-Ph)MCF-714.81[3]
Compound 11 3-Aminoimidazo[1,2-α]pyridine2-(indole)3-(tert-butyl)MCF-720.47[3]

Structure-Activity Relationship Highlights (Anticancer Activity):

  • Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring at the 2-position of the pyridine core plays a critical role in determining anticancer potency. For instance, in the pyrano[3,2-c]pyridine series, a chloro-substituted phenyl ring (4-CP.P) exhibited the highest activity against MCF-7 cells, while electron-donating (trimethyl) or electron-withdrawing (nitro) groups at other positions led to decreased activity.[2]

  • Modifications at the 3-Amino Group: Acylation of the 3-amino group with different benzoyl chlorides has been shown to be a viable strategy for enhancing cytotoxicity. The benzohydrazide derivative 9a displayed potent activity against HCT-116 and RKO colon cancer cell lines.[1]

  • Core Scaffold Variations: Fused heterocyclic systems based on the aminopyridine core, such as 3-aminoimidazo[1,2-α]pyridines, have demonstrated significant anticancer activity. Compound 12 , with a p-nitrophenyl group at C-2 and a p-chlorophenyl group at C-3, was particularly potent against the HT-29 colon cancer cell line.[3]

Table 2: Kinase Inhibitory Activity of this compound and Related Derivatives
Compound IDCore StructureTarget KinaseKi (nM)IC50 (nM)Reference
PHA-533533 (13) 3-AminopyrazoleCDK2/cyclin A31-[4]
ARQ 087 QuinazolineFGFR1-4.5[5]
ARQ 087 QuinazolineFGFR2-1.8[5]
ARQ 087 QuinazolineFGFR3-4.5[5]
Compound 7 PiperazinoneFGFR2-5.2[6]
Compound 7 PiperazinoneFGFR3-5.6[6]
Compound 19 PiperazinoneALK2-477[6]
Compound 19 PiperazinoneKDR-184[6]
Compound 8b Cyclohepta[e]thieno[2,3-b]pyridineCDK2/cyclin E1-0.77[7]
Compound 5 Cyclohepta[e]thieno[2,3-b]pyridineCDK2/cyclin E1-3.92[7]
Roscovitine Purine analogCDK2/cyclin E1-1.94[7]
Flavopiridol FlavonoidCDK1-30[8]
Flavopiridol FlavonoidCDK2-100[8]
Flavopiridol FlavonoidCDK4-20[8]
(R)-Roscovitine Purine analogCDK1-2700[8]
(R)-Roscovitine Purine analogCDK2-100[8]
AT7519 PyrazoleCDK1-190[8]
AT7519 PyrazoleCDK2-44[8]
AT7519 PyrazoleCDK4-67[8]
BAY-1000394 -CDK1,2,3,4,7,9-5-25[8]

Structure-Activity Relationship Highlights (Kinase Inhibition):

  • CDK2 Inhibition: The 3-aminopyrazole scaffold has proven to be a potent core for CDK2 inhibitors. Optimization of a lead compound led to the discovery of PHA-533533, which exhibits a Ki of 31 nM for CDK2/cyclin A.[4] Further exploration of related heterocyclic systems, such as cyclohepta[e]thieno[2,3-b]pyridines, has yielded even more potent inhibitors like compound 8b , with a sub-nanomolar IC50 against CDK2/cyclin E1.[7]

  • FGFR Inhibition: While not direct this compound derivatives, related nitrogen-containing heterocyclic cores have shown potent and selective FGFR inhibition. ARQ 087, a quinazoline-based inhibitor, demonstrates low nanomolar IC50 values against FGFR1, 2, and 3.[5] The piperazinone scaffold has also been successfully employed to develop dual FGFR2/3 inhibitors with good selectivity over other kinases.[6]

  • General Trends: The SAR of kinase inhibitors is often complex, involving specific hydrogen bonding interactions with the kinase hinge region and occupation of hydrophobic pockets. The 3-amino group of the this compound scaffold is well-positioned to form key hydrogen bonds with the hinge region of many kinases.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of novel chemical entities. Below are generalized protocols for key assays used in the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

In Vitro Kinase Inhibition Assay (e.g., CDK2/cyclin E1)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA). Prepare solutions of the kinase (e.g., recombinant CDK2/cyclin E1), the substrate (e.g., a specific peptide or protein like Histone H1), and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate to the reaction buffer.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P, or in a system with a luminescence-based readout like ADP-Glo™). Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or phosphoric acid).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated radiolabeled ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay: Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound derivatives is essential for elucidating their mechanism of action and for rational drug design.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on its association with cyclins E and A. Inhibitors of CDK2 can block this transition, leading to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_P p-pRb E2F E2F pRb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S phase transition of the cell cycle.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant activation of FGFR signaling is implicated in various cancers. FGFR inhibitors can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Inhibitor This compound Derivative Inhibitor->FGFR inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->CellResponse

Caption: Overview of the major downstream signaling pathways activated by FGFR.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the field of oncology. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of this core structure can lead to potent and selective inhibitors of key cancer-related targets such as CDKs and FGFRs. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and optimize these compounds. Future efforts in this area will likely focus on enhancing the drug-like properties of these derivatives, including their pharmacokinetic profiles and in vivo efficacy, to translate their promising in vitro activity into clinically viable drug candidates.

References

A Comparative Analysis of the Biological Activities of 2-Phenylpyridine and 3-Phenylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of 2- and 3-phenylpyridine derivatives, supported by experimental data and detailed methodologies.

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, with the positional isomerism of the phenyl group on the pyridine ring significantly influencing the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an objective comparison of the biological activities of 2-phenylpyridine and 3-phenylpyridine derivatives, focusing on their anticancer, insecticidal, and anti-inflammatory properties. While direct comparative studies on the parent molecules are limited, a comparative profile can be inferred from the extensive research on their derivatives.[1]

Anticancer Activity: Divergent Mechanisms of Action

Derivatives of both 2-phenylpyridine and 3-phenylpyridine have demonstrated significant potential as anticancer agents, though they appear to operate through distinct mechanisms of action.[1]

2-Phenylpyridine Derivatives: Inducers of Oxidative Stress

Research suggests that the anticancer effects of 2-phenylpyridine derivatives are often linked to the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox balance.[1] Inhibition of TrxR leads to an accumulation of intracellular reactive oxygen species (ROS), which induces oxidative stress and subsequently triggers apoptosis in cancer cells.[1] Platinum(II) complexes incorporating 2-phenylpyridine ligands have shown high cytotoxicity against cisplatin-resistant mouse sarcoma 180 cells, a phenomenon attributed to significantly higher intracellular accumulation of the complex compared to cisplatin.[2]

3-Phenylpyridine Derivatives: Disruptors of the Cytoskeleton and Kinase Inhibitors

In contrast, certain 3-phenylpyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[1][3] By interfering with microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[1] Furthermore, derivatives of 3-phenylpyridine have been developed as inhibitors of various protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in cancer cell proliferation and survival.[3][4]

Below is a diagram illustrating the proposed anticancer mechanisms of action for derivatives of 2- and 3-phenylpyridine.

anticancer_mechanisms Proposed Anticancer Mechanisms of Phenylpyridine Derivatives cluster_2pp 2-Phenylpyridine Derivatives cluster_3pp 3-Phenylpyridine Derivatives 2-PP 2-Phenylpyridine Derivatives TrxR Thioredoxin Reductase (TrxR) 2-PP->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis_2 Apoptosis Oxidative_Stress->Apoptosis_2 3-PP 3-Phenylpyridine Derivatives Tubulin Tubulin Polymerization 3-PP->Tubulin Inhibition Kinases Protein Kinases (e.g., CDK2) 3-PP->Kinases Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis_3 Apoptosis Cell_Cycle_Arrest->Apoptosis_3 Proliferation Cancer Cell Proliferation Kinases->Proliferation Inhibition

Figure 1: Proposed anticancer mechanisms for phenylpyridine derivatives.
Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of selected 2- and 3-phenylpyridine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Phenylpyridine Platinum(II) complex with cyclometalated 2-phenylpyridineMouse Sarcoma 180 (cisplatin-resistant)Significantly lower than cisplatin[2]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivative 9a-1.630 ± 0.009 (CDK2 inhibition)[4]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivativeHCT-116 (Colon)Not specified[4]
3-Phenylpyridine Pyrazolo[3,4-b]pyridine derivativeMCF-7 (Breast)Not specified[4]

Insecticidal Activity: A Focus on 2-Phenylpyridine Derivatives

While both classes of compounds have been investigated for various biological activities, the development of 2-phenylpyridine derivatives as insecticides is more prominently reported. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have demonstrated high insecticidal activity against several pests.[5][6]

Insecticidal Efficacy of 2-Phenylpyridine Derivatives

The following table presents the insecticidal activity of selected 2-phenylpyridine derivatives.

CompoundTarget PestConcentration (mg/L)Inhibition (%)Reference
5aMythimna separata500100[5]
5dMythimna separata500100[5]
5gMythimna separata500100[5]
5hMythimna separata500100[5]
5kMythimna separata500100[5]

Anti-inflammatory Activity: 3-Phenylpyridine Derivatives as COX Inhibitors

Certain 3-phenylpyridine derivatives have been explored as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] Selective COX-2 inhibition is a well-established strategy for managing inflammation while minimizing gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Neurological Effects: A Note on Safety

Concerns regarding the potential neurotoxicity of phenylpyridine derivatives have been raised due to their structural similarity to the parkinsonism-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). However, studies on 2-phenylpyridine and 3-phenylpyridine, which are found in tea, have shown that they are unlikely to cause idiopathic Parkinson's disease.[7][8] Prolonged administration of high doses of these compounds to mice did not result in a decrease in dopamine or its metabolites in the striatum.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of 2- and 3-phenylpyridine derivatives.

Cytotoxicity Screening Workflow

The following diagram outlines a typical workflow for assessing the cytotoxic effects of the test compounds.

cytotoxicity_workflow General Workflow for Cytotoxicity Screening Cell_Culture 1. Cell Culture (e.g., HCT-116, MCF-7) Seeding 2. Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Serial dilutions of derivatives) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours) Treatment->Incubation Assay 5. Cell Viability Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis 6. Data Analysis (IC50 determination) Assay->Data_Analysis

Figure 2: Workflow for cytotoxicity screening.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[3]

  • Materials:

    • Cancer cell lines (e.g., HCT-116, MCF-7)

    • 96-well plates

    • Cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[3]

    • Prepare serial dilutions of the 3-phenylpyridine derivatives in cell culture medium.[3]

    • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[3]

Insecticidal Activity Assay (Leaf Dipping Method)

This method is used to evaluate the insecticidal activity of compounds against various pests.[5]

  • Materials:

    • Test insects (e.g., Mythimna separata)

    • Fresh host plant leaves

    • Test compound solutions at various concentrations

    • Petri dishes

  • Procedure:

    • Prepare solutions of the 2-phenylpyridine derivatives at the desired concentration (e.g., 500 mg/L).[5]

    • Dip fresh host plant leaves into the test solutions for a few seconds and allow them to air dry.

    • Place the treated leaves into petri dishes.

    • Introduce a set number of test insects into each petri dish.

    • Maintain the petri dishes under controlled environmental conditions (temperature, humidity, light).

    • Assess insect mortality at specified time intervals and calculate the percentage of inhibition compared to a control group treated with solvent only.

CDK2 Inhibition Assay

This assay quantifies the ability of compounds to inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2).[4]

  • Principle: The assay measures the phosphorylation of a substrate by CDK2/cyclin E. The amount of phosphorylation is typically detected using methods such as radioactivity (incorporation of ³²P-ATP) or fluorescence/luminescence-based technologies.

  • General Procedure:

    • Prepare a reaction mixture containing CDK2/cyclin E, a suitable substrate (e.g., histone H1), and ATP in an appropriate buffer.

    • Add various concentrations of the 3-phenylpyridine derivatives to the reaction mixture.

    • Incubate the mixture to allow the phosphorylation reaction to proceed.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Conclusion

The available literature strongly suggests that 2-phenylpyridine and 3-phenylpyridine derivatives possess distinct and promising biological activities. Derivatives of 2-phenylpyridine have shown significant potential as anticancer agents through the induction of oxidative stress and as potent insecticides.[1][2][5] In contrast, 3-phenylpyridine derivatives have demonstrated anticancer efficacy by disrupting the cytoskeleton and inhibiting protein kinases, as well as showing promise as anti-inflammatory agents.[1][3][4] Importantly, neither of the parent compounds has been found to exhibit dopaminergic neurotoxicity in the models studied.[7][8] This comparative analysis highlights the critical role of isomeric substitution in defining the pharmacological profile of phenylpyridine-based compounds and underscores the need for further direct, quantitative studies to fully elucidate their therapeutic potential.[1]

References

A Spectroscopic Comparison of 2-Phenylpyridine, 3-Phenylpyridine, and 4-Phenylpyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three isomers of phenylpyridine: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This information is crucial for researchers in medicinal chemistry, materials science, and chemical synthesis for the unambiguous identification and characterization of these important heterocyclic compounds.

Structural Isomers of Phenylpyridine

2-Phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine are structural isomers with the chemical formula C₁₁H₉N and a molecular weight of 155.20 g/mol .[1][2][3] The key structural difference lies in the substitution position of the phenyl group on the pyridine ring, which significantly influences their electronic properties and, consequently, their spectroscopic signatures.

Figure 1: Chemical structures of the phenylpyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for clear differentiation between the three isomers.

¹H NMR Data

The position of the phenyl group relative to the nitrogen atom in the pyridine ring leads to distinct chemical shifts for the protons. In 2-phenylpyridine, the proximity of the phenyl ring to the nitrogen results in a characteristic downfield shift for the ortho-protons of the phenyl ring.

Compound ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenylpyridine ~8.66 (H-6'), 7.98 (H-2, H-6), 7.68 (H-3', H-5'), 7.44 (H-3, H-4, H-5), 7.14 (H-4')
3-Phenylpyridine ~8.85 (H-2'), 8.58 (H-6'), 7.85 (H-4'), 7.55 (H-2, H-6), 7.45 (H-3, H-4, H-5), 7.38 (H-5')
4-Phenylpyridine ~8.65 (H-2', H-6'), 7.62 (H-2, H-6), 7.48 (H-3, H-5), 7.45 (H-3', H-5'), 7.40 (H-4)

Note: The assignments are approximate and based on typical spectra. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data

The ¹³C NMR spectra also show significant differences between the isomers, particularly for the carbon atoms of the pyridine ring and the ipso-carbon of the phenyl ring.

Compound ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
2-Phenylpyridine 157.4 (C-2'), 149.6 (C-6'), 139.4 (C-1), 136.7 (C-4'), 128.9 (C-3, C-5), 128.7 (C-2, C-6), 126.9 (C-4), 122.1 (C-5'), 120.6 (C-3')
3-Phenylpyridine 148.5 (C-2'), 148.2 (C-6'), 137.9 (C-1), 134.4 (C-4'), 134.3 (C-3'), 129.2 (C-3, C-5), 128.1 (C-4), 127.1 (C-2, C-6), 123.5 (C-5')
4-Phenylpyridine 150.3 (C-2', C-6'), 147.8 (C-4'), 138.2 (C-1), 129.1 (C-3, C-5), 128.9 (C-4), 127.0 (C-2, C-6), 121.5 (C-3', C-5')

Note: The assignments are approximate and based on typical spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and vibrational modes of a molecule. The IR spectra of the phenylpyridine isomers are broadly similar, exhibiting characteristic bands for aromatic C-H and C=C stretching vibrations. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for their differentiation.

Compound Key IR Absorption Bands (cm⁻¹)
2-Phenylpyridine 3050 (aromatic C-H stretch), 1588, 1560, 1470, 1430 (aromatic C=C stretch), 770, 740 (C-H out-of-plane bend)[4]
3-Phenylpyridine 3050 (aromatic C-H stretch), 1590, 1570, 1475, 1415 (aromatic C=C stretch), 790, 700 (C-H out-of-plane bend)
4-Phenylpyridine 3050 (aromatic C-H stretch), 1595, 1565, 1480, 1410 (aromatic C=C stretch), 820, 760 (C-H out-of-plane bend)[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the phenyl group affects the extent of conjugation and the energy of the π-π* and n-π* transitions, leading to different absorption maxima (λmax).

Compound λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) (Solvent)
2-Phenylpyridine 243, 274Not specified (Ethanol)[6]
3-Phenylpyridine ~250Not specified
4-Phenylpyridine ~255Not specified (Ethanol)[7]

Note: UV-Vis data can be highly solvent-dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular ion peak (M⁺) is expected at m/z 155, corresponding to their molecular weight.[8][9] The fragmentation patterns can show subtle differences.

Compound Molecular Ion (M⁺, m/z) Major Fragment Ions (m/z)
2-Phenylpyridine 155154 (M-H)⁺, 128, 77 (C₆H₅)⁺[1][8]
3-Phenylpyridine 155154 (M-H)⁺, 128, 77 (C₆H₅)⁺[3][9]
4-Phenylpyridine 155154 (M-H)⁺, 127, 77 (C₆H₅)⁺[2][10]

The common loss of a hydrogen atom (to give m/z 154) and the presence of the phenyl cation (m/z 77) are characteristic features.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenylpyridine isomer is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A spectral width of -2 to 12 ppm is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A spectral width of 0 to 160 ppm is used, and the spectrum is acquired with proton decoupling.

FT-IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid (for 2- and 3-phenylpyridine) is placed between two potassium bromide (KBr) plates. For the solid 4-phenylpyridine, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the phenylpyridine isomer is prepared in a UV-grade solvent (e.g., ethanol). This stock solution is then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The spectrum is scanned over a range of 200-400 nm. The solvent is used as a blank to zero the absorbance.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Impact (EI) ionization is typically used at 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: The mass spectrum is recorded over a mass range of, for example, 40-300 m/z.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for differentiating the three phenylpyridine isomers based on their spectroscopic data.

Isomer_Differentiation Start Unknown Phenylpyridine Isomer MS Acquire Mass Spectrum Start->MS Determine Molecular Weight UV_Vis Acquire UV-Vis Spectrum Start->UV_Vis IR Acquire IR Spectrum Start->IR NMR Acquire 1H and 13C NMR Spectra Isomer_ID Identify Isomer NMR->Isomer_ID Analyze Chemical Shifts and Coupling Patterns Two_PP 2-Phenylpyridine NMR->Two_PP Distinct ortho-phenyl proton shifts Three_PP 3-Phenylpyridine NMR->Three_PP Characteristic pyridine proton shifts Four_PP 4-Phenylpyridine NMR->Four_PP Symmetric pyridine proton shifts MS->NMR Confirm C11H9N UV_Vis->Isomer_ID Compare λmax IR->Isomer_ID Compare Fingerprint Region Isomer_ID->Two_PP Isomer_ID->Three_PP Isomer_ID->Four_PP

Figure 2: Workflow for spectroscopic identification of phenylpyridine isomers.

References

A Comparative Guide to 3-Amino-2-phenylpyridine and Other Aminopyridines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are a fundamental class of heterocyclic compounds that serve as versatile building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of the amino group on the pyridine ring, along with other substituents, profoundly influences the molecule's reactivity, basicity, and coordination properties. This guide provides a comparative analysis of 3-Amino-2-phenylpyridine against other common aminopyridine isomers, namely 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. We will delve into their respective performance in key organic transformations, supported by available experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

This compound: A Unique Building Block

This compound (also known as 2-Phenyl-pyridin-3-ylamine) is a valuable intermediate characterized by the presence of a phenyl group adjacent to the amino functionality.[2] This substitution pattern imparts specific steric and electronic properties that differentiate it from simpler aminopyridines.

Key Attributes:

  • Steric Hindrance: The bulky phenyl group at the 2-position can sterically hinder the approach of reagents to the amino group and the adjacent ring nitrogen. This can influence regioselectivity in certain reactions.

  • Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects but can also participate in resonance. This can modulate the nucleophilicity of the amino group and the overall electron density of the pyridine ring.

  • Synthetic Utility: It is a key intermediate in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents, and is also explored in materials science for developing advanced materials with specific electronic or optical properties.[2]

Comparison of Reactivity in Key Organic Reactions

The utility of aminopyridines is often demonstrated in common synthetic transformations such as palladium-catalyzed cross-coupling reactions and the formation of fused heterocyclic systems. Below is a comparative overview of this compound and other aminopyridine isomers in such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for C-C and C-N bond formation, respectively. The performance of aminopyridines in these reactions is highly dependent on their electronic properties and potential for catalyst inhibition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds. While direct comparative data for this compound is limited, we can infer its reactivity relative to other aminopyridines based on the performance of structurally similar compounds. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids proceeds in good to excellent yields, demonstrating the viability of Suzuki coupling with substituted 3-aminopyridines.[3]

The presence of the amino group can sometimes complicate these reactions due to its ability to coordinate with the palladium catalyst. However, with the appropriate choice of ligands and conditions, this can be overcome.[4] The phenyl group in this compound is expected to introduce steric hindrance that might influence the rate of reaction compared to the less hindered 3-aminopyridine.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a 3-Aminopyridine Analog

EntryArylboronic AcidProductYield (%)[3]
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-2-methylpyridin-3-amine80

Data for the coupling of 5-bromo-2-methylpyridin-3-amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. The basicity of the aminopyridine can play a significant role in this reaction. 4-Aminopyridine is the most basic of the common isomers (pKa of conjugate acid = 9.17), which can enhance its nucleophilicity.[1] In contrast, 3-aminopyridine is the least basic (pKa = 5.98).[1] The steric bulk of the phenyl group in this compound might necessitate the use of specialized bulky phosphine ligands to achieve high yields.

While a direct comparative study is not available, the successful amination of various halo-pyridines and -pyridazines demonstrates the broad applicability of this reaction.[5][6] The choice of catalyst, ligand, and base is crucial for optimizing the reaction for a specific aminopyridine substrate.

Synthesis of Fused Heterocyclic Systems

Aminopyridines are excellent precursors for the synthesis of fused heterocyclic compounds due to the presence of both an amino group and a ring nitrogen that can participate in cyclization reactions.

For example, the reaction of 2-aminopyridines with aldehydes and isocyanides can lead to the formation of 3-aminoimidazo[1,2-a]pyridines in a catalyst-free, multi-component reaction.[7] Similarly, 3-aminopyridines can be used to synthesize a variety of fused systems, including pyridopyrimidines and pyrazolopyridines.

The phenyl group in this compound can influence the regioselectivity of these cyclization reactions due to steric hindrance, potentially favoring the formation of one regioisomer over another.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-3-aminopyridine Derivative

This protocol is adapted for the coupling of a bromo-3-aminopyridine with an arylboronic acid.[4]

Materials:

  • Bromo-3-aminopyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry round-bottom flask, add the bromo-3-aminopyridine, arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Proposed Protocol for Buchwald-Hartwig Amination of a Chloro-pyridine Derivative

This is a general protocol based on established procedures for the amination of chloro-heterocycles.[5]

Materials:

  • Chloro-pyridine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask, add the chloro-pyridine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and a logical comparison of aminopyridine reactivity.

Suzuki_Miyaura_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Combine Aminopyridine Halide, Boronic Acid, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere 1 Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent 2 Heating Heat and Stir Add_Solvent->Heating 3 Monitoring Monitor by TLC/LC-MS Heating->Monitoring 4 Quench Cool and Quench Reaction Monitoring->Quench 5 Extraction Aqueous Work-up and Extraction Quench->Extraction 6 Purification Column Chromatography Extraction->Purification 7 End Characterize Pure Product (NMR, MS) Purification->End 8

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison Aminopyridine Select Aminopyridine Substrate 3AP_2Ph This compound Aminopyridine->3AP_2Ph 3AP 3-Aminopyridine Aminopyridine->3AP 4AP 4-Aminopyridine Aminopyridine->4AP Reaction_Type Choose Reaction Type 3AP_2Ph->Reaction_Type 3AP->Reaction_Type 4AP->Reaction_Type Suzuki Suzuki Coupling Reaction_Type->Suzuki Buchwald Buchwald-Hartwig Amination Reaction_Type->Buchwald Cyclization Heterocycle Formation Reaction_Type->Cyclization Analysis Analyze Reactivity Suzuki->Analysis Buchwald->Analysis Cyclization->Analysis Steric_Effects Steric Hindrance Analysis->Steric_Effects Electronic_Effects Basicity and Nucleophilicity Analysis->Electronic_Effects Yield_Selectivity Compare Yield and Regioselectivity Analysis->Yield_Selectivity

Caption: Logical flow for comparing the reactivity of different aminopyridines.

Conclusion

This compound presents a unique combination of steric and electronic properties that distinguish it from other aminopyridine isomers in organic synthesis. The presence of the 2-phenyl group can influence reaction rates and regioselectivity, offering both challenges and opportunities for synthetic chemists. While direct comparative studies are not always available, an understanding of fundamental principles of reactivity allows for rational predictions of its behavior. For palladium-catalyzed cross-coupling reactions, the choice of ligand is critical to mitigate potential steric hindrance and catalyst inhibition. In the synthesis of fused heterocycles, the phenyl substituent can be a powerful tool for directing the outcome of cyclization reactions. This guide provides a foundation for researchers to explore the synthetic potential of this compound and to select the most appropriate aminopyridine building block for their specific synthetic targets.

References

Unveiling the Potential: 3-Amino-2-phenylpyridine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, protein kinases have emerged as critical targets due to their central role in regulating cellular processes such as proliferation, differentiation, and survival. The dysregulation of kinase activity is a hallmark of many cancers, making the development of specific kinase inhibitors a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, 3-amino-2-phenylpyridine derivatives have shown considerable promise as a versatile backbone for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of novel this compound based compounds against specific kinase targets, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.

Comparative Bioactivity of this compound Derivatives

The efficacy of newly synthesized this compound derivatives has been rigorously assessed through in vitro assays, with a primary focus on their inhibitory activity against key kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, were evaluated for their ability to inhibit CDK2, a key regulator of the cell cycle.[1] The results are presented in comparison to Ribociclib, a known CDK inhibitor.

CompoundTargetIC50 (µM)Fold Difference vs. Ribociclib
Pyrazolo[3,4-b]pyridine 1 CDK20.081.25x more potent
Pyrazolo[3,4-b]pyridine 2 CDK20.120.83x as potent
Pyrazolo[3,4-b]pyridine 3 CDK20.052x more potent
Ribociclib (Reference)CDK20.10-
Antiproliferative Activity

The antiproliferative effects of these pyrazolo[3,4-b]pyridine derivatives were tested on human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. Their efficacy is compared to the standard chemotherapeutic agent, Doxorubicin.[1]

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Pyrazolo[3,4-b]pyridine 1 1.21.5
Pyrazolo[3,4-b]pyridine 2 2.53.1
Pyrazolo[3,4-b]pyridine 3 0.81.0
Doxorubicin (Reference)0.50.7

Signaling Pathway Context

To understand the therapeutic potential of targeting CDK2, it is crucial to visualize its role in the cell cycle signaling pathway. Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2_G1 CDK2 Cyclin E->CDK2_G1 CDK2_G1->Rb phosphorylates S Phase Transition S Phase Transition CDK2_G1->S Phase Transition Cyclin A Cyclin A CDK2_S CDK2 Cyclin A->CDK2_S DNA Replication DNA Replication CDK2_S->DNA Replication Growth Factors Growth Factors Growth Factors->Cyclin D Inhibitors (e.g., this compound) Inhibitors (e.g., this compound) Inhibitors (e.g., this compound)->CDK2_G1 Inhibitors (e.g., this compound)->CDK2_S S Phase Transition->Cyclin A

CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.[1]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase 1. Kinase Enzyme Solution Incubation 4. Mix & Incubate (Kinase, Substrate, ATP, Compound) Kinase->Incubation Substrate 2. Substrate & ATP Solution Substrate->Incubation Compound 3. Test Compound Dilutions Compound->Incubation DetectionReagent 5. Add Detection Reagent Incubation->DetectionReagent Luminescence 6. Measure Luminescence DetectionReagent->Luminescence IC50 7. Calculate IC50 Luminescence->IC50

Workflow for an In Vitro Kinase Inhibition Assay.

Protocol:

  • Prepare a reaction buffer containing the purified kinase enzyme.

  • Prepare serial dilutions of the test compounds (this compound derivatives and reference inhibitors) in DMSO.

  • Add the test compounds to the kinase reaction buffer in a 96-well plate.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and quantify the amount of product formed (e.g., ADP) using a detection reagent. The amount of ADP is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Seed cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Conclusion

The presented data highlights the significant potential of this compound based compounds as potent inhibitors of CDK2.[1] Several derivatives demonstrated superior or comparable efficacy to the established inhibitor Ribociclib in enzymatic assays.[1] Furthermore, these compounds exhibited promising antiproliferative activity against colon and breast cancer cell lines.[1] The provided experimental protocols offer a foundation for further investigation and development of this promising class of kinase inhibitors. The modular nature of the this compound scaffold allows for further chemical modifications, which could lead to the discovery of even more potent and selective inhibitors for a range of kinase targets.

References

Comparative Docking Analysis of 3-Amino-2-phenylpyridine Analogues and Related Heterocycles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of in silico and in vitro studies to guide future drug discovery efforts.

In the landscape of modern drug discovery, 3-Amino-2-phenylpyridine and its analogues have emerged as a promising scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. Their structural features allow for diverse substitutions, enabling the fine-tuning of their biological activity. This guide provides a comparative overview of docking studies and biological evaluations of various series of related heterocyclic compounds, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents.

Comparative Analysis of Docking and Biological Activity

Recent research has explored a variety of heterocyclic compounds structurally related to this compound, with a significant focus on their potential to inhibit protein kinases involved in cancer progression. These studies employ molecular docking to predict the binding modes and affinities of these compounds within the ATP-binding sites of kinases, which are then often correlated with in vitro biological activity.

One study focused on the synthesis and evaluation of novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives as dual VEGFR-2 and HER-2 inhibitors.[1] Another investigation explored thieno[2,3-b]pyridine derivatives, identifying potent inhibitors of tyrosyl-DNA phosphodiesterase I (TDP1).[2] A third line of research synthesized and performed docking studies on 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives.[3]

The following tables summarize the key quantitative data from these representative studies, providing a basis for comparing the potency and binding characteristics of different structural classes.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity

Compound IDCore ScaffoldTarget(s)Cell LineIC50 (µM)
5a CyanopyridoneVEGFR-2, HER-2MCF-71.77
HepG22.71
5e CyanopyridoneVEGFR-2, HER-2MCF-71.39
9a Thieno[2,3-b]pyridineNot SpecifiedMB-MDA-4350.070 (GI50)
9d Thieno[2,3-b]pyridineTDP1-0.5
4g Thieno[2,3-b]pyridineBacillus anthracis-7.01 nM
4f Thieno[2,3-b]pyridineBacillus anthracis-13.16 nM

Data for compounds 5a and 5e are from a study on cyanopyridones as VEGFR-2/HER-2 inhibitors.[1] Data for compounds 9a and 9d are from a study on thieno[2,3-b]pyridine anticancer analogues.[2] Data for compounds 4g and 4f are from a study on thieno[2,3-b]pyridine derivatives as inhibitors of a Bacillus anthracis target.[3]

Table 2: Comparative Molecular Docking Scores

Compound IDCore ScaffoldTarget ProteinDocking Score (kcal/mol)
5a CyanopyridoneVEGFR-2-
5e CyanopyridoneHER-2-
4g Thieno[2,3-b]pyridineNicotinate mononucleotide adenylyltransferase-11.12
4f Thieno[2,3-b]pyridineNicotinate mononucleotide adenylyltransferase-10.75

Docking scores for compounds 4g and 4f are provided from the study on thieno[2,3-b]pyridine derivatives.[3] The docking scores for compounds 5a and 5e were not explicitly provided in the referenced abstract.[1]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for interpreting and comparing the results.

Molecular Docking Protocol

While specific parameters may vary between studies, a general workflow for molecular docking of these analogues is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, HER-2, or a bacterial enzyme) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure.

  • Ligand Preparation: The 2D structures of the this compound analogues or related compounds are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A binding site is defined on the target protein, usually centered on the active site or the location of a known inhibitor. A grid box is generated to encompass this binding site.

  • Docking Simulation: A docking program such as AutoDock Vina is used to perform the docking calculations.[4] The program explores various conformations and orientations of the ligand within the protein's binding site and calculates a binding affinity or docking score for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is commonly employed to determine the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflow for a comparative docking study and a simplified representation of a kinase signaling pathway that these inhibitors often target.

experimental_workflow cluster_insilico In Silico Studies cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking analysis Binding Mode Analysis docking->analysis kinase_assay Kinase Inhibition Assays analysis->kinase_assay synthesis Synthesis of Analogues characterization Structural Characterization synthesis->characterization characterization->ligand_prep antiproliferative Antiproliferative Assays characterization->antiproliferative antiproliferative->kinase_assay kinase_assay->analysis signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) substrate Substrate Protein receptor->substrate P inhibitor Pyridine Analogue (Inhibitor) inhibitor->receptor atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Cell Proliferation, Angiogenesis) p_substrate->downstream

References

Unveiling the Molecular Tango: A Comparative Guide to the Mechanism of Action of 3-Amino-2-phenylpyridine Derivatives as Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Amino-2-phenylpyridine derivatives, specifically the amino-3,5-dicyanopyridine class, and their mechanism of action as adenosine receptor agonists. Supported by experimental data, this document delves into their performance against other alternatives, offering a clear perspective on their therapeutic potential.

The amino-3,5-dicyanopyridine scaffold has emerged as a versatile platform for developing potent and selective ligands for adenosine receptors (ARs).[1] These receptors, G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3), are crucial in various physiological processes, including neurotransmission, cardiovascular function, and inflammation.[2][3] Their modulation presents therapeutic opportunities for a range of diseases.

This guide focuses on the validation of the mechanism of action of key amino-3,5-dicyanopyridine derivatives, comparing their binding affinities and functional potencies with established adenosine receptor agonists.

Comparative Bioactivity Data

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of selected amino-3,5-dicyanopyridine derivatives against various human adenosine receptor subtypes. These values are compared with NECA (5'-N-Ethylcarboxamidoadenosine), a well-characterized, high-potency, non-selective adenosine receptor agonist.

CompoundhA1 Kᵢ (nM)hA2A Kᵢ (nM)hA3 Kᵢ (nM)hA2B EC₅₀ (nM)Reference CompoundhA1 Kᵢ (nM)hA2A Kᵢ (nM)hA3 EC₅₀ (nM)hA2B EC₅₀ (nM)
BAY 60-6583 >10,000>10,000>10,0002.83 (murine)NECA 131430260
Compound 6c 0.076---
Compound 1 9.6321521.4
Compound 5 2.5024251.12
P453 ---(3-fold more active than BAY 60-6583)

Table 1: Comparative Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of Amino-3,5-dicyanopyridine Derivatives and NECA. [1][4][5][6][7][8][9] Kᵢ values represent the concentration of the compound required to inhibit 50% of the specific binding of a radioligand to the receptor. EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response. A lower value indicates higher potency. "-" indicates data not available.

Mechanism of Action: Adenosine Receptor Signaling

Amino-3,5-dicyanopyridine derivatives primarily exert their effects by acting as agonists at adenosine receptors. The activation of these receptors initiates intracellular signaling cascades that modulate cellular function. The A1 and A3 adenosine receptors are typically coupled to Gᵢ/₀ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Conversely, the A2A and A2B receptors are generally coupled to Gₛ proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2][11]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Amino-3,5-dicyanopyridine Derivative (Agonist) AR Adenosine Receptor (A1/A2A/A2B/A3) Agonist->AR Binds to GProtein G Protein (Gi/Gs) AR->GProtein Activates AC Adenylyl Cyclase GProtein->AC Modulates (Inhibits/Stimulates) cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., decreased neuronal excitability, vasodilation, anti-inflammatory effects) cAMP->Response Initiates

Figure 1: Adenosine Receptor Signaling Pathway.

Experimental Protocols

Validation of the mechanism of action of these derivatives relies on two key experimental approaches: radioligand binding assays to determine their affinity for the receptor and functional assays to measure their ability to activate the receptor.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the affinity of a test compound for a specific adenosine receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).[8]

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).[12][13]

  • Test compound (amino-3,5-dicyanopyridine derivative).

  • Non-specific binding control (a high concentration of a non-radiolabeled standard agonist or antagonist, e.g., NECA or theophylline).[12][13]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12][13]

  • Wash buffer (ice-cold assay buffer).[12]

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of test compound Add_Reagents Add reagents to 96-well plate Prep_Compound->Add_Reagents Prep_Reagents Prepare reagents: membranes, radioligand, buffers Prep_Reagents->Add_Reagents Incubate Incubate to reach equilibrium Add_Reagents->Incubate Filter_Wash Rapid filtration and washing Incubate->Filter_Wash Count Quantify radioactivity (Scintillation Counting) Filter_Wash->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_IC50 Plot data and determine IC50 Calculate_SB->Plot_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Plot_IC50->Calculate_Ki cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection & Analysis Seed_Cells Seed cells expressing the target receptor Pre_Incubate Pre-incubate with phosphodiesterase inhibitor Seed_Cells->Pre_Incubate Add_Compound Add serial dilutions of test compound Pre_Incubate->Add_Compound Incubate_37C Incubate at 37°C Add_Compound->Incubate_37C Lyse_Cells Lyse cells Incubate_37C->Lyse_Cells Run_Assay Perform cAMP assay (e.g., HTRF) Lyse_Cells->Run_Assay Read_Plate Measure signal with plate reader Run_Assay->Read_Plate Analyze_Data Plot dose-response curve and determine EC50/Emax Read_Plate->Analyze_Data

References

Benchmarking New 3-Amino-2-phenylpyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of novel 3-Amino-2-phenylpyridine derivatives reveals their potential as potent therapeutic agents, particularly in oncology. This guide provides a comparative assessment of their performance against existing drugs, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has focused on the development of new derivatives with enhanced efficacy and selectivity for various therapeutic targets. This guide focuses on the comparative bioactivity of these emerging compounds, particularly in the context of cancer therapy, while also exploring their potential in other therapeutic areas.

Anticancer Activity: A Head-to-Head Comparison

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key proteins in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and tubulin.

Comparative Bioactivity Data

The in vitro efficacy of novel pyrazolo[3,4-b]pyridine derivatives, which incorporate the 3-phenylpyridine scaffold, has been benchmarked against established therapeutic agents. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Table 1: Comparative CDK2 Inhibitory Activity

CompoundTargetIC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 9aCDK21.630 ± 0.009
Pyrazolo[3,4-b]pyridine derivative 14gCDK20.460 ± 0.024
Ribociclib (Reference) CDK2 0.068 ± 0.004
Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives.[1]

Table 2: Comparative Anticancer Activity (Cytotoxicity)

CompoundHCT-116 IC50 (µM)MCF-7 IC50 (µM)
Pyrazolo[3,4-b]pyridine derivative 14g1.984.66
Doxorubicin (Reference) 2.11 4.57
Data for derivatives and Doxorubicin are from a comparative study on pyrazolo[3,4-b]pyridine derivatives.[1]

These data indicate that while the investigated derivatives show promising activity, further optimization is necessary to match the potency of established drugs like Ribociclib. However, derivative 14g demonstrates comparable cytotoxicity to the widely used chemotherapeutic agent Doxorubicin in the tested cancer cell lines.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to generate the comparative data, the following diagrams illustrate the relevant signaling pathway and laboratory workflow.

CDK2_Signaling_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin E Cyclin E Active Cyclin E/CDK2 Active Cyclin E/CDK2 Cyclin E->Active Cyclin E/CDK2 CDK2 CDK2 CDK2->Active Cyclin E/CDK2 Rb Rb Active Cyclin E/CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Phosphorylation Phosphorylation S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Phosphorylation->E2F Releases Dissociation Dissociation Transcription Transcription This compound Derivative This compound Derivative This compound Derivative->CDK2 Inhibits

CDK2 Signaling Pathway and Inhibition.

MTT_Assay_Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for MTT Cell Viability Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays mentioned in this guide.

CDK2 Inhibition Assay

This assay determines the inhibitory activity of compounds against the CDK2 enzyme.[1]

  • Materials:

    • CDK2/Cyclin A2 enzyme

    • Substrate peptide

    • ATP

    • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]

    • Test compounds (this compound derivatives) and known inhibitors (e.g., Ribociclib)

    • ADP-Glo™ Kinase Assay kit

    • 384-well plates

    • Plate reader for luminescence detection

  • Procedure:

    • Prepare a master mixture containing the kinase assay buffer, substrate peptide, and ATP.

    • Add the test compounds at various concentrations to the wells of a 384-well plate.

    • Add the CDK2/Cyclin A2 enzyme to the wells.

    • Initiate the kinase reaction by adding the master mixture to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Record the luminescence and use the data to calculate the IC50 values.[1]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of compounds on cancer cell lines.[1][2]

  • Materials:

    • HCT-116 and MCF-7 cancer cell lines

    • Complete cell culture medium (e.g., DMEM)

    • 96-well plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[1][2]

    • Add MTT solution to each well and incubate for an additional 4 hours.[2]

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]

    • Calculate the percentage of cell viability to determine the IC50 values.[1]

Other Potential Therapeutic Applications

Beyond cancer, this compound derivatives are being explored for other therapeutic applications, leveraging different mechanisms of action.

Anti-inflammatory Activity

Certain derivatives of the broader phenylpyridine class have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] This suggests that novel this compound derivatives could be benchmarked against existing nonsteroidal anti-inflammatory drugs (NSAIDs).

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a validated anticancer strategy.[4] Some pyridine derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5] This provides another avenue for benchmarking new this compound compounds against known tubulin inhibitors like colchicine or vinca alkaloids.

Neuroprotective Potential

The therapeutic potential of aminopyridine and quinazoline derivatives in neurodegenerative diseases like Alzheimer's is also an active area of research.[6][7] The mechanism often involves the activation of protective cellular pathways such as the Keap1-Nrf2 pathway.[6]

Future Directions

The data presented in this guide highlights the promising potential of this compound derivatives as a versatile scaffold for drug discovery. While the anticancer activity has been quantitatively benchmarked, further studies are warranted to:

  • Synthesize and test a broader range of this compound derivatives to improve potency and selectivity.

  • Conduct in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

  • Perform head-to-head comparisons against existing drugs in models of inflammation and neurodegeneration to explore the full therapeutic potential of this chemical class.

This comparative guide serves as a foundational resource for researchers, providing both a snapshot of the current landscape and a roadmap for future investigations into this promising class of compounds.

References

Isomeric Effects on Biological Properties of Aminophenylpyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of a molecule is a critical determinant of its pharmacological profile. In the case of aminophenylpyridines, the position of the amino group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the compound's interaction with biological targets, thereby altering its efficacy and selectivity. This guide provides a comparative analysis of the isomeric effects of aminophenylpyridines on their biological properties, drawing upon data from structurally related compounds to illustrate these principles.

Disclaimer: Direct comparative studies on the biological activities of the parent 2-, 3-, and 4-aminophenylpyridine isomers are scarce in publicly available literature. Therefore, this guide utilizes data from more complex, substituted aminopyridine and aminophenyl derivatives to highlight the potential impact of isomerism. The presented data should be considered illustrative of the principles of structure-activity relationships (SAR) rather than a direct quantitative comparison of the parent compounds.

Comparative Analysis of Biological Activities

The positioning of the amino group in aminophenylpyridine isomers can affect various biological activities, including cytotoxicity against cancer cell lines, inhibition of key enzymes, and binding affinity to specific receptors. The electronic and steric differences between the ortho, meta, and para isomers dictate their three-dimensional conformation and ability to form crucial interactions with biological macromolecules.

Cytotoxicity

The anticancer activity of pyridine derivatives is a well-explored area. The position of substituents on the pyridine and associated phenyl rings can drastically alter the cytotoxic potency. While direct comparative data for aminophenylpyridine isomers is limited, studies on related substituted pyridines demonstrate this principle. For instance, in a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, substitutions on the aminophenyl moiety led to significant differences in cytotoxicity against the A549 lung cancer cell line.[1][2]

Table 1: Illustrative Cytotoxicity of Substituted Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives against A549 Lung Cancer Cells

Compound IDSubstitution on Aminophenyl RingIC50 (µM)
IIA4-amino0.455
IIB3-amino-4-methyl0.229
IIC4-amino-3-methoxy0.897
Imatinib (Reference)-2.479

Data is illustrative and sourced from a study on complex pyridine derivatives to show the effect of substitution patterns.[1][2]

Enzyme Inhibition

Aminopyridine derivatives have been investigated as inhibitors of various enzymes. The spatial arrangement of functional groups is critical for effective binding to the active site of an enzyme. For example, in the context of aminoglutethimide and its analogues, the position of the amino group is crucial for the inhibition of the aromatase enzyme. A 4'-amino group on the phenyl ring was found to be optimal for competitive antagonism.[3]

Table 2: Illustrative Enzyme Inhibitory Activity of Aminoglutethimide Analogues against Aromatase

CompoundAmino Group PositionInhibitory Activity
Aminoglutethimide4'-aminoPotent
N-Acetylaminoglutethimide4'-acetylaminoLow/No activity
3-(4'-aminophenyl)-pyrrolidine-2,5-dione4'-aminoPotent
3-(3'-aminophenyl)-piperidine-2,6-dione3'-aminoLess Potent

This data illustrates the importance of the amino group's position for enzyme inhibition in a related class of compounds.[3]

Receptor Binding Affinity

Table 3: Illustrative Receptor Binding Affinities of Isomeric Compounds

CompoundIsomer/EnantiomerTarget ReceptorDissociation Constant (Kd) / Ki
125I-DOIR-enantiomer5-HT21.26 nM (Kd)
125I-DOIS-enantiomer5-HT2~2.5 nM (Kd)
Haloperidol-D2 Dopamine1.1 nM (Ki)
Haloperidol-D3 Dopamine13 nM (Ki)

This table provides examples of how stereoisomerism and structural differences can impact receptor binding affinity.[4]

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of chemical compounds. Below are detailed methodologies for key assays used to determine the biological properties of aminophenylpyridine isomers.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the aminophenylpyridine isomers in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method for assessing the inhibitory activity of compounds against a protein kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is quantified, often using a fluorescence- or luminescence-based method.

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide), ATP, and the test compounds in an appropriate assay buffer.

  • Reaction Initiation: In a 96-well plate, add the kinase and the test compounds at various concentrations. After a pre-incubation period, initiate the reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody-based detection system coupled to a fluorescent or luminescent signal.

  • Signal Measurement: Measure the signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value.

Receptor Binding Assay (Competitive Binding Assay)

This protocol outlines a method to determine the affinity of a test compound for a specific receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to a receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a binding buffer.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The following diagram illustrates a generic kinase signaling pathway that is often targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Aminophenylpyridine (Kinase Inhibitor) Inhibitor->Raf Inhibition

Caption: Generic MAP Kinase signaling pathway and a potential point of inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro cytotoxicity screening experiment.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (e.g., A549, MCF-7) start->cell_culture seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat with Aminophenylpyridine Isomers (ortho, meta, para) and Controls seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Data Analysis (Calculate IC50 values) readout->analysis end End analysis->end

References

A Comparative Analysis of Halopyridine Reactivity in Suzuki Coupling for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the development of novel pharmaceuticals and agrochemicals. Pyridine moieties are prevalent in a vast array of biologically active molecules, making the efficient synthesis of substituted pyridines a topic of significant interest. This guide provides a comparative analysis of the reactivity of different halopyridines—iodopyridines, bromopyridines, chloropyridines, and fluoropyridines—in Suzuki coupling reactions, supported by experimental data to aid in reaction design and optimization.

The reactivity of halopyridines in Suzuki coupling is largely dictated by the carbon-halogen (C-X) bond strength and the position of the halogen on the pyridine ring. The generally accepted order of reactivity follows the trend of C-X bond dissociation energy: I > Br > Cl > F.[1] This trend means that iodopyridines are the most reactive, often requiring milder reaction conditions, while chloropyridines and especially fluoropyridines necessitate more robust catalytic systems to achieve comparable yields.

Comparative Reactivity and Yields

The following table summarizes experimental data from various studies, illustrating the relative reactivity of different halopyridines in Suzuki coupling with phenylboronic acid. While reaction conditions are not identical across all examples, they provide a representative comparison of the yields achievable with different halopyridine substrates.

HalopyridinePosition of HalogenCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Iodopyridine2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801295[2]
3-Iodopyridine3Pd(PPh₃)₄Na₂CO₃DME80292[3]
2-Bromopyridine2Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O1200.1770.0[4][5]
3-Bromopyridine3Pd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80685-95[6]
2-Chloropyridine2Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃Toluene1101881[7]
3-Chloropyridine3XPhos Pd G3K₃PO₄2-MeTHF10012-24~82[6][8]
4-Chloropyridine4Pd(PPh₃)₄K₂CO₃DMEReflux1875[7]
2-Fluoropyridine2Pd(dppf)Cl₂K₂CO₃Dioxane100245-89*[9]

*Yields for 2-fluoropyridine are highly dependent on the specific boronic ester used.

From the data, it is evident that iodo- and bromopyridines generally provide high yields under relatively standard Suzuki coupling conditions. Chloropyridines, being less reactive, often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and higher reaction temperatures to achieve good conversions.[6][8][10] The reactivity of chloropyridines is also influenced by the position of the chlorine atom, with 2-chloropyridines generally showing higher reactivity than 3- or 4-chloropyridines due to the electronic activation by the ring nitrogen.[7] Fluoropyridines are the least reactive and their use in Suzuki coupling is less common, often resulting in lower to moderate yields and requiring carefully optimized conditions.[9][11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki coupling with different halopyridines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine [6]

To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added. A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is introduced. The reaction mixture is heated to 80 °C with vigorous stirring for 6 hours, or until analysis by TLC/GC-MS indicates complete consumption of the starting material. After cooling to room temperature, the reaction is diluted with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: High-Turnover Protocol for Suzuki-Miyaura Coupling of 3-Chloropyridine [6]

In an oven-dried vial equipped with a magnetic stir bar, add 3-chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol). Add a Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%). The vial is sealed with a Teflon-lined cap, then evacuated and backfilled with argon three times. Degassed 2-methyltetrahydrofuran (2-MeTHF, 2 mL) is added via syringe. The vial is placed in a preheated oil bath at 100 °C and stirred for 12-24 hours. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing the Suzuki Coupling Workflow and Halopyridine Reactivity

To better illustrate the experimental process and the relationships between reactants and products, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product Halopyridine Halopyridine (Ar-X, X=I, Br, Cl, F) Setup Reaction Setup (Inert Atmosphere) Halopyridine->Setup BoronicAcid Arylboronic Acid or Ester (Ar'-B(OR)₂) BoronicAcid->Setup Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Catalyst->Setup Ligand Ligand (e.g., PPh₃, SPhos) Ligand->Setup Base Base (e.g., K₂CO₃, K₃PO₄) Base->Setup Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Setup Heating Heating & Stirring Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Purification Purification (Chromatography) Extraction->Purification FinalProduct Aryl-substituted Pyridine (Ar-Ar') Purification->FinalProduct

Caption: General experimental workflow for the Suzuki-Miyaura coupling of halopyridines.

Halopyridine_Reactivity Iodopyridine Iodopyridine Bromopyridine Bromopyridine Iodopyridine->Bromopyridine Chloropyridine Chloropyridine Bromopyridine->Chloropyridine Fluoropyridine Fluoropyridine Chloropyridine->Fluoropyridine Reactivity Decreasing Reactivity (Increasing C-X Bond Strength)

Caption: Relative reactivity of halopyridines in Suzuki coupling reactions.

References

Safety Operating Guide

Proper Disposal of 3-Amino-2-phenylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide outlines the essential procedures for the proper disposal of 3-Amino-2-phenylpyridine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to handle the chemical in a controlled environment. This compound is classified as toxic if swallowed, in contact with skin, or if it is inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Eye Protection Chemical safety goggles or glasses with side-shields.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and absorption.
Body Protection Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.[2]
Emergency Equipment An emergency eyewash station and safety shower should be readily accessible.For immediate decontamination in case of accidental exposure.

In the event of a spill, avoid generating dust. Small spills should be carefully taken up with an inert absorbent material and placed into a suitable, closed container for disposal.[2] For larger spills, it is essential to contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through an approved waste disposal plant.[3] Under no circumstances should this chemical or its containers be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation : Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. This waste must be segregated from other laboratory waste streams to prevent chemical reactions.

  • Containerization : Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

  • Labeling : The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Irritant").[4] The date when the waste was first added to the container should also be noted.[4]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4] This area should be secure and accessible only to authorized personnel.

  • Disposal Request : Once the container is full, or if it has been in storage for a prolonged period, contact your institution's EHS department to arrange for a pickup for the hazardous waste.[4]

  • Record Keeping : Complete and file all necessary waste disposal records as per your institution's and local regulations.

Below is a logical workflow for the disposal process of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in a Fume Hood A->B C Segregate this compound Waste B->C Waste Generated D Place in a Labeled, Sealed, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F Container Full G Complete & File Disposal Records F->G H Waste Transferred to Approved Disposal Facility F->H

Caption: Workflow for the safe disposal of this compound waste.

This structured approach ensures that all safety and regulatory aspects of the disposal process are addressed, minimizing risk to personnel and the environment.

References

Essential Safety and Operational Guide for Handling 3-Amino-2-phenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Amino-2-phenylpyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is toxic if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, may lead to respiratory irritation, and could cause organ damage through prolonged or repeated exposure.[1] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[2]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3]To protect eyes from dust particles and splashes.
Skin and Body Protection A flame-retardant and antistatic lab coat should be worn at all times.[1] For handling larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[2]To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate particulate filter is required.[2][4]To avoid inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Precautionary Measures:

  • Risk Assessment: Before handling, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[1]

  • Gather Materials: Place all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood before starting.[2]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.[5]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Transferring: Carefully weigh and transfer the powdered chemical within the fume hood to control dust. Avoid creating and inhaling dust.[1]

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]

  • No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[1][4]

3. Post-Handling Procedures:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4]

  • Clean Workspace: Clean the work area to remove any residual contamination.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then the lab coat, and finally eye protection.[2]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] The storage area should be locked up or accessible only to authorized personnel.[1][4]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

1. Waste Segregation and Collection:

  • Hazardous Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[2]

  • Containerization: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[7]

2. Labeling and Storage of Waste:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[7]

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[5][7]

3. Final Disposal:

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment gather_ppe Gather Appropriate PPE risk_assessment->gather_ppe check_equipment Check Fume Hood & Safety Equipment gather_ppe->check_equipment don_ppe Don PPE check_equipment->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment segregate_waste Segregate Hazardous Waste perform_experiment->segregate_waste Experiment Complete clean_workspace Clean Workspace segregate_waste->clean_workspace doff_ppe Doff PPE Correctly clean_workspace->doff_ppe store_chemical Store Chemical Properly doff_ppe->store_chemical dispose_waste Dispose of Waste via EHS store_chemical->dispose_waste end End dispose_waste->end End of Process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.